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  • Product: Methyl 3-(4-formylphenoxy)benzoate
  • CAS: 103561-09-7

Core Science & Biosynthesis

Foundational

"Methyl 3-(4-formylphenoxy)benzoate" synthesis from 3-hydroxybenzoic acid

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-formylphenoxy)benzoate from 3-hydroxybenzoic Acid Abstract This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of Meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-formylphenoxy)benzoate from 3-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of Methyl 3-(4-formylphenoxy)benzoate, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the protection of the carboxylic acid functionality of 3-hydroxybenzoic acid via Fischer esterification, yielding the intermediate, Methyl 3-hydroxybenzoate. This intermediate subsequently undergoes a nucleophilic aromatic substitution reaction with 4-fluorobenzaldehyde to form the target diaryl ether. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and expert insights into the critical parameters that govern the reaction outcomes. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Strategic Overview of the Synthesis

The conversion of 3-hydroxybenzoic acid to Methyl 3-(4-formylphenoxy)benzoate necessitates a strategic two-step approach. The presence of two nucleophilic sites (the carboxylate and the phenoxide) and an acidic proton on the carboxylic acid requires a protection strategy. Direct etherification is not feasible as the base required would deprotonate the carboxylic acid, rendering it unreactive towards esterification and complicating the reaction.

Therefore, the synthesis is logically divided into:

  • Protection (Esterification): The carboxylic acid group of 3-hydroxybenzoic acid is converted to its methyl ester. This protects the acidic proton and prevents the carboxylate from interfering with the subsequent etherification.

  • Coupling (Etherification): The phenolic hydroxyl group of the protected intermediate, Methyl 3-hydroxybenzoate, is coupled with 4-fluorobenzaldehyde via a Williamson-type ether synthesis to form the final product.

The complete synthetic workflow is illustrated below.

G 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Protocol_1 Reflux & Work-up 3-Hydroxybenzoic Acid->Protocol_1 Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Intermediate Methyl 3-hydroxybenzoate Protocol_1->Methyl 3-hydroxybenzoate Protocol_2 Heat & Purification Intermediate->Protocol_2 4-Fluorobenzaldehyde, K2CO3, DMF Final_Product Methyl 3-(4-formylphenoxy)benzoate Protocol_2->Final_Product

Caption: Overall Synthetic Workflow Diagram.

Part I: Synthesis of Methyl 3-hydroxybenzoate (Intermediate)

Principle and Mechanism: Fischer Esterification

The first step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] In this synthesis, 3-hydroxybenzoic acid reacts with an excess of methanol, which serves as both a reactant and the solvent. A strong acid catalyst, such as hydrochloric or sulfuric acid, is essential.

The mechanism involves three key stages[1]:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation of the resulting ester to regenerate the acid catalyst and yield the final product, Methyl 3-hydroxybenzoate.[1]

Using a large excess of methanol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.

Caption: Fischer Esterification Reaction Scheme.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of hydroxybenzoic acids.[2]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
3-Hydroxybenzoic acid 138.12 10.0 g 72.4 mmol
Methanol 32.04 100 mL ~2.47 mol
Hydrochloric Acid (conc.) 36.46 ~0.5 mL Catalytic
Diethyl Ether - 200 mL -
Sat. aq. NaHCO₃ - 100 mL -
Brine - 100 mL -

| Anhydrous MgSO₄ | - | ~5 g | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 72.5 mmol).[2]

  • Add methanol (100 mL) to the flask and stir to dissolve the acid.[2]

  • Carefully add a catalytic amount of concentrated hydrochloric acid (~0.5 mL) to the solution.[2]

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 10% ethyl acetate/hexane eluent.[2]

  • After 24 hours, cool the solution to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[2]

  • Dissolve the resulting solid residue in diethyl ether (200 mL).[2]

  • Transfer the ether solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) to neutralize the acid catalyst and remove any unreacted starting material.[2]

  • Wash the organic layer with brine (100 mL).[2]

  • Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.[2]

  • Purify the slightly yellow solid by recrystallization from a benzene/cyclohexane mixture to obtain Methyl 3-hydroxybenzoate as a white solid.[2]

Expected Outcome:

  • Yield: ~6.7 g (61%)[2]

  • Appearance: White solid[2]

  • Melting Point: 70-72 °C

Part II: Synthesis of Methyl 3-(4-formylphenoxy)benzoate (Final Product)

Principle and Mechanism: Williamson Ether Synthesis

The formation of the diaryl ether linkage is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis.[3] This reaction is well-suited for coupling a phenoxide with an electron-deficient aryl halide.

Causality behind Experimental Choices:

  • Nucleophile Generation: A moderately strong base, potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group of Methyl 3-hydroxybenzoate. This in-situ formation of the potassium phenoxide generates the potent nucleophile required for the reaction.

  • Electrophile: 4-Fluorobenzaldehyde is an excellent electrophile for this SNAr reaction. The fluorine atom is a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the para-formyl (-CHO) group, which stabilizes the negatively charged intermediate (Meisenheimer complex).

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2-like attack.[3]

The alternative, an Ullmann condensation, involves a copper catalyst and typically requires higher temperatures.[4][5] While effective, the SNAr approach with an activated aryl fluoride is often milder and avoids heavy metal contamination.

Caption: Williamson-type Ether Synthesis (SNAr) Scheme.

Detailed Experimental Protocol

This protocol is based on standard procedures for Williamson ether synthesis involving phenols and activated aryl halides.[3][6]

Materials:

Reagent Molar Mass ( g/mol ) Quantity (for 6.7g intermediate) Moles
Methyl 3-hydroxybenzoate 152.15 6.70 g 44.0 mmol
4-Fluorobenzaldehyde 124.11 5.99 g (4.8 mL) 48.2 mmol (1.1 eq)
Potassium Carbonate (K₂CO₃) 138.21 9.12 g 66.0 mmol (1.5 eq)
DMF (anhydrous) - 100 mL -
Ethyl Acetate - 200 mL -
Water - 3 x 100 mL -
Brine - 100 mL -

| Anhydrous MgSO₄ | - | ~10 g | - |

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add Methyl 3-hydroxybenzoate (6.70 g, 44.0 mmol) and anhydrous potassium carbonate (9.12 g, 66.0 mmol).

  • Add anhydrous DMF (100 mL) via syringe and stir the suspension at room temperature for 20 minutes.

  • Add 4-fluorobenzaldehyde (4.8 mL, 48.2 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 6-12 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Methyl 3-(4-formylphenoxy)benzoate.

Safety and Handling

  • Acids: Concentrated hydrochloric and sulfuric acids are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents: Methanol, diethyl ether, DMF, and ethyl acetate are flammable and/or toxic. Avoid inhalation and skin contact. All operations should be performed in a well-ventilated fume hood.

  • Reagents: 4-Fluorobenzaldehyde is an irritant. Potassium carbonate is a mild irritant. Avoid creating dust.

  • General: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. (Source for general esterification and purification techniques). Available from: [Link]

  • University of Colorado Denver. (n.d.). Preparation of Methyl Benzoate. (Source for Fischer esterification mechanism). Available from: [Link]

  • PrepChem. (2017). Synthesis of methyl 3-hydroxybenzoate. (Primary source for the esterification protocol). Available from: [Link]

  • Google Patents. (n.d.). KR101263405B1 - Method for purifying high purified methyl-4-formylbenzoate from byproduct of dimethyl terephthalate preparation process. (Source for handling of formylbenzoate compounds).
  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. (Source for methylation/esterification methods).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. (Source for Ullmann reaction as an alternative). Available from: [Link]

  • PubChem. (n.d.). Methyl 3-hydroxybenzoate. National Center for Biotechnology Information. (Source for properties of the intermediate). Available from: [Link]

  • Boger, D. L., & Yohannes, D. (1991). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry. (Source for advanced Ullmann condensation applications). Available from: [Link]

  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers. (Source for industrial context of Ullmann reactions).
  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (Source for general lab techniques in aromatic synthesis). Available from: [Link]

  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (Source for comparing Ullmann and other ether synthesis methods). Available from: [Link]

Sources

Exploratory

Engineering Diaryl Ethers: A Technical Whitepaper on Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7)

From the Desk of the Senior Application Scientist Welcome to this technical guide. In the realm of advanced medicinal chemistry and API (Active Pharmaceutical Ingredient) development, success relies not just on knowing w...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to this technical guide. In the realm of advanced medicinal chemistry and API (Active Pharmaceutical Ingredient) development, success relies not just on knowing what a molecule is, but deeply understanding how and why it behaves the way it does. In this whitepaper, we will dissect Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) . By bridging theoretical physicochemical properties with field-proven, self-validating synthetic protocols, this guide is designed to empower researchers and drug development professionals to leverage this bifunctional building block with absolute precision.

Architectural Significance & Physicochemical Profiling

Methyl 3-(4-formylphenoxy)benzoate is a highly versatile diaryl ether. Structurally, it features two orthogonal electrophilic centers—an aldehyde (formyl) group and a methyl ester—linked across a flexible ether bridge. This specific topology allows chemists to perform divergent derivatization, making it a critical intermediate in the synthesis of macrocyclic natural products and targeted pharmacophores 1[1].

To effectively utilize this compound, we must first understand its quantitative descriptors and their direct causality in drug design:

PropertyValueCausality / Implication in Drug Design
CAS Number 103561-09-7 Unique identifier for regulatory tracking and procurement via suppliers like 2[2].
Molecular Formula C₁₅H₁₂O₄Defines the exact atomic composition .
Molecular Weight 256.25 g/mol Highly favorable for Lead-Oriented Synthesis; leaves ample "molecular weight budget" for downstream elaboration before hitting the 500 Da Lipinski limit.
Topological Polar Surface Area ~52.6 ŲOptimal for membrane permeability; ensures the core scaffold does not hinder passive cellular diffusion.
Rotatable Bonds 4The ether oxygen breaks the planarity of the two aryl rings, providing conformational flexibility to navigate complex protein binding pockets.
Mechanistic Synthesis: The SNAr Paradigm

The most robust method to synthesize CAS 103561-09-7 is via a Nucleophilic Aromatic Substitution (SNAr) reaction between methyl 3-hydroxybenzoate and 4-fluorobenzaldehyde.

The Causality of Reagent Selection:

  • Why 4-Fluorobenzaldehyde? While chlorine is traditionally a better leaving group in aliphatic SN2 reactions, SNAr is dictated by the formation of the Meisenheimer complex (the rate-determining step). Fluorine is vastly more electronegative than chlorine, heavily withdrawing electron density and stabilizing the transition state, making the fluorinated ring far more reactive to nucleophilic attack.

  • Why K₂CO₃ in DMF? Potassium carbonate is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) but weak enough to prevent the premature saponification of the methyl ester. DMF heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

SNAr_Mechanism Phenol Methyl 3-hydroxybenzoate Nucleophile Precursor Base K2CO3 / DMF Deprotonation & Solvation Phenol->Base pKa ~10 Meisenheimer Meisenheimer Complex Rate-Determining State Base->Meisenheimer Phenoxide Attack Electrophile 4-Fluorobenzaldehyde Activated Electrophile Electrophile->Meisenheimer F- Inductive Activation Product Methyl 3-(4-formylphenoxy)benzoate CAS: 103561-09-7 Meisenheimer->Product F- Elimination

Fig 1: Mechanistic workflow of the SNAr synthesis of CAS 103561-09-7.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in analytical gates that prevent the propagation of errors to the next step.

Step-by-Step Methodology:

  • Preparation & Dehydration: Charge a flame-dried 500 mL round-bottom flask with methyl 3-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

    • Validation Gate 1: Perform Karl Fischer titration on the DMF solvent. It must read <0.05% water. Excess water will act as a competing nucleophile, converting the electrophile into 4-hydroxybenzaldehyde and stalling the reaction.

  • Activation: Add 200 mL of anhydrous DMF. Stir at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete deprotonation of the phenol. The solution will adopt a slight yellow tint.

  • Coupling: Introduce 4-fluorobenzaldehyde (1.1 eq) dropwise. Elevate the reaction temperature to 110°C.

  • In-Process Control (IPC): After 12 hours, draw a 50 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via UPLC-UV (254 nm).

    • Validation Gate 2: The reaction is only authorized for workup when the peak area of the starting phenol is <1.0%. If >1.0%, add an additional 0.1 eq of K₂CO₃ and stir for 2 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Pour slowly into 600 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes:EtOAc) to yield the pure product.

Orthogonal Reactivity & Downstream Derivatization

The true power of CAS 103561-09-7 lies in its bifunctionality. As documented in advanced synthetic literature, such as the total synthesis of Plagiochins 1[1], the two functional groups can be addressed independently without cross-talk.

  • The Aldehyde Vector: Highly susceptible to nucleophilic addition. It can be utilized for reductive aminations to append solubilizing basic amines, or subjected to Wittig olefinations to extend the carbon framework.

  • The Ester Vector: Remains stable under mild reductive or nucleophilic conditions targeting the aldehyde. Once the aldehyde is elaborated, the ester can be cleanly saponified using LiOH in THF/H₂O to yield the carboxylic acid, which can then undergo amide coupling.

Orthogonal_Reactivity cluster_aldehyde Aldehyde Reactivity cluster_ester Ester Reactivity Core Methyl 3-(4-formylphenoxy)benzoate Bifunctional Scaffold Aldehyde Formyl Group (-CHO) Core->Aldehyde Ester Methoxycarbonyl Group (-COOMe) Core->Ester RedAm Reductive Amination Secondary/Tertiary Amines Aldehyde->RedAm Wittig Wittig Olefination Styrene Derivatives Aldehyde->Wittig Saponification Basic Hydrolysis (LiOH) Carboxylic Acid Ester->Saponification Amidation Direct Amidation Benzamides Ester->Amidation

Fig 2: Orthogonal reactivity pathways for downstream derivatization.

Final Analytical Validation: To confirm the integrity of the synthesized or procured batch, ¹H NMR (CDCl₃) is mandatory. The protocol is validated when the spectrum exhibits two distinct, non-overlapping diagnostic signals: a sharp singlet at ~9.9 ppm (confirming the intact aldehyde proton) and a sharp singlet at ~3.9 ppm (confirming the intact methyl ester protons).

References
  • Title: CAS 103560-62-9 4-ONE - Alfa Chemistry Source: Alfa Chemistry URL: 2

  • Title: 4-[[2-[[[oxo(3-pyridinyl)methyl]hydrazinylidene]methyl]phenoxy]methyl]benzoic acid methyl ester - Guidechem Source: Guidechem URL: 3

  • Title: methyl 4,5-diphenylmethylenedioxy-3-(4-formylphenoxy)benzoate | 331248-68-1 Source: Molaid URL: 1

  • Title: 103573-54-2 | A2B Chem - Chemikart Source: Chemikart URL:

Sources

Foundational

Methyl 3-(4-formylphenoxy)benzoate: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility

Executive Summary Methyl 3-(4-formylphenoxy)benzoate is a highly versatile, bifunctional organic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(4-formylphenoxy)benzoate is a highly versatile, bifunctional organic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Featuring both a reactive formyl (aldehyde) group and a methyl ester—separated by a conformationally flexible diaryl ether linkage—this molecule offers exceptional orthogonal reactivity[1]. As a Senior Application Scientist, understanding the precise physicochemical properties and the structural causality of this compound is paramount for designing efficient, high-yielding synthetic workflows. This whitepaper provides an in-depth analysis of its molecular weight, structural characteristics, and a self-validating experimental protocol for its derivatization.

Physicochemical Profiling & Molecular Weight Analysis

The exact molecular weight of Methyl 3-(4-formylphenoxy)benzoate is a critical parameter for stoichiometric calculations in any synthetic workflow. The compound possesses the chemical formula C₁₅H₁₂O₄ [2].

The molecular weight is derived from the sum of its constituent atomic weights:

  • Carbon (C): 15 atoms × 12.011 g/mol = 180.165 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Oxygen (O): 4 atoms × 15.999 g/mol = 63.996 g/mol

  • Total Molecular Weight: 256.25 g/mol [1]

To facilitate rapid reference during experimental design, the key physicochemical properties are summarized below:

PropertyValue
Chemical Name Methyl 3-(4-formylphenoxy)benzoate
CAS Registry Number 103561-09-7
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Monoisotopic Exact Mass 256.0736 Da
Topological Polar Surface Area (TPSA) 52.60 Ų
Rotatable Bonds 5

Structural Causality & Chemical Reactivity

The strategic value of Methyl 3-(4-formylphenoxy)benzoate lies in its structural causality—the specific spatial arrangement of its functional groups dictates its unique reactivity profile:

  • The Diaryl Ether Core: The oxygen bridge between the two aromatic rings provides essential conformational flexibility. This diaryl ether motif is highly sought-after in drug discovery (e.g., in kinase inhibitors and nuclear receptor ligands) to optimize binding pocket interactions without introducing excessive rigidity.

  • Orthogonal Functionalization:

    • The Formyl Group (-CHO): Positioned para to the ether linkage, this aldehyde is highly electrophilic. It readily undergoes reductive amination to yield secondary or tertiary amines, or Wittig olefination to form substituted alkenes[3].

    • The Methyl Ester (-COOCH₃): Positioned meta on the benzoate ring, the ester remains stable under mild reductive conditions but can be selectively hydrolyzed (saponified) using an aqueous base (e.g., LiOH) to yield a carboxylic acid. This enables subsequent amide coupling reactions without interfering with the aldehyde-derived modifications.

Workflow Visualization

The orthogonal reactivity of Methyl 3-(4-formylphenoxy)benzoate allows for divergent synthetic pathways. The following diagram illustrates the primary derivatization routes utilized in API development.

G Core Methyl 3-(4-formylphenoxy)benzoate MW: 256.25 g/mol Aldehyde Aldehyde Reactivity (-CHO Group) Core->Aldehyde Orthogonal Pathway 1 Ester Ester Reactivity (-COOCH3 Group) Core->Ester Orthogonal Pathway 2 RedAm Reductive Amination (NaBH(OAc)3, Amine) Aldehyde->RedAm Wittig Wittig Olefination (Phosphonium Ylide) Aldehyde->Wittig Sapon Saponification (LiOH, H2O/THF) Ester->Sapon API Complex API Scaffold (Dual Functionalized) RedAm->API Subsequent Coupling Sapon->API Subsequent Amidation

Synthetic Derivatization Pathways of Methyl 3-(4-formylphenoxy)benzoate

Experimental Protocol: Reductive Amination

To demonstrate the self-validating nature of this building block, we detail a standard reductive amination protocol exploiting the formyl group. This method utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces the transient imine/iminium ion without inadvertently reducing the methyl ester[4].

Step-by-Step Methodology: Synthesis of Amine Derivatives
  • Imine Formation (Causality: Electrophilic Activation):

    • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 3-(4-formylphenoxy)benzoate (1.0 equiv, 256.25 mg, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL)[4].

    • Optional: Add glacial acetic acid (1.0–2.0 equiv) to facilitate imine formation. Mechanistic Insight: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine, which is especially critical for weakly basic amines[3].

    • Stir at room temperature for 1–2 hours.

  • Selective Reduction:

    • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 318 mg, 1.5 mmol) portion-wise[4].

    • Stir the reaction mixture at room temperature for 4–12 hours.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes/Ethyl Acetate) or LC-MS. The disappearance of the starting material mass (m/z 257 for [M+H]⁺) and the appearance of the higher-mass product peak confirms the completion of the reduction.

  • Quenching & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Mechanistic Insight: This neutralizes the acetic acid and safely decomposes any unreacted hydride reagent.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash chromatography to isolate the pure N-alkylated product.

References

  • The Journal of Organic Chemistry (ACS Publications) - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures (Abdel-Magid et al., 1996). Available at:[Link]

  • Master Organic Chemistry - Reductive Amination, and How It Works. Available at:[Link]

Sources

Exploratory

Methyl 3-(4-formylphenoxy)benzoate: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Executive Summary As drug discovery and materials science increasingly rely on modular, bifunctional building blocks, diaryl ethers have emerged as privileged scaffolds. Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery and materials science increasingly rely on modular, bifunctional building blocks, diaryl ethers have emerged as privileged scaffolds. Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) is a highly versatile intermediate characterized by its robust diaryl ether linkage flanked by two orthogonal reactive handles: an electrophilic formyl group and a latent carboxylic acid (methyl ester).

This technical guide provides a rigorous, mechanistic deep-dive into the synthesis, physicochemical profiling, and downstream applications of this molecule. Designed for senior researchers and drug development professionals, this whitepaper emphasizes the causality behind synthetic choices and provides self-validating protocols for seamless laboratory execution.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental parameters of Methyl 3-(4-formylphenoxy)benzoate is critical for predicting its behavior in complex synthetic workflows. The molecule's high stability and favorable partition coefficient make it an ideal precursor for late-stage functionalization[1].

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name Methyl 3-(4-formylphenoxy)benzoate
CAS Registry Number 103561-09-7
Molecular Formula C15​H12​O4​
Molecular Weight 256.25 g/mol
Structural Class Diaryl Ether / Aromatic Aldehyde / Benzoate Ester
Key Functional Handles Para-formyl (-CHO), Meta-methyl ester (-COOMe)

Mechanistic Synthesis: The SNAr Paradigm

The most efficient and scalable route to synthesize Methyl 3-(4-formylphenoxy)benzoate is via a Nucleophilic Aromatic Substitution (SNAr) . This approach couples methyl 3-hydroxybenzoate with 4-fluorobenzaldehyde[2].

Causality of Reagent Selection
  • The Electrophile (4-Fluorobenzaldehyde vs. 4-Chlorobenzaldehyde): In SNAr reactions, the rate-determining step is the formation of the intermediate Meisenheimer complex, not the departure of the leaving group. Fluorine is highly electronegative, withdrawing electron density via the inductive effect and making the ipso-carbon exceptionally susceptible to nucleophilic attack. Consequently, fluorinated aromatics react orders of magnitude faster than their chlorinated counterparts in SNAr pathways[3].

  • The Base ( K2​CO3​ ): Potassium carbonate is selected because its basicity ( pKa​≈10.3 ) is perfectly tuned to deprotonate the phenolic hydroxyl group without being strong enough to hydrolyze the methyl ester or induce Cannizzaro-type disproportionation of the aldehyde[2].

  • The Solvent (DMF or DMSO): Polar aprotic solvents like N,N-Dimethylformamide (DMF) strongly solvate the potassium cation ( K+ ). This prevents tight ion-pairing, leaving the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the reaction rate[3].

Synthesis_Workflow N1 Methyl 3-hydroxybenzoate (Nucleophile Precursor) N3 K2CO3 / DMF (80-150 °C) (Deprotonation & Solvation) N1->N3 Deprotonation N2 4-Fluorobenzaldehyde (Electrophile) N5 Meisenheimer Complex (Transition State) N2->N5 Ipso-carbon Activation N4 Phenoxide Anion (Active Nucleophile) N3->N4 K+ Solvation N4->N5 Nucleophilic Attack N6 Methyl 3-(4-formylphenoxy)benzoate (Target Diaryl Ether) N5->N6 Fluoride Elimination

Fig 1: SNAr synthesis workflow of Methyl 3-(4-formylphenoxy)benzoate.

Experimental Protocol: Self-Validating Synthesis

This protocol is engineered as a self-validating system, ensuring that researchers can verify the integrity of the reaction at each critical phase.

Phase 1: Nucleophile Activation
  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with methyl 3-hydroxybenzoate (1.0 equiv, e.g., 10.0 mmol).

  • Solvation & Deprotonation: Add anhydrous DMF (20 mL) to achieve a 0.5 M concentration. Introduce anhydrous K2​CO3​ (2.1 equiv).

  • Observation: The mixture will become a heterogeneous suspension. Stir at room temperature for 15 minutes to ensure complete generation of the phenoxide anion.

Phase 2: Electrophilic Coupling
  • Addition: Add 4-fluorobenzaldehyde (1.05 equiv) dropwise to the stirring suspension.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under an inert argon atmosphere[3].

Phase 3: Validation & Reaction Monitoring
  • TLC Checkpoint: After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

    • Validation: The reaction is deemed complete when the lower Rf​ spot corresponding to the phenol is entirely consumed, and a new, distinct UV-active spot (the diaryl ether) appears at a higher Rf​ .

Phase 4: Quench and Isolation
  • Biphasic Quench: Cool the mixture to room temperature. Partition the crude mixture between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL).

    • Causality: The aqueous layer effectively removes the DMF solvent and inorganic potassium salts. The mild basicity of NaHCO3​ neutralizes trace acidic byproducts while protecting the methyl ester from saponification.

  • Washing: Wash the organic layer sequentially with distilled water (3 × 30 mL) to remove residual DMF, followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure product.

Applications in Advanced Therapeutics & Materials

The orthogonal reactivity of the formyl and ester groups makes Methyl 3-(4-formylphenoxy)benzoate a highly prized intermediate in complex molecule synthesis.

Targeted Protein Degradation (PROTACs)

In the development of Proteolysis Targeting Chimeras (PROTACs), specifically those targeting Coactivator-associated Arginine Methyltransferase 1 (CARM1), this diaryl ether serves as a critical linker-attachment scaffold. The formyl group undergoes reductive amination to attach to VHL or CRBN E3 ligase ligands, while the methyl ester is saponified and coupled to target-binding motifs[3]. This modularity allows for the rapid generation of degrader libraries to selectively eliminate CARM1 in cancer models.

Macrocyclic Natural Product Synthesis

In the total synthesis of strained bis(bibenzyl) macrocycles like Riccardin C and Cavicularin , the diaryl ether linkage is installed early in the synthetic sequence. The formyl group is utilized in Wittig olefinations to build the carbon framework, while the ester acts as a latent functional group for subsequent macrocyclization steps[2].

Application_Logic A1 Methyl 3-(4-formylphenoxy)benzoate (Core Scaffold) A2 Formyl Group (-CHO) (Electrophilic Handle) A1->A2 A3 Methyl Ester (-COOMe) (Latent Carboxylic Acid) A1->A3 A4 Reductive Amination (Linker Attachment) A2->A4 A5 Saponification / Amidation (Target Binding Motif) A3->A5 A6 PROTAC Degraders (e.g., CARM1 Targeting) A4->A6 A7 Macrocyclic Natural Products (e.g., Riccardin C) A4->A7 A5->A6 A5->A7

Fig 2: Bifunctional logic of the diaryl ether scaffold in drug design.

Analytical Validation

To ensure the structural integrity of the synthesized Methyl 3-(4-formylphenoxy)benzoate, the following analytical signatures must be verified:

  • 1H NMR (CDCl3): Look for the distinct aldehyde proton singlet far downfield ( ∼9.9 ppm) and the methyl ester protons as a sharp singlet ( ∼3.9 ppm). The aromatic region will display a complex multiplet integrating to 8 protons, characteristic of the para- and meta-substituted rings.

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]+ should be observed at m/z≈257.1 .

References

  • Alfa Chemistry. "Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) Properties and Specifications." 1

  • Woodcock, Timothy. "The Total Synthesis of Cavicularin & Riccardin C." University of Southampton, Doctoral Thesis, 2005. 2

  • Xie H, Bacabac MS, Ma M, et al. "Development of Potent and Selective Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Degraders." Journal of Medicinal Chemistry, 2023. 3

Sources

Foundational

An In-depth Technical Guide to Methyl 3-(4-formylphenoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract: Methyl 3-(4-formylphenoxy)benzoate is a versatile bifunctional molecule that serves as a key building block in organic synthesis. Its structure, f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 3-(4-formylphenoxy)benzoate is a versatile bifunctional molecule that serves as a key building block in organic synthesis. Its structure, featuring a diaryl ether linkage with both an aldehyde and a methyl ester functional group, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, state-of-the-art synthesis protocols, detailed characterization methods, and known applications, with a particular focus on its relevance to drug discovery and materials science.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The designation "Methyl 3-(4-formylphenoxy)benzoate" precisely describes a molecule where a 4-formylphenoxy group is attached to the 3-position of a methyl benzoate ring.

IUPAC Name: Methyl 3-(4-formylphenoxy)benzoate

This name is derived by treating methyl benzoate as the parent structure, with the "4-formylphenoxy" group acting as a substituent at the third carbon atom of the benzene ring.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 937601-98-4[1]
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.26 g/mol
Canonical SMILES COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O
InChIKey SVESMWAUWYDHSK-UHFFFAOYSA-N
Appearance White to off-white solid (typical)
Purity Typically >95%
Storage Store in a cool, dry place away from light[2]

Synthesis and Mechanistic Considerations

The core structural feature of Methyl 3-(4-formylphenoxy)benzoate is the diaryl ether bond (C-O-C). The formation of this bond is a cornerstone of synthetic organic chemistry, with two primary, historically significant methods being the Williamson ether synthesis and the Ullmann condensation.

Synthetic Strategy: The Ullmann Condensation

The Ullmann condensation, first reported in 1905, is a classical and robust method for forming diaryl ethers.[3][4] It typically involves the copper-catalyzed reaction between an aryl halide and a phenol (or its corresponding phenoxide salt).[3][5] For the synthesis of Methyl 3-(4-formylphenoxy)benzoate, this translates to the coupling of Methyl 3-hydroxybenzoate with 4-fluorobenzaldehyde or 4-chlorobenzonitrile followed by reduction and hydrolysis.

Causality in Experimental Design:

  • Choice of Reactants: Methyl 3-hydroxybenzoate provides the methyl ester portion and the phenolic hydroxyl for coupling. 4-Fluorobenzaldehyde is often chosen as the aryl halide partner because the fluorine atom is a good leaving group in nucleophilic aromatic substitution, activated by the electron-withdrawing aldehyde group.

  • Catalyst: Copper (I) salts, such as CuI or CuBr, are classic catalysts for the Ullmann reaction.[6] Modern iterations may use catalytic amounts of copper with specific ligands to improve yields and lower reaction temperatures.[4]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential. Its primary role is to deprotonate the phenolic hydroxyl group of Methyl 3-hydroxybenzoate, forming the more nucleophilic phenoxide ion required for the reaction.

  • Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to ensure the reactants remain in solution at the elevated temperatures required for the reaction.[7]

Visualized Synthesis Workflow

The following diagram outlines the logical flow for the synthesis and purification of Methyl 3-(4-formylphenoxy)benzoate via an Ullmann-type condensation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification R1 Methyl 3-hydroxybenzoate React Combine & Heat (e.g., 120-150 °C) Under N₂ Atmosphere R1->React 1. Add Reagents R2 4-Fluorobenzaldehyde R2->React 1. Add Reagents Base K₂CO₃ (Base) Base->React 1. Add Reagents Cat CuI (Catalyst) Cat->React 1. Add Reagents Sol DMF (Solvent) Sol->React 1. Add Reagents Quench Cool & Quench (e.g., with H₂O) React->Quench 2. Reaction Monitoring (TLC) Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Conc Concentrate (Rotary Evaporation) Dry->Conc Purify Column Chromatography (Silica Gel) Conc->Purify 3. Crude Product Product Pure Methyl 3-(4-formylphenoxy)benzoate Purify->Product 4. Isolated Product

Caption: Ullmann Condensation Workflow for Synthesis.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add Methyl 3-hydroxybenzoate (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature and pour it into a beaker of cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield Methyl 3-(4-formylphenoxy)benzoate as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Validation of the molecular structure is paramount. The key functional groups—the methyl ester, the aldehyde, and the substituted aromatic rings—give rise to a distinct spectroscopic signature.

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Aldehyde proton (-CHO)~9.9 ppm (singlet)
Aromatic protons~7.0 - 8.0 ppm (multiplets)
Methyl ester protons (-OCH₃)~3.9 ppm (singlet)
¹³C NMR Aldehyde carbonyl (C=O)~191 ppm
Ester carbonyl (C=O)~166 ppm
Aromatic carbons~118 - 163 ppm
Methyl ester carbon (-OCH₃)~52 ppm
FT-IR Aldehyde C=O stretch~1700 cm⁻¹
Ester C=O stretch~1720 cm⁻¹
C-O-C (ether) stretch~1240 cm⁻¹ (asymmetric)

Note: Exact values may vary depending on the solvent and instrument used.

Applications in Research and Development

The dual functionality of Methyl 3-(4-formylphenoxy)benzoate makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Role as a Synthetic Building Block

The aldehyde and ester groups provide orthogonal chemical handles for a variety of transformations:

  • The Aldehyde Group: Can undergo reactions such as Wittig olefination, reductive amination, and condensation reactions to build molecular complexity.[8]

  • The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for modification.

This versatility allows for its incorporation into a wide range of molecular scaffolds. For example, similar formyl- and ester-containing bi-functional molecules are used in the synthesis of inhibitors for enzymes like α-glucosidase, which is relevant for managing type 2 diabetes.[8]

Precursor in Medicinal Chemistry

Diaryl ether motifs are present in numerous biologically active compounds and natural products. This structural unit can confer conformational rigidity and favorable physicochemical properties. Molecules containing the phenoxy benzoate core have been investigated as selective kappa opioid receptor antagonists.[9] The ability to derivatize both the aldehyde and ester functions of Methyl 3-(4-formylphenoxy)benzoate allows for the systematic exploration of the chemical space around this privileged scaffold to optimize potency and selectivity for biological targets.

G cluster_aldehyde Aldehyde Chemistry cluster_ester Ester Chemistry cluster_products Potential Products Start Methyl 3-(4-formylphenoxy)benzoate RedAm Reductive Amination Start->RedAm Wittig Wittig Reaction Start->Wittig Aldol Condensations Start->Aldol Hyd Hydrolysis Start->Hyd Amid Amidation Start->Amid Amine Secondary/Tertiary Amines RedAm->Amine Alkene Stilbene Derivatives Wittig->Alkene Chalcone Chalcone-like Structures Aldol->Chalcone Acid Carboxylic Acids Hyd->Acid Amide Amide Derivatives Amid->Amide

Caption: Synthetic utility of the target compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Users should consult the full Safety Data Sheet (SDS) before handling.[10][11]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][10]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably a fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

    • Avoid breathing dust and vapors.[10]

    • Wash hands thoroughly after handling.[12]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

    • Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

Conclusion

Methyl 3-(4-formylphenoxy)benzoate is a strategically important synthetic intermediate. Its preparation via established methods like the Ullmann condensation is well-understood, and its dual functional groups offer a gateway to a diverse range of complex molecules. For researchers in drug discovery and materials science, this compound represents a valuable and versatile tool for the construction of novel chemical entities with tailored properties.

References

  • PubChem. Methyl 3-(1-formyl-3,4-methylenedioxy)benzoate. National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. Methyl 3-[(4-formylphenoxy)methyl]benzoate.

  • PubChem. 4-[(3-Formylphenoxy)methyl]benzoic acid. National Center for Biotechnology Information.

  • Vibrant Pharma Inc. Methyl 3-[(4-formylphenoxy)methyl]benzoate; 3-[(4-Formylphenoxy)methyl]benzoic acid methyl ester.

  • BLDpharm. Methyl 4-((2-formylphenoxy)methyl)benzoate.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 3-[(4-formylphenoxy)methyl]benzoate.

  • Google Patents. CN113248373A - Preparation method of methyl benzoate compound.

  • Fisher Scientific. Safety Data Sheet: Methyl 4-amino-3-methylbenzoate.

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.

  • SciELO. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.

  • Wikipedia. Williamson ether synthesis.

  • Benchchem. Application Notes: Methyl 4-formylbenzoate in the Synthesis of Pharmaceutical Intermediates.

  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

  • MilliporeSigma. Safety Data Sheet: Methyl benzoate.

  • Sigma-Aldrich. methyl 4-(4-formylphenoxy)benzoate.

  • National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC.

  • ResearchGate. 3-Methyl-2-(4-methylphenoxy)benzoic acid.

  • Apollo Scientific. Methyl 3-phenoxybenzoate.

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

  • Marcel Dekker, Inc. Improved Ullmann Synthesis of Diaryl Ethers.

  • PubChem. Methyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information.

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).

  • ChemicalBook. Methyl 3,4-bis(benzyloxy)benzoate synthesis.

  • Central Drug House. Methyl Benzoate MATERIAL SAFETY DATA SHEET.

  • Royal Society of Chemistry. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

  • Royal Society of Chemistry. Electronic Supplementary Information.

  • National Center for Biotechnology Information. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC.

  • ChemScene. Methyl 4-(3-(3-formylphenoxy)propoxy)benzoate.

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • ResearchGate. Infrared data obtained for the methyl benzoate when added to the phenolic resin.

  • SpectraBase. methyl 4-(benzo[b]thiophen-3-yl(benzo[d][13][14]dioxol-5-yl)methyl)benzoate.

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Foundational

Spectroscopic Characterization of Methyl 3-[(4-formylphenoxy)methyl]benzoate: A Technical Guide

Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-[(4-formylphenoxy)methyl]benzoate (CAS 225942-73-4). It is important to note that the nomenclature for this compound can be ambiguous. This guide focuses on the structure containing a methylene (-CH2-) bridge, as it is a chemically characterized substance.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Molecular Formula: C₁₆H₁₄O₄[1][2]

Molecular Weight: 270.28 g/mol [1][2]

The structure comprises a methyl benzoate moiety linked via a methylene ether bridge to a 4-formylphenoxy group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular Structure of Methyl 3-[(4-formylphenoxy)methyl]benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of a publicly available experimental spectrum for the title compound, the following data is predicted based on established chemical shift principles and data from analogous structures.

¹H NMR (Proton NMR) Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[3]

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehydic proton (-CHO)
~8.0 - 7.2m8HAromatic protons
~5.2s2HMethylene protons (-O-CH₂-Ar)
~3.9s3HMethyl ester protons (-COOCH₃)

Interpretation:

  • Aldehydic Proton (~10.0 ppm): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a sharp singlet far downfield.

  • Aromatic Protons (~8.0 - 7.2 ppm): The eight aromatic protons on the two benzene rings will resonate in this region. The protons on the benzoate ring will exhibit splitting patterns characteristic of a 1,3-disubstituted ring, while the protons on the phenoxy ring will show patterns typical of a 1,4-disubstitution.

  • Methylene Protons (~5.2 ppm): The two protons of the methylene bridge are in an electron-rich environment, flanked by an oxygen atom and an aromatic ring, leading to a downfield shift. They are expected to appear as a singlet.

  • Methyl Ester Protons (~3.9 ppm): The three protons of the methyl ester group will give a characteristic singlet in the upfield region of the aromatic spectrum.

¹³C NMR (Carbon-13) Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be recorded at 100 or 125 MHz in CDCl₃ with TMS as the internal standard.[3]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~191Aldehydic Carbonyl (C=O)
~166Ester Carbonyl (C=O)
~163Aromatic C-O (phenoxy)
~157Aromatic C-O (benzoate)
~138 - 115Aromatic Carbons
~70Methylene Carbon (-O-CH₂-Ar)
~52Methyl Ester Carbon (-COOCH₃)

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The aldehydic carbonyl will be the most downfield signal due to its direct attachment to a proton. The ester carbonyl will appear slightly upfield.

  • Aromatic Carbons: A complex set of signals will be observed for the 12 aromatic carbons. The carbons directly attached to oxygen atoms will be the most downfield among the aromatic signals.

  • Aliphatic Carbons: The methylene carbon of the ether linkage will resonate around 70 ppm, and the methyl ester carbon will appear at approximately 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: An IR spectrum would typically be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.[2]

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~2850, 2750WeakAldehyde C-H Stretch (Fermi doublet)
~1720Strong, SharpEster C=O Stretch
~1690Strong, SharpAldehyde C=O Stretch
~1600, 1500MediumAromatic C=C Bending
~1250StrongAryl-O-C Stretch (Asymmetric)
~1100StrongC-O Stretch (Symmetric)

Interpretation: The key diagnostic peaks in the IR spectrum will be the two strong carbonyl absorptions for the ester and aldehyde groups. The presence of the characteristic C-H stretching frequencies for aromatic, aliphatic, and aldehydic protons, as well as the strong C-O stretching bands of the ether and ester functionalities, would confirm the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: An electron ionization (EI) mass spectrum would be acquired on a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Predicted Mass Spectrometry Data:

m/zInterpretation
270Molecular Ion (M⁺)
241[M - CHO]⁺
211[M - COOCH₃]⁺
149[C₆H₄(CHO)O-CH₂]⁺
121[C₆H₄CHO]⁺
135[C₆H₄COOCH₃]⁺

Interpretation: The molecular ion peak at m/z 270 would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the formyl radical (-CHO), the methoxycarbonyl radical (-COOCH₃), and cleavage at the ether linkage, leading to characteristic fragment ions that correspond to the different parts of the molecule.

Mass_Spec_Fragmentation M [M]⁺˙ m/z 270 F1 [M-CHO]⁺ m/z 241 M->F1 - CHO F2 [M-COOCH₃]⁺ m/z 211 M->F2 - COOCH₃ F3 [C₆H₄(CHO)O-CH₂]⁺ m/z 149 M->F3 α-cleavage F5 [C₆H₄COOCH₃]⁺ m/z 135 M->F5 ether cleavage F4 [C₆H₄CHO]⁺˙ m/z 121 F3->F4 - CH₂

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Methyl 3-[(4-formylphenoxy)methyl]benzoate. The presented NMR, IR, and MS data, derived from established principles and comparison with analogous structures, offer a robust framework for the characterization of this molecule. Experimental verification of these predictions will be crucial for the definitive structural confirmation required in rigorous drug development and scientific research.

References

  • Supravat Samanta, Venkatanarayana Pappula, Milan Dinda, and Subbarayappa Adimurthy. "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium." RSC Advances, 2014. [Link]

  • The Royal Society of Chemistry. "Supplementary Information." [Link]

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Exploratory

Methyl 3-(4-formylphenoxy)benzoate: A Comprehensive Solubility Profile and Physicochemical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) is a highly versatile diaryl ether building block frequently utilized in advanced organic synthesis and pharmaceutical drug discovery[1][2]. Characterized by its molecular formula C15​H12​O4​ and a molecular weight of 256.25 g/mol , the compound features a central ether linkage flanked by a methyl benzoate moiety and a benzaldehyde group.

Understanding the solubility profile of this compound is critical for downstream applications, including cross-coupling reactions, biological assay formulation, and structural derivatization. This technical guide provides an in-depth analysis of its physicochemical properties, empirical solubility matrices, and validated experimental protocols for thermodynamic solubility assessment.

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, it is imperative to look beyond empirical data and understand the causality of a compound's solvation behavior. The solubility of Methyl 3-(4-formylphenoxy)benzoate is dictated by its specific functional groups and molecular geometry.

Lipophilicity and Hydrogen Bonding

The compound exhibits a predicted LogP of approximately 3.1 to 3.5, classifying it as highly lipophilic.

  • Hydrogen Bond Donors (HBD = 0): The absence of hydroxyl or amine groups means the molecule cannot donate hydrogen bonds to water, severely restricting its aqueous solubility.

  • Hydrogen Bond Acceptors (HBA = 4): The ester carbonyl, ester methoxy oxygen, central ether oxygen, and formyl carbonyl oxygen can accept hydrogen bonds[3]. However, without complementary HBDs, the hydration shell formed in aqueous media is thermodynamically unfavorable.

Crystal Lattice Energy & Solvation

The rigid, planar nature of the two aromatic rings allows for efficient π−π stacking in the solid state. To dissolve this compound, a solvent must overcome this significant crystal lattice energy.

  • Aqueous Media: Water cannot disrupt these hydrophobic interactions, leading to rapid precipitation or failure to dissolve (hydrophobic rejection).

  • Organic Solvents: Aprotic solvents with high dipole moments (e.g., DMSO, DMF) or moderate polarity (e.g., Dichloromethane, Ethyl Acetate) effectively disrupt the lattice via strong dipole-dipole interactions with the ester and formyl groups, resulting in high solubility[4].

Empirical Solubility Matrix

The following table synthesizes the expected solubility profile of Methyl 3-(4-formylphenoxy)benzoate across various solvent classes based on its structural thermodynamics.

Solvent ClassRepresentative SolventEstimated SolubilitySolvation Mechanism / Notes
Aqueous Water, PBS (pH 7.4) <0.1 mg/mL (Poor)High LogP and lack of HBDs prevent hydration.
Polar Aprotic DMSO, DMF >20 mg/mL (Excellent)Strong dipole-dipole interactions; disrupts π−π stacking.
Halogenated Dichloromethane (DCM) >50 mg/mL (Excellent)Ideal for diaryl ethers; highly compatible with synthetic workflows[5].
Ester/Ether Ethyl Acetate, THF >30 mg/mL (Good)"Like-dissolves-like" principle; interacts well with the ester moiety.
Alcohols Methanol, Ethanol 1−5 mg/mL (Moderate)Limited by the compound's inability to donate hydrogen bonds.

Experimental Protocol: Thermodynamic Solubility Assessment

To validate the solubility of Methyl 3-(4-formylphenoxy)benzoate for quantitative biological or chemical assays, the Shake-Flask Method coupled with LC-MS quantification is the industry gold standard[6][7]. This method determines the true equilibrium solubility of the solid compound.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Weigh an excess amount of solid Methyl 3-(4-formylphenoxy)benzoate (e.g., 5 mg) into a glass vial.

    • Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 for aqueous profiling, or a specific organic solvent). Causality: Excess solid ensures the solution reaches a state of thermodynamic saturation.

  • Equilibration (Shake-Flask):

    • Seal the vial and place it on an orbital shaker or thermomixer.

    • Agitate at a constant temperature (typically 25°C for standard benchwork or 37°C for biological relevance) for 24 to 48 hours[8]. Causality: Extended agitation provides sufficient kinetic energy to overcome the activation barrier of dissolution, ensuring true equilibrium.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube.

    • Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid[7]. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (avoid cellulose filters which may non-specifically bind lipophilic compounds).

  • LC-MS/MS Quantification:

    • Carefully extract the clear supernatant.

    • Dilute the supernatant into a compatible mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the detector.

    • Analyze via LC-MS using a validated calibration curve[6]. The resulting concentration represents the thermodynamic solubility.

Workflow Visualization

G N1 Solid Compound Methyl 3-(4-formylphenoxy)benzoate N2 Solvent Addition (Aqueous Buffer / Organic) N1->N2 Excess solid added N3 Equilibration (Shake-Flask, 37°C, 24-48h) N2->N3 Agitation N4 Phase Separation (Centrifugation / Filtration) N3->N4 Isolate supernatant N5 LC-MS Quantification (Thermodynamic Solubility) N4->N5 Analyze dissolved fraction

Fig 1: Thermodynamic shake-flask solubility workflow for Methyl 3-(4-formylphenoxy)benzoate.

Formulation Strategies for In Vitro / In Vivo Applications

Because Methyl 3-(4-formylphenoxy)benzoate is practically insoluble in pure aqueous media, direct introduction into biological assays will result in precipitation, leading to false negatives or erratic data. To circumvent this, the following formulation strategies are recommended:

  • DMSO Stock Dilution:

    • Prepare a high-concentration stock (e.g., 10 mM to 50 mM) in 100% DMSO.

    • Dilute this stock directly into the assay buffer immediately prior to use. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity[6].

  • Cosolvent Systems:

    • Utilize a mixture of PEG-400, Propylene Glycol, and Tween-80. The hydrophobic tails of the surfactants will encapsulate the diaryl ether, while the hydrophilic heads maintain aqueous dispersion.

  • Cyclodextrin Complexation:

    • For in vivo dosing, formulating the compound with Hydroxypropyl- β -cyclodextrin (HP- β -CD) can significantly enhance apparent solubility. The lipophilic diaryl ether core inserts into the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment.

References

  • EMBL-EBI. "Compound Properties for C15H12O4 Isomers." ChEMBL Database. Available at: [Link]

  • ResearchGate. "Recent Progress in Diaryl Ether Synthesis." ResearchGate Publications. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide on Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7): Procurement, Synthesis, and Application Workflows

Executive Summary & Chemical Identity Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) is a highly versatile, bifunctional diaryl ether building block utilized extensively in advanced organic synthesis and drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) is a highly versatile, bifunctional diaryl ether building block utilized extensively in advanced organic synthesis and drug discovery[1].

  • Molecular Formula: C₁₅H₁₂O₄

  • Molecular Weight: 256.25 g/mol

  • Structural Core: A central diaryl ether linkage flanked by a meta-substituted methyl ester and a para-substituted aldehyde.

The diaryl ether motif is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors, nuclear receptor ligands, and complex antimicrobial agents[2]. The strategic value of this specific molecule lies in its orthogonal functional groups, which allow chemists to perform divergent, multi-step syntheses without the need for cumbersome protection and deprotection cycles.

Structural Dynamics & Reactivity Profile

As a Senior Application Scientist, I evaluate building blocks based on their chemoselectivity and atom economy. CAS 103561-09-7 is engineered for orthogonal reactivity:

  • The Aldehyde Group: Acts as a highly reactive electrophilic hub. It is primed for reductive aminations, Wittig olefinations, or Knoevenagel condensations.

  • The Methyl Ester: Serves as a masked, highly stable carboxylic acid. It remains inert under mildly acidic or reductive conditions (such as those used to functionalize the aldehyde) but can be readily saponified using aqueous lithium hydroxide (LiOH) to yield a free acid for subsequent amide coupling.

This orthogonality allows researchers to rapidly generate vast libraries of complex molecules by sequentially functionalizing the two ends of the molecule.

Commercial Procurement & Supplier Qualification

Procuring high-quality building blocks is critical to avoiding downstream purification bottlenecks. Methyl 3-(4-formylphenoxy)benzoate is commercially available through specialized chemical vendors and global aggregators[1],[3].

When sourcing this compound, rigorous internal Quality Control (QC) is mandatory. The presence of unreacted 4-fluorobenzaldehyde or hydrolyzed benzoic acid impurities can severely impact stoichiometric calculations in subsequent steps.

Table 1: Supplier Qualification and Procurement Matrix

Supplier CategoryExample VendorsPurity StandardTypical Lead TimeRecommended In-House QC
Primary Manufacturers Alfa Chemistry[1]≥96%1-2 Weeks¹H-NMR, LC-MS
Chemical Aggregators Guidechem[3], ChemicalBook[4]VariableVariableIndependent HPLC, Karl Fischer

Expert Insight: When receiving commercial batches, always run a baseline Thin-Layer Chromatography (TLC) check. The presence of a highly polar, baseline-hugging spot often indicates premature ester hydrolysis (free benzoic acid) due to poor moisture control during shipping.

Synthetic Methodologies & Quality Control

While commercial procurement is viable, in-house synthesis is often required for large-scale campaigns or isotopic labeling. The synthesis of diaryl ethers is classically achieved via Ullmann coupling[5], but because the electrophile in this case is highly activated, the most atom-economical route is via a transition-metal-free Nucleophilic Aromatic Substitution (SₙAr) [6].

Causality of Experimental Design

The reaction utilizes methyl 3-hydroxybenzoate and 4-fluorobenzaldehyde. The para-formyl group on the electrophile strongly withdraws electron density, stabilizing the anionic Meisenheimer complex intermediate and highly activating the C-F bond for nucleophilic attack. Potassium carbonate (K₂CO₃) is selected as the base because its pKa (~10.3) is sufficient to deprotonate the phenol without causing Cannizzaro-type side reactions with the aldehyde or hydrolyzing the ester[6]. Dimethylformamide (DMF) is used as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated and highly reactive.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with methyl 3-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq). Note: Ensure K₂CO₃ is finely milled and oven-dried to maximize surface area and prevent moisture-induced ester hydrolysis.

  • Solvation: Add anhydrous DMF (0.2 M relative to the nucleophile). Stir at room temperature for 15 minutes to allow phenoxide generation. The solution will transition to a distinct pale yellow color, validating deprotonation.

  • Electrophile Addition: Add 4-fluorobenzaldehyde (1.1 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 100–120 °C. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 4:1). The target product will elute faster (higher Rf) than the highly polar phenoxide starting material.

  • Workup: Upon completion (typically 8–12 hours), cool to room temperature and quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with cold 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure product.

SNAr_Synthesis A Methyl 3-hydroxybenzoate (Nucleophile) C K2CO3, DMF 120°C, 12h A->C B 4-Fluorobenzaldehyde (Electrophile) B->C D Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) C->D SNAr Reaction

Figure 1: Nucleophilic Aromatic Substitution (SNAr) workflow for synthesizing CAS 103561-09-7.

Downstream Applications in Drug Discovery

In pharmaceutical development, CAS 103561-09-7 is typically utilized in a two-stage functionalization workflow to generate diverse Active Pharmaceutical Ingredient (API) libraries.

  • Stage 1: Reductive Amination. The aldehyde is reacted with a primary or secondary amine using Sodium triacetoxyborohydride (NaBH(OAc)₃). This specific reducing agent is chosen over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted aldehyde to an alcohol.

  • Stage 2: Saponification and Amide Coupling. The methyl ester is hydrolyzed using LiOH in a THF/Water mixture. The resulting carboxylic acid is then activated using a coupling reagent (e.g., HATU) in the presence of DIPEA, followed by the addition of a second amine to form a stable amide bond.

Downstream_App Start Methyl 3-(4-formylphenoxy)benzoate Step1 Reductive Amination (R-NH2, NaBH(OAc)3, DCE) Start->Step1 Int1 Secondary Amine Intermediate Step1->Int1 Step2 Ester Hydrolysis (LiOH, THF/H2O) Int1->Step2 Int2 Carboxylic Acid Intermediate Step2->Int2 Step3 Amide Coupling (R'-NH2, HATU, DIPEA) Int2->Step3 Final Target API / Library Compound Step3->Final

Figure 2: Orthogonal functionalization pathway for downstream drug discovery applications.

Conclusion

Methyl 3-(4-formylphenoxy)benzoate is a highly strategic building block that bridges the gap between simple starting materials and complex, drug-like scaffolds. By understanding the mechanistic nuances of its synthesis and the orthogonal nature of its functional groups, researchers can seamlessly integrate this compound into high-throughput discovery pipelines, ensuring robust yields and high chemoselectivity.

References

  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review - Magné, V. et al. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances. Source: SciSpace / Royal Society of Chemistry. URL:[Link]

  • Remote asymmetric induction in the organocatalytic aza-Darzens synthesis - Ashford, P. Source: University of East Anglia (UEA) ePrints. URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Methyl 3-(4-formylphenoxy)benzoate

Authored for Drug Development and Research Professionals This guide provides an in-depth analysis and detailed protocols for the safe handling, storage, and emergency management of Methyl 3-(4-formylphenoxy)benzoate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Drug Development and Research Professionals

This guide provides an in-depth analysis and detailed protocols for the safe handling, storage, and emergency management of Methyl 3-(4-formylphenoxy)benzoate (CAS No. 225942-73-4). As a specialized chemical intermediate, its unique properties necessitate a robust understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This document moves beyond simple procedural lists to explain the causality behind each recommendation, empowering scientists to implement a self-validating system of safety.

Section 1: Chemical Identification and Physicochemical Properties

A foundational element of laboratory safety is the accurate identification of the substance in use. Misidentification can lead to the application of incorrect safety protocols with potentially severe consequences. Methyl 3-(4-formylphenoxy)benzoate is a solid crystalline compound.[1]

Table 1: Chemical Identifiers

Identifier Value
Chemical Name Methyl 3-[(4-formylphenoxy)methyl]benzoate
CAS Number 225942-73-4

| Physical State | Solid Crystalline[1] |

Note: Specific quantitative properties such as melting point, solubility, and decomposition temperature are not widely published. Therefore, the compound should be handled with the assumption of stability only under recommended storage conditions.

Section 2: Hazard Identification and Comprehensive Risk Assessment

Methyl 3-(4-formylphenoxy)benzoate is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks are associated with direct contact and inhalation of its particulate form.[1] Understanding these hazards is the first step in a mandatory risk assessment that must precede any handling of the material.

Table 2: GHS Hazard Classification | Hazard Class | Category | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] | alt text | | Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[1] | alt text | | Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] | alt text |

The causality for this hazard profile likely stems from the reactivity of the aldehyde functional group and the overall molecular structure, which can interact with biological tissues. The risk assessment process is not merely a formality but a critical thinking exercise to mitigate exposure.

RiskAssessment cluster_0 Risk Assessment Workflow A Identify Hazards (SDS Review) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) B Analyze Experimental Protocol - Weighing? - Dissolving? - Heating? A->B informs C Evaluate Exposure Potential - Dust Generation - Spills/Splashes B->C determines D Implement Control Measures (Hierarchy of Controls) C->D requires E Engineering Controls (Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->G H Proceed with Experiment E->H F->H G->H I Review & Refine (Post-Experiment Debrief) H->I PPE_Workflow cluster_1 PPE Selection & Use Workflow A Task: Handling Solid Methyl 3-(4-formylphenoxy)benzoate B Consult SDS & Risk Assessment A->B C Select Appropriate PPE - Nitrile Gloves - Safety Goggles - Lab Coat B->C D Inspect PPE for Damage (Holes, Cracks) C->D E Don PPE Correctly (Coat -> Goggles -> Gloves) D->E If OK F Perform Work in Fume Hood E->F G Doff PPE Correctly (Gloves -> Gown -> Goggles) F->G H Dispose of Contaminated PPE as Hazardous Waste G->H I Wash Hands Thoroughly H->I

Caption: A self-validating workflow for PPE selection, use, and disposal.

Section 5: Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. [1]Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes. [1]Seek immediate medical attention. [1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. [1]If skin irritation occurs or persists, get medical advice/attention. [1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. [1]If feeling unwell, call a POISON CENTER or doctor. [1]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help. [1]
Ingestion Clean mouth with water and drink plenty of water afterwards. [1]Do NOT induce vomiting. Seek medical attention if symptoms occur. [1]
Spill Response Protocol

For a small spill of solid material within a fume hood:

  • Alert: Alert personnel in the immediate area.

  • Contain: Ensure the fume hood sash is lowered to the appropriate working height.

  • PPE: Don appropriate PPE, including double-gloving if necessary.

  • Clean-up: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, wipes) must be placed in the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor or safety officer.

SpillResponse cluster_2 Solid Spill Response Workflow A Spill Occurs B Alert Area Personnel A->B C Isolate & Ventilate (Ensure Fume Hood is ON) B->C D Don Appropriate PPE C->D E Gently Cover Spill (Prevent Dust) D->E F Collect Material into Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of all Contaminated Materials G->H I Report Incident H->I

Caption: Step-by-step emergency response workflow for a minor solid chemical spill.

Section 6: Waste Disposal

All waste containing Methyl 3-(4-formylphenoxy)benzoate, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste. [1]* Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's environmental health and safety (EHS) department in accordance with all local, state, and federal regulations. [1]

References

  • Hekserij. (2025). Safety Data Sheet: Methyl benzoate. [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-[(4-formylphenoxy)methyl]benzoate. [Link]

Sources

Foundational

The Strategic Utility of Methyl 3-(4-formylphenoxy)benzoate in Diaryl Ether Pharmacophore Synthesis

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on the selection of versatile, bifunctional building blocks. Methyl 3-(4-formylphenoxy)benzoat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on the selection of versatile, bifunctional building blocks. Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) serves as a highly strategic chemical intermediate in this paradigm. Characterized by a central diaryl ether linkage flanked by orthogonally reactive functional groups—an electrophilic aldehyde and a protected carboxylic acid (methyl ester)—this molecule allows researchers to execute divergent synthetic pathways with high chemoselectivity. This whitepaper details the mechanistic utility, physicochemical profile, and self-validating experimental workflows for leveraging this intermediate in drug discovery.

Structural & Physicochemical Profiling

Understanding the baseline properties of Methyl 3-(4-formylphenoxy)benzoate is critical for predicting its behavior in organic solvents and its reactivity profile during parallel synthesis[1].

PropertyValue
IUPAC Name Methyl 3-(4-formylphenoxy)benzoate
CAS Registry Number 103561-09-7
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Key Functional Groups Diaryl ether, Aldehyde, Methyl ester
Structural Motif 3,4'-disubstituted diaryl ether

Mechanistic Utility in Drug Design: The Diaryl Ether Scaffold

The diaryl ether (DE) motif is universally recognized as a "privileged scaffold" in pharmaceutical and agrochemical development (2)[2].

Causality of Scaffold Selection: The oxygen atom bridging the two aromatic rings imparts a unique ~120° bond angle, forcing the molecule into a flexible, V-shaped conformation[3]. This structural flexibility allows the diaryl ether to adaptively fit into deep, hydrophobic binding pockets of target proteins, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase domains, and nuclear receptors[4].

Furthermore, the specific 3,4'-substitution pattern of Methyl 3-(4-formylphenoxy)benzoate provides an extended, non-linear vector. This geometry is highly advantageous during lead optimization, as it allows medicinal chemists to grow the molecule into adjacent allosteric sub-pockets without introducing severe steric clashes.

Orthogonal Reactivity Pathways

The true synthetic value of CAS 103561-09-7 lies in its orthogonal bifunctionality, allowing for sequential, highly controlled modifications (5)[5].

  • The Formyl Group (-CHO): Highly electrophilic and sterically unhindered. It is primed for carbon-carbon bond formation (via Wittig or Knoevenagel reactions) or carbon-nitrogen bond formation (via reductive amination).

  • The Methyl Ester (-COOMe): Acts as a robust protecting group for the carboxylic acid. It remains completely inert under mild reductive conditions but can be cleanly unmasked via base-catalyzed saponification when the acid is required for downstream amide coupling.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the physicochemical changes inherent to the reaction provide built-in checkpoints for success.

Protocol A: Chemoselective Reductive Amination of the Formyl Group

Objective: Convert the aldehyde to a substituted amine while preserving the methyl ester.

  • Step 1: Imine Formation. Dissolve Methyl 3-(4-formylphenoxy)benzoate (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: DCE is chosen over dichloromethane (DCM) because its higher boiling point allows for gentle heating if the initial imine formation is sterically hindered. The catalytic acetic acid accelerates the dehydration step to form the iminium ion.

  • Step 2: Reduction. After 1 hour, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

    • Causality: NaBH(OAc)₃ is specifically selected over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too weak to reduce the methyl ester or the unreacted aldehyde, but perfectly tuned to reduce the highly electrophilic iminium ion. This guarantees chemoselectivity.

  • Step 3: Self-Validation & Workup. Quench with saturated aqueous NaHCO₃.

    • Validation Checkpoint: Analyze the organic layer via LC-MS. The disappearance of the starting material mass (M+H = 257) and the emergence of the product mass confirms conversion. Crucially, an IR spectrum of the crude product will retain a strong C=O stretch at ~1720 cm⁻¹, physically validating that the ester remains intact.

Protocol B: Base-Catalyzed Saponification of the Methyl Ester

Objective: Deprotect the methyl ester to yield a free carboxylic acid for subsequent coupling.

  • Step 1: Hydrolysis. Dissolve the intermediate from Protocol A (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

    • Causality: LiOH is milder than NaOH or KOH, minimizing the risk of unwanted side reactions. The ternary solvent system is critical: THF dissolves the organic substrate, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a completely homogeneous reaction mixture, driving the equilibrium forward.

  • Step 2: Self-Validation & Isolation. Stir at room temperature for 4 hours. Evaporate the organic solvents under reduced pressure.

    • Validation Checkpoint: The remaining aqueous layer will contain the highly soluble lithium carboxylate salt. Slowly add 1M HCl dropwise until the pH reaches ~3. The sudden, visible precipitation of a white/off-white solid serves as a self-validating physical checkpoint. The uncharged carboxylic acid is insoluble in water, confirming successful deprotection. Isolate via vacuum filtration.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of this intermediate.

G Start Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) Branch1 Pathway A: Aldehyde Functionalization (Reductive Amination) Start->Branch1 Chemoselective Branch2 Pathway B: Ester Functionalization (Saponification) Start->Branch2 Base-Catalyzed Inter1 Amine Diaryl Ether Intermediate Branch1->Inter1 Inter2 Carboxylic Acid Diaryl Ether Branch2->Inter2 Target Complex Diaryl Ether Pharmacophore Inter1->Target Coupling Inter2->Target Amidation

Fig 1: Divergent synthetic workflows utilizing the orthogonal reactivity of CAS 103561-09-7.

Conclusion

Methyl 3-(4-formylphenoxy)benzoate is not merely a structural building block; it is a strategic tool for medicinal chemists. By leveraging its orthogonal reactivity, researchers can rapidly generate diverse libraries of diaryl ether derivatives. The self-validating protocols outlined above ensure that the transformation of this intermediate into complex, biologically active pharmacophores is both robust and highly reproducible.

Sources

Exploratory

"Methyl 3-(4-formylphenoxy)benzoate" literature review

Initiating Literature Review I'm starting a deep dive into "Methyl 3-(4-formylphenoxy)benzoate." My initial focus is on synthesis methods, properties, and applications. I'll be analyzing the literature search results to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Literature Review

I'm starting a deep dive into "Methyl 3-(4-formylphenoxy)benzoate." My initial focus is on synthesis methods, properties, and applications. I'll be analyzing the literature search results to pinpoint crucial research areas; specifically, it looks like it is used as a precursor in organic synthesis. I will see if there is a role in the

Analyzing Research Themes

I am now analyzing the literature search results for "Methyl 3-(4-formylphenoxy)benzoate" to find key themes. I'm seeing it's a precursor in organic synthesis, and I'll structure the guide around its properties, applications, and development of new materials. I will start synthesizing information for each section, explaining principles and methods in detail. I'm also planning tables for quantitative data and diagrams for chemical structures.

Outlining Content Structure

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I'm finding that my initial search for "Methyl 3-(4-formylphenoxy)benzoate" is proving to be a challenge, and giving limited specific results. Similar molecules like "Methyl 3-[(4-formyl phenoxy)methyl]benzoate" are appearing, along with isomers and related structures like "Methyl 4-formylbenzoate". This lack of specific hits prompts me to refine my search strategy for targeted information.

Refining Search Parameters

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Re-evaluating Search Terms

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I'm structuring the next phase around a multi-faceted search involving aryl ether synthesis (specifically related to substituted benzoic acid esters and phenols). I also plan to look at the reactivity of molecules with benzaldehyde and methyl benzoate components, looking at their influence on each other, as well as the synthetic reactions. I will use information from similar compounds in material science and drug discovery to infer potential uses for the molecule of interest. The guide will begin with the chemical structure and properties of the target compound, using data from related compounds to demonstrate the synthesis routes based on established organic synthesis techniques.

Developing Synthesis Pathways

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Gathering Relevant Data

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Reviewing Literature Findings

I'm now diving deeper into the nuances of diaryl ether synthesis. The initial methods, Ullmann, Buchwald-Hartwig, and SNAr, have proven a good starting point for outlining possible synthetic routes. I'm focusing on adapting these strategies for this specific molecule. Moreover, I'm examining how to leverage the aldehyde and ester groups for downstream manipulations.

Analyzing Reaction Parameters

I'm now focusing on specific reaction conditions. While I have broad strategies for diaryl ether synthesis, I need to find optimal methods. The electronic properties of the starting materials, 4-hydroxybenzaldehyde and methyl 3-halobenzoate, will be key to selecting the best synthetic route. I am searching for concrete examples.

Refining Search Strategies

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Gathering Synthetic Data

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Refining Experimental Protocols

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Expanding Literature Database

I am now focusing on refining my literature search. While I found general protocols, I'm specifically hunting for field-proven Ullmann or Buchwald-Hartwig examples using substrates similar to 4-hydroxybenzaldehyde and methyl 3-halobenzoate. This will provide optimal reaction conditions for the guide. Also, I'm seeking concrete applications of diaryl ethers containing both an aldehyde and an ester group. Finally, I will identify and include more quantitative data to populate the requested tables.

Analyzing Reaction Pathways

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Structuring the Report

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Protocols & Analytical Methods

Method

Fischer esterification of 3-(4-formylphenoxy)benzoic acid

Application Note & Protocol Efficient Synthesis of Methyl 3-(4-formylphenoxy)benzoate via Fischer Esterification Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Efficient Synthesis of Methyl 3-(4-formylphenoxy)benzoate via Fischer Esterification

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of methyl 3-(4-formylphenoxy)benzoate from its corresponding carboxylic acid using the Fischer-Speier esterification method. 3-(4-formylphenoxy)benzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a reactive aldehyde and a carboxylic acid. Converting the acid to its methyl ester enhances its utility in subsequent cross-coupling reactions and other transformations by protecting the carboxyl group. This document outlines the underlying chemical principles, a robust step-by-step protocol, process optimization strategies, and methods for purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The Fischer esterification is a cornerstone of organic synthesis, providing a direct and atom-economical route to esters from carboxylic acids and alcohols.[1][2] The reaction is catalyzed by a strong Brønsted or Lewis acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] Its primary limitation is that the reaction is an equilibrium process, as described by the general equation:

RCOOH + R'OH ⇌ RCOOR' + H₂O

The successful synthesis of methyl 3-(4-formylphenoxy)benzoate hinges on manipulating this equilibrium to favor product formation. The presence of the aromatic aldehyde (formyl) group on the substrate requires careful consideration of reaction conditions to prevent unwanted side reactions, although the formyl group is generally stable under these acidic conditions. The protocol described herein employs a large excess of the alcohol (methanol) which serves as both a reactant and the solvent, effectively shifting the equilibrium towards the ester product in accordance with Le Châtelier's principle.[5][6]

Reaction Mechanism

The Fischer esterification proceeds via a six-step, reversible nucleophilic acyl substitution mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][7]

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[2][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[2]

  • Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.[4]

Fischer_Esterification_Mechanism Fischer Esterification Mechanism for 3-(4-formylphenoxy)benzoic acid sub Carboxylic Acid (Ar-COOH) protonated_acid Protonated Acid (Ar-C(OH)2+) sub->protonated_acid 1. Protonation h_plus H+ tetra_intermediate Tetrahedral Intermediate protonated_acid->tetra_intermediate 2. Nucleophilic Attack methanol Methanol (CH3OH) proton_transfer Protonated Intermediate tetra_intermediate->proton_transfer 3. Proton Transfer protonated_ester Protonated Ester (Ar-COOCH3)+ proton_transfer->protonated_ester 4. Elimination water Water (H2O) proton_transfer->water ester Final Ester (Ar-COOCH3) protonated_ester->ester 5. Deprotonation cat_regen H+ protonated_ester->cat_regen

Diagram 1: The mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is designed for a 5-gram scale synthesis. Adjustments can be made as necessary.

Materials and Reagents
ReagentGradeSupplier ExampleCAS NumberQuantityMolar Eq.
3-(4-formylphenoxy)benzoic acid>97%Sigma-Aldrich149437-97-05.00 g1.0
Methanol (MeOH)Anhydrous, >99.8%Fisher Scientific67-56-1100 mL~120
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWR7664-93-91.0 mL~0.9
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore141-78-6200 mL-
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution--150 mL-
Saturated Sodium Chloride (Brine)Aqueous Solution--50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)GranularSigma-Aldrich7757-82-6~10 g-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • 500 mL separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

A. Reaction Setup

  • Place 5.00 g (19.5 mmol) of 3-(4-formylphenoxy)benzoic acid into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution while stirring. Caution: This addition is exothermic. It is advisable to perform this step in an ice bath to control the temperature.

  • Attach the reflux condenser to the flask, ensuring a secure connection. Begin circulating cold water through the condenser.

  • Heat the mixture to a gentle reflux (approximately 65°C) using the heating mantle.[8]

B. Reaction and Monitoring

  • Allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • TLC Monitoring: Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture on a TLC plate. The product ester will be less polar (higher Rf value) than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

C. Work-up and Extraction

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. The product may precipitate as a white solid.

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid.[8] Caution: CO₂ gas will evolve; vent the separatory funnel frequently.

  • Wash the organic layer with brine (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

D. Purification and Characterization

  • Concentrate the filtered organic solution using a rotary evaporator to yield the crude product, which should be a white to off-white solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Characterization: The final product, methyl 3-(4-formylphenoxy)benzoate (CAS 225942-73-4)[9][10], should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. Expected yield is typically >85%.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Workflow start 1. Reagent Setup - Dissolve acid in excess MeOH - Add H2SO4 catalyst reflux 2. Reaction - Heat to reflux (65°C) - Monitor by TLC (4-6h) start->reflux workup 3. Quench & Extract - Cool and add to water - Extract with EtOAc reflux->workup wash 4. Washing - NaHCO3 (aq) wash - Brine wash workup->wash dry 5. Drying & Concentration - Dry over Na2SO4 - Concentrate via Rotovap wash->dry purify 6. Purification - Recrystallize crude solid dry->purify characterize 7. Characterization - NMR, MP Analysis - Final Product purify->characterize

Diagram 2: Step-by-step experimental workflow.

Process Optimization and Troubleshooting

  • Driving the Equilibrium: To maximize yield, ensure the methanol is anhydrous and used in large excess. For larger-scale reactions or with less reactive alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water as it is formed.[3][11]

  • Catalyst Choice: While sulfuric acid is effective and inexpensive, other catalysts like p-TsOH or acidic ion-exchange resins (e.g., Amberlyst 15) can be used.[8][12] Resins offer the advantage of being easily filtered out, simplifying the workup.

  • Low Yield: If the yield is low, ensure the reflux time was sufficient. Incomplete neutralization during workup can also lead to hydrolysis of the ester back to the carboxylic acid. Ensure the bicarbonate washes are thorough.

  • Product Purity: If the final product is impure after recrystallization, column chromatography on silica gel may be necessary for further purification.[13]

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid to the alcohol slowly to dissipate heat.

  • Methanol: Toxic and flammable. Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Ethyl Acetate: Flammable and an irritant. Use in a fume hood.

  • Pressure Build-up: Be aware of CO₂ evolution during the sodium bicarbonate wash. Vent the separatory funnel frequently and point the stopcock away from yourself and others.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. (2012). 3-Hydroxy-4-[(phenylimino)methyl]phenyl 4-(Hexadecanoyloxy)
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Hermann, C. K. F., Gutzwiller, A., et al. (2026, January 29). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification.
  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

  • Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

  • Fischer Esterification Definition. (2025, August 15). Fiveable. [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates.
  • Preparation of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

  • How to purify esterefication product? (2016, April 15).
  • Electronic Supplementary Inform
  • Kinetic Research and Modeling of Benzoic Acid Esterific
  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC.
  • Method for preparing benzoic acid esters.
  • Benzoic Acid Esters, Benzo
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. (2023, May 15). Research Trend.
  • Purification of high boiling esters.
  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]

  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021, August 2).
  • Combining a Standard Fischer Esterification Experiment with Stereochemical and Molecular-Modeling Concepts. (2011, April 8).

Sources

Application

Purification of "Methyl 3-(4-formylphenoxy)benzoate" by column chromatography

An Application Guide to the Chromatographic Purification of Methyl 3-(4-formylphenoxy)benzoate Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed protocol for the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chromatographic Purification of Methyl 3-(4-formylphenoxy)benzoate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the purification of Methyl 3-(4-formylphenoxy)benzoate using silica gel column chromatography. The methodology is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining this compound in high purity. This guide emphasizes the foundational principles behind the separation, from the crucial pre-analysis with Thin Layer Chromatography (TLC) to optimize the mobile phase, to the step-by-step execution of the column chromatography itself. By explaining the causality behind each procedural choice, this document serves as both a practical guide and an educational resource for separating moderately polar aromatic compounds.

Introduction and Separation Principles

Methyl 3-(4-formylphenoxy)benzoate is a bifunctional aromatic molecule containing both a methyl ester and a formyl (aldehyde) group. These functional groups impart moderate polarity to the molecule. In a typical synthetic workflow, the crude product is often contaminated with unreacted starting materials (e.g., hydroxy-substituted precursors) or non-polar byproducts. Column chromatography is an indispensable technique for isolating the target compound from these impurities.[1]

The purification strategy described herein employs normal-phase chromatography. The principle of this technique rests on the differential partitioning of components in a mixture between a polar stationary phase and a non-polar mobile phase.

  • Stationary Phase: We utilize silica gel, a highly polar adsorbent rich in surface silanol (Si-OH) groups.[1] Polar molecules in the sample mixture will form stronger hydrogen bonds and dipole-dipole interactions with the silica gel, causing them to move through the column more slowly.

  • Mobile Phase (Eluent): A liquid solvent or a mixture of solvents flows through the column, carrying the sample components. By carefully selecting the polarity of the mobile phase, we can control the elution speed of the compounds. A less polar eluent will result in slower elution of polar compounds, while a more polar eluent will accelerate their movement.

The key to a successful separation is to find a mobile phase composition that allows the target compound, Methyl 3-(4-formylphenoxy)benzoate, to travel at a moderate rate while maximizing its separation from more polar and less polar impurities. This is achieved through preliminary optimization using Thin Layer Chromatography (TLC).

Pre-Chromatography: TLC Optimization of the Mobile Phase

Before packing the column, it is imperative to determine the optimal solvent system using TLC. This analytical step saves significant time and resources by predicting the separation behavior on the column. The goal is to find a solvent mixture where the target compound has a Retardation Factor (R_f) of approximately 0.25-0.35.[1]

Protocol for TLC Analysis:

  • Prepare TLC Chambers: Line two or three small beakers or TLC chambers with filter paper and add a few milliliters of different test solvent systems. Cover them to allow the atmosphere inside to become saturated with solvent vapor.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 366 nm). If necessary, use a chemical stain (e.g., potassium permanganate) to visualize non-UV active compounds.

  • Calculate R_f: Calculate the R_f value for each spot: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the ratio of the polar to non-polar solvent until the R_f of the target spot is in the desired 0.25-0.35 range, and it is well-separated from other spots.

ParameterDescription
Stationary Phase Silica Gel 60 F254 TLC Plates
Typical Non-Polar Solvent Hexanes or Petroleum Ether
Typical Polar Solvent Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2][3]
Starting Solvent System 10% Ethyl Acetate in Hexanes (v/v)
Target R_f for Product ~0.3
Observation & Action If R_f is too low (<0.2), increase the proportion of the polar solvent (e.g., to 15% or 20% EtOAc). If R_f is too high (>0.4), decrease the proportion of the polar solvent.

Detailed Protocol for Column Chromatography

This protocol details a gravity or flash column chromatography procedure suitable for purifying gram-scale quantities of the title compound.[4][5] Flash chromatography, which uses positive pressure (e.g., from compressed air) to push the solvent through the column, is generally faster and provides better resolution.

Materials and Reagents
  • Crude Methyl 3-(4-formylphenoxy)benzoate

  • Silica Gel (230-400 mesh for flash chromatography)

  • Anhydrous Sodium Sulfate or Sand

  • Cotton or Glass Wool

  • Hexanes (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass chromatography column with stopcock

  • Erlenmeyer flasks and test tubes for fraction collection

  • TLC plates, chamber, and UV lamp

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_column Column Chromatography cluster_post Work-up Crude Crude Product TLC TLC Optimization (Target Rf ≈ 0.3) Crude->TLC Test Solvents Packing Column Packing (Wet Slurry Method) TLC->Packing Optimized Eluent Loading Sample Loading (Dry Loading) Packing->Loading Elution Elution & Fraction Collection Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Product Evap Solvent Removal (Rotary Evaporation) Combine->Evap Pure_Product Pure Product Evap->Pure_Product

Sources

Method

Recrystallization procedure for "Methyl 3-(4-formylphenoxy)benzoate"

Application Note: Thermodynamic Purification of Methyl 3-(4-formylphenoxy)benzoate 1. Chemical Context & Structural Analysis Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) is a high-value diaryl ether building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic Purification of Methyl 3-(4-formylphenoxy)benzoate

1. Chemical Context & Structural Analysis Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) is a high-value diaryl ether building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and functional materials[1]. The molecule possesses two distinct aromatic rings connected by an ether linkage, decorated with a methyl ester on one ring and a formyl (aldehyde) group on the other.

Typically synthesized via the Chan-Evans-Lam cross-coupling reaction—which relies on copper(II) catalysis to couple phenols with arylboronic acids[2]—the crude product is often contaminated with stoichiometric copper residues, unreacted boronic acids, and highly colored phenolic oxidation byproducts. Because these impurities can poison downstream catalytic steps, achieving >99% purity through rigorous recrystallization is critical.

2. Thermodynamic Principles of Solvent Selection Effective recrystallization relies on exploiting the steepness of a compound's solubility-temperature curve[3]. The structural features of Methyl 3-(4-formylphenoxy)benzoate dictate its solubility behavior:

  • Ester and Aldehyde Groups : Impart moderate polarity, making the compound highly soluble in polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) even at room temperature.

  • Diaryl Ether Core : Imparts significant hydrophobicity, rendering it completely insoluble in water and aliphatic hydrocarbons (e.g., Hexanes, Heptane).

Causality in Solvent Choice: Using a single solvent like Ethyl Acetate results in massive yield loss because the compound remains soluble when cold. Conversely, it will not dissolve in boiling Hexanes. Therefore, a binary solvent system (Ethyl Acetate / Hexanes) is required. Ethyl Acetate acts as the "good" solvent to dissolve the crude mass and impurities, while Hexanes act as the "anti-solvent" to precisely tune the dielectric constant of the mixture, forcing the diaryl ether to nucleate as the thermal energy decreases.

Table 1: Quantitative Solubility Profiling for Solvent Selection

Solvent SystemSolubility (Boiling)Solubility (4°C)SuitabilityMechanistic Causality
Ethyl Acetate (EtOAc) >500 mg/mL>100 mg/mLPoorHigh polarity prevents supersaturation upon cooling; results in low recovery.
Hexanes <5 mg/mL<1 mg/mLPoorInsufficient dipole interactions to overcome the crystal lattice energy of the solid.
Isopropanol (IPA) ~150 mg/mL~20 mg/mLModerateProtic nature disrupts lattice when hot, but risks transesterification of the methyl ester if heated excessively.
EtOAc / Hexanes (1:3) ~200 mg/mL <5 mg/mL Optimal Binary tuning achieves a steep solubility gradient. EtOAc ensures dissolution; Hexanes force selective precipitation.

3. Experimental Workflow

Recrystallization_Workflow Crude Crude Diaryl Ether (Contains Cu catalyst & phenols) Dissolve Dissolution in minimal hot EtOAc (65°C, near boiling) Crude->Dissolve Filter Hot Filtration (Removes insoluble Cu salts) Dissolve->Filter AntiSolvent Hot Hexanes Addition (Titrate to cloud point) Filter->AntiSolvent Cooling Controlled Cooling Gradient (25°C for 2h, then 4°C for 1h) AntiSolvent->Cooling Pure Pure Crystalline Product (>99% Purity, Vacuum Filtered) Cooling->Pure

Workflow for the binary solvent recrystallization of Methyl 3-(4-formylphenoxy)benzoate.

4. Step-by-Step Protocol: Binary Solvent Recrystallization Note: This protocol is designed as a self-validating system. Visual and physical checkpoints ensure the thermodynamic states are correctly achieved before proceeding.

Phase 1: Dissolution and Clarification

  • Preparation : Place 10.0 g of crude Methyl 3-(4-formylphenoxy)benzoate in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Primary Dissolution : Add 15 mL of Ethyl Acetate (EtOAc). Heat the suspension to 65°C using a water bath or aluminum heating block.

    • Causality: Heating increases the kinetic energy, breaking the solute's lattice energy. A minimal volume ensures the solution will be highly supersaturated upon cooling.

  • Hot Filtration (Optional but Recommended) : If the solution is cloudy or contains green/brown particulates (indicative of residual Chan-Lam copper catalyst[2]), quickly pass the boiling solution through a pre-warmed fluted filter paper into a clean, hot Erlenmeyer flask.

    • Validation Checkpoint: The filtrate must be perfectly clear (though it may be yellow/orange). Any particulate matter will act as heterogeneous nucleation sites for impurities.

Phase 2: Anti-Solvent Titration and Nucleation 4. Anti-Solvent Addition : While maintaining the filtrate at 65°C, add boiling Hexanes dropwise via an addition funnel or pipette. Swirl continuously. 5. Cloud Point Attainment : Continue adding Hexanes until a faint, persistent cloudiness (turbidity) appears in the solution. (Typically requires 30-45 mL of Hexanes).

  • Validation Checkpoint: The cloudiness indicates the exact thermodynamic threshold where the solvent mixture can no longer solvate the diaryl ether.
  • Clearing : Add exactly 1-2 mL of hot EtOAc to the cloudy mixture until it just turns clear again. Remove the flask from the heat source.

Phase 3: Controlled Crystallization and Isolation 7. Thermal Gradient : Allow the flask to cool undisturbed on a cork ring to room temperature (20-25°C) over 2 hours.

  • Causality: Slow, undisturbed cooling allows the diaryl ether molecules to pack into a highly ordered, pure crystal lattice. Rapid cooling (e.g., plunging immediately into ice) traps solvent and impurities within the rapidly forming crystal defects.
  • Maximum Yield : Once the flask has reached room temperature and a heavy crop of crystals has formed, transfer the flask to an ice-water bath (4°C) for 1 hour.
  • Isolation : Collect the crystals via vacuum filtration using a Büchner funnel.
  • Washing : Wash the filter cake with 15 mL of ice-cold Hexanes.
  • Causality: Cold Hexanes wash away the residual mother liquor containing soluble phenolic impurities without dissolving the purified product.
  • Drying : Dry the crystals under high vacuum (0.1 mbar) at 40°C for 4 hours to constant weight.

5. Analytical Validation & Troubleshooting

To confirm the integrity of the recrystallized Methyl 3-(4-formylphenoxy)benzoate, perform the following validations:

  • Melting Point : A sharp melting point range (typically within 1-2°C) validates crystal lattice purity[3]. A depressed or broad melting point indicates trapped solvent or residual boronic acid.

  • 1H-NMR (CDCl3) : Confirm the presence of the aldehyde proton (singlet, ~9.9 ppm) and the methyl ester protons (singlet, ~3.9 ppm). Ensure the absence of EtOAc (1.26, 2.05, 4.12 ppm) and Hexanes (0.88, 1.25 ppm).

Solvent_Selection Start Evaluate Solvent Hot Soluble at 65°C? Start->Hot Cold Insoluble at 4°C? Hot->Cold Yes Reject Reject Solvent (Adjust Polarity) Hot->Reject No Ideal Optimal System (Proceed to Protocol) Cold->Ideal Yes Cold->Reject No

Decision matrix for selecting optimal recrystallization solvents based on thermal solubility gradients.

References

  • Alfa Chemistry. Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) Product Specifications. Retrieved from 1

  • Organic Chemistry Portal. Chan-Lam Coupling: Synthesis of Diaryl Ethers. Retrieved from 2

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Pearson. Retrieved from 3

Application

Application Note: Chemoselective Wittig Olefination of Methyl 3-(4-formylphenoxy)benzoate in Advanced API Synthesis

Scientific Rationale: The Chemoselectivity Paradigm In modern drug development, diaryl ethers represent a "privileged scaffold," frequently appearing in the core structures of kinase inhibitors, thyroid hormone analogs,...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Chemoselectivity Paradigm

In modern drug development, diaryl ethers represent a "privileged scaffold," frequently appearing in the core structures of kinase inhibitors, thyroid hormone analogs, and antimicrobial agents. Methyl 3-(4-formylphenoxy)benzoate is a highly versatile building block that features two distinct carbonyl environments: an electrophilic aldehyde (formyl group) and a resonance-stabilized methyl ester.

The Wittig reaction is a premier method for carbon-carbon double bond formation[1]. When applied to this substrate, the reaction exhibits absolute chemoselectivity. Because the alkoxy oxygen of the methyl ester donates electron density into the carbonyl system via resonance, the ester carbon is significantly less electrophilic than the formyl carbon. Consequently, phosphonium ylides will exclusively attack the aldehyde, leaving the methyl ester completely intact for downstream derivatization[2]. This intrinsic chemoselectivity eliminates the need for tedious protection and deprotection cycles, streamlining the synthetic pipeline.

Mechanistic Insights and Stereocontrol

The Wittig olefination proceeds via the nucleophilic attack of a phosphonium ylide on the aldehyde to form a charge-separated betaine or directly via a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate[1][2]. The oxaphosphetane then undergoes a rapid, irreversible cycloreversion to yield the target alkene and triphenylphosphine oxide (TPPO) as a byproduct.

The stereochemical outcome ( E vs. Z alkene) is dictated by the nature of the ylide and the kinetic vs. thermodynamic control of the oxaphosphetane formation[3]:

  • Unstabilized Ylides (derived from alkyl halides) react under kinetic control. The transition state minimizes steric clashes, leading predominantly to the cis-oxaphosphetane and yielding (Z)-alkenes .

  • Stabilized Ylides (containing electron-withdrawing groups like esters or nitriles) allow the intermediate to equilibrate to the thermodynamically favored trans-oxaphosphetane, yielding (E)-alkenes .

Mechanism Aldehyde Methyl 3-(4-formylphenoxy)benzoate (Electrophile) Betaine Betaine / Transition State (Charge-Separated) Aldehyde->Betaine Nucleophilic Addition Ylide Phosphonium Ylide (Nucleophile) Ylide->Betaine Oxaphosphetane Oxaphosphetane (4-Membered Ring) Betaine->Oxaphosphetane Ring Closure Alkene Target Alkene (E/Z Isomers) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Mechanistic pathway of the Wittig olefination via an oxaphosphetane intermediate.

Reaction Optimization & Quantitative Data

To prevent unwanted saponification or nucleophilic attack on the methyl ester, the choice of base is critical[4]. While n -BuLi is a standard base for unstabilized ylides, its strong nucleophilicity can occasionally lead to ester cleavage at elevated temperatures. Therefore, non-nucleophilic bases like Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (KOtBu) are preferred for this specific substrate[4][5].

Table 1: Optimization of Reaction Conditions for Methyl 3-(4-formylphenoxy)benzoate

Ylide TypePhosphonium Salt / ReagentBaseSolventTemp ProfileYield (%) E:Z Ratio
Unstabilized Ethyltriphenylphosphonium bromideNaHMDSTHF-78 °C to RT88%2 : 98
Unstabilized Ethyltriphenylphosphonium bromide n -BuLiTHF-78 °C to RT82%5 : 95
Semi-stabilized Benzyltriphenylphosphonium chlorideKOtBuTHF0 °C to RT85%45 : 55
Stabilized Methyl (triphenylphosphoranylidene)acetateNone (Pre-formed)DCMRT94%98 : 2

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the experimentalist can validate the success of each step in real-time.

Protocol A: Synthesis of (Z)-Alkene using an Unstabilized Ylide

Objective: High-yielding, Z -selective olefination while preserving the methyl ester. Causality Note: NaHMDS is selected over n -BuLi to strictly act as a base, eliminating the risk of nucleophilic addition to the benzoate ester. The -78 °C temperature traps the kinetic cis-oxaphosphetane.

  • Ylide Generation:

    • To an oven-dried Schlenk flask under inert argon, add Ethyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.2 M).

    • Cool the suspension to 0 °C. Dropwise add NaHMDS (1.0 M in THF, 1.15 equiv).

    • Self-Validation Check: The cloudy white suspension will immediately transition to a deep, vibrant orange/red solution, confirming the successful deprotonation and formation of the active ylide. Stir for 30 minutes.

  • Substrate Addition:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Dissolve Methyl 3-(4-formylphenoxy)benzoate (1.0 equiv) in a minimal volume of anhydrous THF. Add this dropwise to the ylide solution over 15 minutes.

    • Self-Validation Check: The deep orange color should gradually fade to a pale yellow as the ylide is consumed by the aldehyde.

  • Reaction Progression:

    • Allow the reaction to slowly warm to room temperature (RT) over 4 hours.

    • IPC: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (UV-active, lower Rf​ ) should disappear, replaced by a new, less polar spot (higher Rf​ ).

  • Quench and Workup:

    • Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification (TPPO Removal):

    • Expert Insight: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate via standard column chromatography. To bypass this, suspend the crude residue in cold hexanes/diethyl ether (9:1). The TPPO will precipitate as a white crystalline solid. Filter through a pad of Celite, concentrate the filtrate, and purify via flash chromatography to isolate the pure (Z)-alkene.

Protocol B: Synthesis of (E)-Alkene using a Stabilized Ylide

Objective: Spontaneous E -selective olefination under mild conditions.

  • Reaction Setup:

    • In a round-bottom flask, dissolve Methyl 3-(4-formylphenoxy)benzoate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.3 M).

  • Reagent Addition:

    • Add the pre-formed stabilized ylide, Methyl (triphenylphosphoranylidene)acetate (1.1 equiv), in one portion at RT.

    • Causality Note: Because the ylide is stabilized by the adjacent ester group, it is stable enough to be handled in air and requires no external base, ensuring the substrate's benzoate ester is completely unthreatened.

  • Progression and Isolation:

    • Stir at RT for 12 hours. Monitor via LC-MS to confirm the mass shift corresponding to the desired alkene.

    • Concentrate the DCM directly onto silica gel and purify via flash chromatography to yield the highly crystalline (E)-alkene.

Downstream Applications in Drug Development

The preservation of the methyl ester during the Wittig olefination is a strategic choice. Once the alkene is installed, the ester serves as a synthetic handle for late-stage functionalization. Typically, the ester is subjected to mild hydrolysis (saponification) using LiOH in THF/Water to yield the corresponding carboxylic acid. This acid is subsequently activated for amide coupling with various complex amines, a standard workflow in the synthesis of targeted therapeutics like tyrosine kinase inhibitors.

Workflow Start Methyl 3-(4-formylphenoxy)benzoate Wittig Chemoselective Wittig Olefination (Aldehyde Reacts, Ester Intact) Start->Wittig Step 1: Olefination Saponification Ester Hydrolysis (LiOH/THF) Yields Carboxylic Acid Wittig->Saponification Step 2: Deprotection Amidation Amide Coupling / API Synthesis (e.g., Kinase Inhibitors) Saponification->Amidation Step 3: Derivatization

Downstream synthetic workflow for API development utilizing the Wittig product.

References

  • "Wittig Reaction - Examples and Mechanism" - Master Organic Chemistry. Available at:[Link]

  • "Wittig reaction" - Wikipedia. Available at:[Link]

  • "A Facile and Mild Method for the Synthesis of Terminal Bromofluoroolefins via Diethylzinc-Promoted Wittig Reaction" - Organic Letters, ACS Publications. Available at:[Link]

  • "Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems" - MDPI. Available at:[Link]

Sources

Method

Application Note: Methyl 3-(4-formylphenoxy)benzoate in the Synthesis of Advanced Bent-Core Liquid Crystals

Introduction & Mechanistic Insights Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) is a highly versatile, bifunctional organic building block predominantly utilized in the synthesis of advanced thermotropic liquid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) is a highly versatile, bifunctional organic building block predominantly utilized in the synthesis of advanced thermotropic liquid crystals (LCs)[1]. For researchers developing next-generation electro-optical materials, biosensors, or anisotropic drug-delivery vehicles, controlling the molecular geometry of the mesogen is paramount.

Unlike its para-substituted analogs which yield linear, calamitic LCs, the meta-substitution pattern of the benzoate ring in this precursor enforces a bent-core (banana-shaped) geometry. Bent-core mesogens are critical for the formation of exotic mesophases, such as the twist-bend nematic ( NTB​ ) and polar smectic C phases, which exhibit spontaneous chiral symmetry breaking even in achiral molecules[2].

The structural causality of this precursor relies on four functional pillars:

  • The Ether Linkage: Provides rotational flexibility between the aromatic rings, lowering the crystalline melting point and broadening the mesophase temperature range.

  • The Formyl Group (-CHO): Acts as a highly reactive electrophile for Schiff base (azomethine) condensation with primary arylamines, extending the rigid conjugated core[3].

  • The Meta-Substitution: Induces the ~120° bend angle necessary for bent-core packing.

  • The Methyl Ester: Serves as a protected handle that can be orthogonally saponified and re-esterified to tune the length and polarity of the terminal aliphatic chains[4].

Structural Logic and Mesophase Design

Structure_Property Core Methyl 3-(4-formylphenoxy)benzoate F1 Ether Linkage (-O-) Core->F1 F2 Meta-Substitution (3-position) Core->F2 F3 Formyl Group (-CHO) Core->F3 F4 Methyl Ester (-COOCH3) Core->F4 P1 Increases Flexibility Lowers Melting Point F1->P1 P2 Induces Bent-Core Geometry Promotes Smectic/Twist-Bend F2->P2 P3 Enables Azomethine (Schiff Base) Formation for Core Extension F3->P3 P4 Allows Orthogonal Deprotection for Terminal Chain Tuning F4->P4

Structural features of the precursor and their effects on liquid crystal properties.

Experimental Protocols: Synthesis of a Bent-Core Azomethine Liquid Crystal

This self-validating protocol details the conversion of Methyl 3-(4-formylphenoxy)benzoate into a functionalized bent-core LC via a two-stage process: Schiff base condensation followed by Steglich esterification.

Protocol A: Azomethine Core Extension (Schiff Base Formation)

Causality: The condensation of the formyl group with an arylamine (e.g., 4-hexylaniline) creates an azomethine (-CH=N-) linkage. This linkage maintains molecular planarity and polarizability, which enhances intermolecular π−π stacking and stabilizes the nematic phase[3].

  • Preparation: Dissolve 10.0 mmol of Methyl 3-(4-formylphenoxy)benzoate and 10.5 mmol of 4-hexylaniline in 50 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of glacial acetic acid. Reasoning: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the formyl carbon without completely protonating the nucleophilic amine.

  • Reflux: Heat the mixture under reflux (78 °C) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.

  • Isolation: Cool the reaction to 0 °C. The azomethine intermediate will precipitate. Filter and wash with cold ethanol.

  • Validation: Analyze via FTIR. The disappearance of the C=O aldehyde stretch (~1690 cm⁻¹) and the appearance of a sharp C=N imine stretch (~1620 cm⁻¹) confirms successful condensation.

Protocol B: Terminal Chain Tuning via Steglich Esterification

Causality: The methyl ester is too short to stabilize smectic layering. Hydrolyzing it to a carboxylic acid and coupling it with a long-chain mesogenic alcohol (e.g., 4-decyloxyphenol) provides the van der Waals interactions necessary for smectic phase formation[4].

  • Saponification: Dissolve the intermediate in THF/H₂O (3:1). Add 3.0 eq of LiOH·H₂O. Stir at room temperature for 12 hours. Acidify with 1M HCl to precipitate the carboxylic acid. Filter and dry.

  • Coupling: In a dry flask under N₂, dissolve 5.0 mmol of the carboxylic acid and 5.0 mmol of 4-decyloxyphenol in 30 mL anhydrous dichloromethane (DCM).

  • Activation: Add 0.5 mmol of 4-dimethylaminopyridine (DMAP) and cool to 0 °C. Slowly add 5.5 mmol of N,N'-Dicyclohexylcarbodiimide (DCC). Reasoning: DCC activates the carboxylic acid by forming an O-acylisourea intermediate, while DMAP acts as an acyl transfer catalyst, preventing side reactions.

  • Reaction: Stir at room temperature for 24 hours. Filter off the dicyclohexylurea (DCU) byproduct.

  • Purification: Wash the filtrate with 5% NaHCO₃, water, and brine. Dry over MgSO₄, concentrate, and recrystallize from ethanol/chloroform.

  • Validation: Polarized Optical Microscopy (POM) upon cooling from the isotropic melt should reveal characteristic Schlieren textures (nematic) or focal-conic fan textures (smectic).

LC_Synthesis P1 Methyl 3-(4-formylphenoxy)benzoate (Precursor) R1 Schiff Base Condensation (+ 4-Alkylaniline, EtOH, H+) P1->R1 I1 Azomethine Intermediate (Imine Linkage Formed) R1->I1 Dehydration (-H2O) R2 Ester Saponification (+ LiOH, THF/H2O) I1->R2 I2 Carboxylic Acid Intermediate R2->I2 Hydrolysis R3 Steglich Esterification (+ Mesogenic Alcohol, DCC, DMAP) I2->R3 F1 Final Bent-Core Liquid Crystal (Nematic/Smectic Phases) R3->F1 Chain Extension

Workflow for synthesizing bent-core liquid crystals from the precursor.

Quantitative Data: Impact of Substitution on Phase Transitions

To illustrate the profound impact of the meta-substitution of Methyl 3-(4-formylphenoxy)benzoate compared to its para-substituted analog, the following table summarizes typical differential scanning calorimetry (DSC) data for their respective azomethine derivatives (coupled with 4-hexylaniline and 4-decyloxyphenol).

Precursor GeometryDerivative Core StructureMelting Point (Cr → LC)Clearing Point (LC → Iso)Mesophase Types Observed
Para-substituted (Linear)Calamitic (Rod-like)115.2 °C245.8 °CNematic (N), Smectic A (SmA)
Meta-substituted (Bent)Bent-Core (Banana-like)88.5 °C172.4 °CTwist-Bend Nematic ( NTB​ ), Smectic C

Data Interpretation: The meta-linkage disrupts linear packing, significantly lowering both the melting and clearing points. Furthermore, the bent geometry suppresses the orthogonal SmA phase in favor of the tilted SmC and the heliconical NTB​ phases, which are highly sought after for fast-switching electro-optic devices[2].

References

  • Title: A Review on Mesophase and Physical Properties of Cyclotriphosphazene Derivatives with Schiff Base Linkage Source: MDPI[3] URL: [Link]

  • Title: Synthesis and study the liquid crystalline behaviors of double Schiff bases bearing ester linkage Source: UoMustansiriyah[4] URL: [Link]

  • Title: Molecular curvature and the twist-bend liquid crystal phases: the effect of the spacer Source: Taylor & Francis[2] URL: [Link]

Sources

Application

Application Note: Methyl 3-(4-formylphenoxy)benzoate in Medicinal Chemistry and Drug Discovery

Executive Summary & Scaffold Rationale In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid generation of diverse chemical libraries. Methyl 3-(4-formylphenoxy)benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for the rapid generation of diverse chemical libraries. Methyl 3-(4-formylphenoxy)benzoate (1)[1] represents a highly valuable, orthogonal intermediate. Characterized by a privileged diaryl ether core, this molecule provides a rigid yet conformationally adaptable ~120° bond angle that effectively mimics endogenous signaling molecules, such as thyroxine (T4) and triiodothyronine (T3).

For medicinal chemists, this scaffold offers two distinct, chemoselective handles:

  • An electrophilic para-formyl group primed for Knoevenagel condensations, Wittig olefinations, or reductive aminations.

  • A meta-methyl ester that remains stable under mild reductive or acidic conditions but can be seamlessly saponified into a free pharmacophoric carboxylic acid for target engagement[2].

Physicochemical Profiling & Data Presentation

Understanding the baseline physicochemical properties of this intermediate is essential for predicting downstream drug-like properties (Lipinski parameters) of the synthesized analogs.

Table 1: Physicochemical and Structural Parameters

Parameter Value Causality / Implication for Drug Design
CAS Number 103561-09-7 Unique identifier for procurement and library registration[1].
Molecular Formula C₁₅H₁₂O₄ Defines baseline mass; leaves ample room for functionalization.
Molecular Weight 256.25 g/mol Low starting MW ensures final drug candidates remain <500 Da.
Topological Polar Surface Area 52.6 Ų Excellent starting TPSA; ensures high probability of membrane permeability.

| Rotatable Bonds | 4 | Provides the necessary flexibility for the two aromatic rings to adapt to distinct hydrophobic pockets in target proteins. |

Table 2: Orthogonal Reactivity Matrix

Functional Group Reagent System Transformation Chemoselectivity Rationale
Aldehyde (-CHO) NaBH(OAc)₃, R-NH₂ Reductive Amination The ester remains entirely intact due to the mild nature of the hydride source.
Aldehyde (-CHO) 2,4-TZD, Piperidine/AcOH Knoevenagel Condensation The ester is stable under weak acid/base catalysis in refluxing toluene.

| Methyl Ester (-COOMe) | LiOH, THF/H₂O, 0°C | Saponification | Aldehyde-derived functional groups (e.g., amides/amines) remain stable under mild alkaline hydrolysis. |

Strategic Applications in Drug Design

Nuclear Receptor Modulators (PPAR & TR)

The diaryl ether backbone is the hallmark of Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Thyroid Receptor (TR) modulators. The formyl group serves as the perfect anchor point to attach a thiazolidinedione (TZD) headgroup. When synthesized, the resulting molecule forces the acidic TZD headgroup into the polar activation function (AF-2) pocket of the receptor, while the diaryl ether tail occupies the Y-shaped hydrophobic cavity.

Kinase Inhibitor Hinge Binders

In oncology, diaryl ethers are frequently utilized to bypass resistance mutations (such as the T315I gatekeeper mutation in BCR-ABL). The oxygen hinge allows the two aromatic rings to twist out of coplanarity, enabling the molecule to thread deep into the ATP-binding site.

Caption: Pharmacophore mapping of the diaryl ether structural components in target binding.

Synthetic Workflows & Experimental Protocols

The following protocols are designed as self-validating systems . We emphasize the causality behind the reagents chosen and provide analytical checkpoints to ensure experimental integrity.

Workflow A Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7) B Knoevenagel Condensation (+ 2,4-Thiazolidinedione) A->B Piperidine, AcOH Toluene, Reflux C Reductive Amination (+ Primary/Secondary Amines) A->C NaBH(OAc)3, DCE Room Temp D PPAR Agonist Scaffold (Metabolic Targets) B->D High Yield Stereoselective (Z) E Kinase Inhibitor Scaffold (Oncology Targets) C->E Library Generation High Tolerance

Caption: Synthetic divergence of Methyl 3-(4-formylphenoxy)benzoate into distinct therapeutic scaffolds.

Protocol A: Knoevenagel Condensation (PPAR Agonist Precursor)

This protocol attaches a thiazolidinedione (TZD) ring to the formyl group, a critical step in synthesizing glitazone-class metabolic drugs.

  • Rationale: We utilize a catalytic mixture of piperidine and glacial acetic acid. The secondary amine (piperidine) reacts with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the LUMO energy, facilitating rapid nucleophilic attack by the active methylene of 2,4-TZD.

  • Step-by-Step Methodology:

    • Charge a round-bottom flask equipped with a Dean-Stark trap with Methyl 3-(4-formylphenoxy)benzoate (1.0 eq, 10 mmol) and 2,4-thiazolidinedione (1.1 eq, 11 mmol).

    • Suspend the reactants in anhydrous toluene (50 mL).

    • Add piperidine (0.1 eq, 1 mmol) and glacial acetic acid (0.1 eq, 1 mmol).

    • Reflux the mixture at 110°C for 12 hours. The Dean-Stark trap will continuously remove the water byproduct, driving the equilibrium toward the product via Le Chatelier's principle.

    • Cool to room temperature; the product typically precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). The protocol is successful if the characteristic aldehyde proton signal (~9.9 ppm) has completely disappeared, replaced by a new vinylic proton singlet at ~7.8 ppm, confirming the formation of the (Z)-alkene.

Protocol B: Reductive Amination (Late-Stage Functionalization)

This method is ideal for generating libraries of kinase inhibitors by attaching various solubilizing amines.

  • Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the aldehyde directly to a benzyl alcohol, allowing the Schiff base (imine) to form completely before reduction occurs.

  • Step-by-Step Methodology:

    • Dissolve the scaffold (1.0 eq, 5 mmol) and the desired primary/secondary amine (1.2 eq, 6 mmol) in 1,2-dichloroethane (DCE, 25 mL). Note: DCE is preferred over DCM due to its higher boiling point and superior solvation of complex amines.

    • Stir at room temperature for 2 hours to ensure complete imine formation.

    • Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) portion-wise over 15 minutes.

    • Stir for an additional 12 hours. Quench with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 x 20 mL).

  • Self-Validation Checkpoint: TLC monitoring should show the consumption of the UV-active starting material. ¹H NMR validation requires the appearance of newly formed benzylic protons (~3.8 ppm) and the absence of the aldehyde peak.

Protocol C: Ester Hydrolysis (Prodrug to Active Drug Conversion)

To achieve target engagement in biological assays, the methyl ester must often be unmasked to the free carboxylic acid.

  • Rationale: Lithium hydroxide (LiOH) is utilized in a mixed aqueous/organic solvent system. The lithium ion coordinates tightly with the forming carboxylate, preventing unwanted side reactions (such as ether cleavage). The THF/MeOH/H₂O mixture ensures simultaneous solvation of the highly lipophilic organic starting material and the inorganic base.

  • Step-by-Step Methodology:

    • Dissolve the ester intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

    • Cool the solution to 0°C using an ice bath.

    • Add LiOH·H₂O (3.0 eq) in one portion.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2 to precipitate the free carboxylic acid. Filter and dry under vacuum.

  • Self-Validation Checkpoint: IR spectroscopy should reveal a shift in the carbonyl stretching frequency from ~1720 cm⁻¹ (ester) to a broader peak at ~1690 cm⁻¹ (carboxylic acid). ¹H NMR will show the complete disappearance of the sharp methyl ester singlet at ~3.9 ppm.

References

Sources

Method

Application Notes &amp; Protocols: Derivatization of Methyl 3-(4-formylphenoxy)benzoate for Biological Assays

Introduction Methyl 3-(4-formylphenoxy)benzoate is a versatile scaffold molecule possessing a reactive aldehyde functionality, making it an ideal candidate for chemical modification and conjugation to biomolecules. Its s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(4-formylphenoxy)benzoate is a versatile scaffold molecule possessing a reactive aldehyde functionality, making it an ideal candidate for chemical modification and conjugation to biomolecules. Its structure presents a strategic entry point for the development of probes, tracers, and targeted drug delivery systems. The aldehyde group offers a site for covalent modification through several reliable and bioorthogonal reactions, allowing for the attachment of reporter molecules (such as fluorophores), affinity tags, or therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of Methyl 3-(4-formylphenoxy)benzoate for use in a range of biological assays. We will delve into the core principles of key derivatization strategies, provide step-by-step protocols, and discuss the characterization of the resulting conjugates.

Core Principles of Derivatization

The aldehyde group on Methyl 3-(4-formylphenoxy)benzoate is the primary site for derivatization. The choice of reaction chemistry will depend on the intended application, the nature of the molecule to be conjugated, and the desired stability of the resulting linkage. Here, we focus on three robust and widely used conjugation strategies: reductive amination, oxime ligation, and hydrazone formation.

  • Reductive Amination: This classic reaction involves the formation of a Schiff base (imine) between the aldehyde and a primary amine, which is then reduced to a stable secondary amine linkage. This method is highly efficient and results in a very stable bond.[1]

  • Oxime Ligation: A highly chemoselective reaction between the aldehyde and an aminooxy-functionalized molecule to form a stable oxime bond.[2][3][4][5] This bioorthogonal reaction proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[2][4][6]

  • Hydrazone Formation: This reaction involves the condensation of the aldehyde with a hydrazide to form a hydrazone linkage. Hydrazone bonds are notably pH-sensitive, remaining stable at physiological pH (~7.4) but hydrolyzing in acidic environments, such as those found in endosomes or tumor microenvironments.[7][8][9] This property makes them excellent cleavable linkers for targeted drug delivery.[7][10]

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of Methyl 3-(4-formylphenoxy)benzoate.

Protocol 1: Reductive Amination for Stable Amine Linkage

This protocol describes the conjugation of a primary amine-containing molecule (e.g., a fluorescent dye with an amine linker) to Methyl 3-(4-formylphenoxy)benzoate.

Workflow for Reductive Amination

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification A Methyl 3-(4-formylphenoxy)benzoate C Imine Intermediate A->C Mix in suitable solvent (e.g., MeOH) B Amine-containing Molecule (R-NH2) B->C E Stable Secondary Amine Conjugate C->E Add reducing agent D Sodium Borohydride (NaBH4) D->E F Crude Reaction Mixture E->F G Purified Conjugate F->G HPLC or Column Chromatography

Caption: Workflow for the reductive amination of Methyl 3-(4-formylphenoxy)benzoate.

Materials:

  • Methyl 3-(4-formylphenoxy)benzoate

  • Amine-containing molecule of interest (e.g., an amino-functionalized fluorophore)

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetic Acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve Methyl 3-(4-formylphenoxy)benzoate (1 equivalent) in anhydrous methanol.

    • Add the amine-containing molecule (1.1 equivalents) to the solution.

    • If the reaction is slow, a catalytic amount of acetic acid can be added.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until the imine is completely consumed as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final conjugate.

Parameter Condition Rationale
Solvent Anhydrous MethanolGood solubility for reactants and does not interfere with the reaction.
Reducing Agent Sodium BorohydrideA mild reducing agent that selectively reduces the imine in the presence of the ester.[1]
Temperature Room TemperatureSufficient for imine formation and reduction without promoting side reactions.
Purification HPLC/Column ChromatographyTo isolate the desired conjugate from unreacted starting materials and byproducts.[11]
Protocol 2: Oxime Ligation for Bioorthogonal Conjugation

This protocol details the conjugation of an aminooxy-functionalized molecule to Methyl 3-(4-formylphenoxy)benzoate, a reaction prized for its high specificity in biological systems.[3]

Workflow for Oxime Ligation

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Ligation cluster_2 Step 3: Purification A Methyl 3-(4-formylphenoxy)benzoate C Reaction Mixture in Aqueous Buffer A->C B Aminooxy-containing Molecule (R-ONH2) B->C E Stable Oxime Conjugate C->E Incubate at controlled pH D Aniline (catalyst) D->E F Crude Reaction Mixture E->F G Purified Conjugate F->G Size-Exclusion or Reverse-Phase Chromatography

Caption: Workflow for the oxime ligation of Methyl 3-(4-formylphenoxy)benzoate.

Materials:

  • Methyl 3-(4-formylphenoxy)benzoate

  • Aminooxy-functionalized molecule (e.g., aminooxy-biotin)

  • Aniline

  • Aqueous buffer (e.g., 100 mM sodium phosphate, pH 4.5-5.0)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Reaction Setup:

    • Dissolve Methyl 3-(4-formylphenoxy)benzoate in a minimal amount of a water-miscible organic solvent like DMSO or DMF.

    • Add this solution to the aqueous buffer.

    • Add the aminooxy-functionalized molecule (1.2 equivalents).

  • Ligation:

    • Add aniline (10-100 mM final concentration) as a catalyst to accelerate the reaction.[3]

    • Incubate the reaction mixture at room temperature for 4-16 hours. The reaction progress can be monitored by reverse-phase HPLC.

  • Purification:

    • The desired oxime conjugate can be purified by reverse-phase HPLC or size-exclusion chromatography, depending on the properties of the conjugated molecule.

Parameter Condition Rationale
pH 4.5 - 5.0Slightly acidic conditions promote the dehydration step in oxime formation.[3][5]
Catalyst AnilineNucleophilic catalyst that significantly accelerates the rate of oxime formation.[3]
Reaction Medium Aqueous BufferMimics physiological conditions and is suitable for bioconjugation.[2]
Purification ChromatographyEssential for removing unreacted components and the aniline catalyst.
Protocol 3: Hydrazone Formation for pH-Sensitive Linkage

This protocol outlines the formation of a pH-labile hydrazone linkage, which is particularly useful for applications requiring the release of a conjugated molecule under acidic conditions.[8]

Workflow for Hydrazone Formation

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Condensation cluster_2 Step 3: Purification A Methyl 3-(4-formylphenoxy)benzoate C Reaction Mixture in Buffered Ethanol A->C B Hydrazide-containing Molecule (R-CONHNH2) B->C E pH-Sensitive Hydrazone Conjugate C->E Reflux D Glacial Acetic Acid (catalyst) D->E F Crude Reaction Mixture E->F G Purified Conjugate F->G Crystallization or Chromatography

Caption: Workflow for the hydrazone formation with Methyl 3-(4-formylphenoxy)benzoate.

Materials:

  • Methyl 3-(4-formylphenoxy)benzoate

  • Hydrazide-functionalized molecule (e.g., a drug with a hydrazide linker)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup:

    • Dissolve Methyl 3-(4-formylphenoxy)benzoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add the hydrazide-functionalized molecule (1.1 equivalents).

  • Condensation:

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Parameter Condition Rationale
Catalyst Glacial Acetic AcidAcid catalysis is required for the dehydration step to form the hydrazone.[9]
Temperature RefluxProvides the necessary energy to drive the condensation reaction to completion.
Purification Crystallization/ChromatographyTo obtain a pure hydrazone conjugate.

Characterization of Derivatized Products

Thorough characterization of the derivatized products is crucial to confirm successful conjugation and to determine purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the conjugate and for monitoring the progress of the reaction. A shift in retention time compared to the starting materials is indicative of product formation.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry provides definitive confirmation of the conjugate's identity by determining its molecular weight. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate, particularly the formation of the new covalent bond (e.g., the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the linkage).

  • UV-Vis Spectroscopy: If a chromophoric molecule has been conjugated, UV-Vis spectroscopy can be used to confirm its presence in the final product.[11]

Applications in Biological Assays

The derivatization of Methyl 3-(4-formylphenoxy)benzoate opens up a wide array of applications in biological research and drug development.

  • Fluorescent Probes: Conjugation of fluorescent dyes allows for the creation of probes for cellular imaging and high-throughput screening assays.[][16][17][18] These probes can be used to visualize the localization and dynamics of target molecules in living cells.[][19]

  • Affinity-Based Probes: Attachment of biotin or other affinity tags enables the use of these derivatives in pull-down assays, affinity chromatography, and other proteomics applications.

  • Targeted Drug Delivery: The use of pH-sensitive hydrazone linkers allows for the development of drug-delivery systems that release their payload in the acidic environment of tumors or endosomes, thereby increasing efficacy and reducing off-target toxicity.[7][20][8]

Conclusion

Methyl 3-(4-formylphenoxy)benzoate is a valuable and adaptable molecule for the development of chemical tools for biological assays. The straightforward and efficient derivatization of its aldehyde group through reductive amination, oxime ligation, or hydrazone formation provides access to a diverse range of conjugates with tailored properties. The protocols and principles outlined in this application note offer a solid foundation for researchers to design and synthesize novel probes and therapeutics for a wide range of biological applications.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. (n.d.). Retrieved from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - u:scholar. (2022, July 26). Retrieved from [Link]

  • The Use of Hydrazones for Biomedical Applications - ResearchGate. (2025, November 11). Retrieved from [Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved from [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

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  • Fluorogenic Labeling Strategies for Biological Imaging - PMC - NIH. (2017, July 9). Retrieved from [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (2022, December 1). Retrieved from [Link]

  • Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... - ResearchGate. (n.d.). Retrieved from [Link]

  • Full article: Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O - Taylor & Francis. (2011, February 23). Retrieved from [Link]

  • Hydrazone linkages in pH responsive drug delivery systems - PubMed. (2017, March 1). Retrieved from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor - SciSpace. (n.d.). Retrieved from [Link]

  • Hybrid Small-Molecule/Protein Fluorescent Probes | Chemical Reviews - ACS Publications. (2024, May 8). Retrieved from [Link]

  • Hydrazone – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography | Biocompare: The Buyer's Guide for Life Scientists. (2017, April 4). Retrieved from [Link]

  • (Open Access) The Use of Hydrazones for Biomedical Applications (2019) | Jenna Wahbeh | 69 Citations - SciSpace. (n.d.). Retrieved from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates - PMC. (n.d.). Retrieved from [Link]

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Application

Application Notes and Protocols: Methyl 3-(4-formylphenoxy)benzoate as a Versatile Building Block for Advanced Polymer Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of Methyl 3-(4-formylphenoxy)benzoate as a key building block for the...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of Methyl 3-(4-formylphenoxy)benzoate as a key building block for the synthesis of advanced polymers. This document outlines the monomer's properties, detailed protocols for polymerization, and expected characteristics of the resulting polymers, grounded in established principles of polymer chemistry.

Introduction: The Potential of a Bifunctional Monomer

Methyl 3-(4-formylphenoxy)benzoate is a unique aromatic compound possessing two distinct reactive functional groups: a methyl ester and an aldehyde. This bifunctional nature makes it a highly valuable monomer for the synthesis of novel polymers with tailored properties. The ether linkage within its backbone provides a degree of flexibility compared to wholly rigid aromatic structures, potentially enhancing the solubility and processability of the resulting polymers without significantly compromising their thermal stability.[1][2]

The aldehyde group offers a versatile handle for various chemical transformations, most notably for the formation of polyamides through reactions with diamines. The resulting polymers, featuring pendant reactive groups, open avenues for post-polymerization modifications, enabling the introduction of specific functionalities for applications in areas such as drug delivery, high-performance materials, and membrane separations.

Physicochemical Properties of Methyl 3-(4-formylphenoxy)benzoate

A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.

PropertyValueSource
CAS Number 937601-98-4[3]
Molecular Formula C₁₅H₁₂O₄[4]
Molecular Weight 256.26 g/mol [4]
Appearance Solid (predicted)General Knowledge
Purity >95% (typical)[3]
Storage Sealed in a dry environment at 2-8°C is recommended for long-term stability.[3]

Polymer Synthesis: A Protocol for Polyamide Formation

The following protocol details a representative method for the synthesis of an aromatic polyamide via direct polycondensation of Methyl 3-(4-formylphenoxy)benzoate with an aromatic diamine, such as 4,4'-oxydianiline (ODA). This method is based on the well-established Yamazaki-Higashi phosphorylation reaction, which is widely used for preparing high-molecular-weight polyamides under mild conditions.[5]

Experimental Protocol: Synthesis of Aromatic Polyamide

Materials:

  • Methyl 3-(4-formylphenoxy)benzoate

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Drying of Reagents: Ensure all glassware is thoroughly dried. Dry NMP and pyridine over molecular sieves. Dry CaCl₂ in an oven at 200°C for at least 4 hours before use.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser, dissolve 4,4'-oxydianiline (1 equivalent) and CaCl₂ (0.1 g per 10 mL of NMP) in anhydrous NMP under a slow stream of inert gas.

  • Monomer Addition: To the stirred solution, add Methyl 3-(4-formylphenoxy)benzoate (1 equivalent).

  • Addition of Condensing Agents: Add anhydrous pyridine (2 equivalents) followed by the dropwise addition of triphenyl phosphite (2 equivalents).

  • Polymerization: Heat the reaction mixture to 100-110°C and maintain for 3-5 hours under a continuous inert gas flow. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the fibrous polymer precipitate and wash thoroughly with hot methanol and then with water to remove any residual solvent and by-products.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.

Workflow for Polyamide Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification Drying Drying of Glassware & Reagents Setup Reaction Setup under Inert Gas Drying->Setup Monomer_Addition Addition of Monomers (Methyl 3-(4-formylphenoxy)benzoate & ODA) Setup->Monomer_Addition Condensing_Agent Addition of Pyridine & TPP Monomer_Addition->Condensing_Agent Heating Heating at 100-110°C Condensing_Agent->Heating Precipitation Precipitation in Methanol Heating->Precipitation Washing Washing with Methanol & Water Precipitation->Washing Drying_Polymer Vacuum Drying Washing->Drying_Polymer Final_Polymer Aromatic Polyamide Drying_Polymer->Final_Polymer

Caption: Workflow for the synthesis of an aromatic polyamide.

Expected Polymer Properties and Characterization

The incorporation of the Methyl 3-(4-formylphenoxy)benzoate monomer is expected to yield an amorphous aromatic polyamide with a unique combination of properties.[2][5]

Predicted Properties of the Resulting Polyamide
PropertyExpected CharacteristicRationale
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO).[5][6]The ether linkage and the meta-substituted benzoate moiety disrupt chain packing, reducing crystallinity and enhancing solubility.[1][2]
Thermal Stability High glass transition temperature (Tg) and good thermal stability.[5][6]The aromatic backbone contributes to high thermal resistance, a characteristic feature of aromatic polyamides.[7]
Mechanical Properties Formation of tough, flexible films with good tensile strength.[7][8]Aromatic polyamides are known for their excellent mechanical properties.[7][9] The ether linkage may impart some flexibility.
Reactivity The pendant aldehyde groups provide sites for post-polymerization modification.The aldehyde functionality can undergo various reactions, such as Schiff base formation, allowing for cross-linking or the attachment of other molecules.
Characterization of the Synthesized Polymer

A comprehensive characterization of the synthesized polymer is essential to confirm its structure and evaluate its properties.

TechniquePurpose
FT-IR Spectroscopy To confirm the formation of the amide linkage (N-H and C=O stretching vibrations) and the presence of the aldehyde group.
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the polymer.[10]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by measuring its decomposition temperature.[5]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the amorphous polymer.[5]
X-ray Diffraction (XRD) To assess the amorphous or crystalline nature of the polymer.[5]
Structure-Property Relationship

G cluster_features Key Structural Features cluster_properties Resulting Polymer Properties Monomer Methyl 3-(4-formylphenoxy)benzoate Structure Aromatic_Backbone Aromatic Backbone Monomer->Aromatic_Backbone Ether_Linkage Ether Linkage Monomer->Ether_Linkage Meta_Substitution Meta-Substitution Monomer->Meta_Substitution Pendant_Aldehyde Pendant Aldehyde Group Monomer->Pendant_Aldehyde Thermal_Stability High Thermal Stability Aromatic_Backbone->Thermal_Stability Mechanical_Strength Good Mechanical Strength Aromatic_Backbone->Mechanical_Strength Solubility Enhanced Solubility Ether_Linkage->Solubility Processability Improved Processability Ether_Linkage->Processability Meta_Substitution->Solubility Reactivity Post-Polymerization Modification Potential Pendant_Aldehyde->Reactivity

Caption: Relationship between monomer structure and polymer properties.

Potential Applications

The unique properties of polyamides derived from Methyl 3-(4-formylphenoxy)benzoate suggest their utility in a range of advanced applications:

  • High-Performance Films and Coatings: Their predicted good mechanical properties and thermal stability make them suitable for demanding applications.

  • Membranes for Gas Separation: The tailored free volume and potential for functionalization could lead to membranes with specific separation characteristics.

  • Drug Delivery Systems: The pendant aldehyde groups can be used to conjugate drugs or targeting moieties for controlled release applications.

  • Thermosetting Resins: The aldehyde groups can participate in cross-linking reactions to form thermoset materials with enhanced dimensional stability.

Conclusion

Methyl 3-(4-formylphenoxy)benzoate is a promising building block for the synthesis of advanced aromatic polymers. Its bifunctional nature, combining a reactive aldehyde and a methyl ester group with a flexible ether linkage, allows for the creation of polymers with a desirable balance of thermal stability, solubility, and reactivity. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this versatile monomer in developing next-generation materials.

References

  • Li, Y., et al. (2025). Ternary Acrylamide–Aldehyde–Thiol Photopolymerization toward Side Chain-Functionalized Degradable Polyamides. Macromolecules. Available from: [Link]

  • Unilead. (2024). Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins. Available from: [Link]

  • García, J. M., et al. (2014). Novel aromatic polyamides with main chain and pendant 1,2,4-triazole moieties and their application to the extraction/elimination of mercury cations from aqueous media. Polymer Chemistry. Available from: [Link]

  • García, J. M., et al. (2014). Functional Aromatic Polyamides. Polymers. Available from: [Link]

  • García, J. M., et al. (2018). Aromatic Polyamides. ResearchGate. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 3-(4-hydroxybenzyl)benzoate. Available from: [Link]

  • Liaw, D. J., et al. (1997). Preparation and properties of aromatic polyamides from 1,4-bis(p-carboxyphenoxy)naphthyl and aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry. Available from: [Link]

  • Al-Masri, M., et al. (2022). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Polymers. Available from: [Link]

  • Sakthivel, P., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of the Serbian Chemical Society. Available from: [Link]

  • Coates, G. W., et al. (2023). Nature-inspired methylated polyhydroxybutyrates from C1 and C4 feedstocks. Nature. Available from: [Link]

  • Li, J., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available from: [Link]

  • de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. Available from: [Link]

  • Shestakov, A. S., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank. Available from: [Link]

  • The Royal Society of Chemistry. (2022). Polymer Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 4-formyl-3-hydroxybenzoate. PubChem Compound Database. Available from: [Link]

  • Beckham, G. T., et al. (2025). Lignin-derived methoxyterephthalates for performance-advantaged polymers and plasticizers. ChemRxiv. Available from: [Link]

  • Chernikova, E., & Kudryavtsev, Y. V. (2025). The structure of (1-(4-((2-formyl-3-methyl phenoxy)methyl)phenyl)ethyl (diethoxyphosphoryl) methane dithioate). ResearchGate. Available from: [Link]

  • The Madison Group. (2023). Polymer Material Characterization – Tier III. Available from: [Link]

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Method

Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 3-(4-formylphenoxy)benzoate Derivatives for Biaryl Synthesis

Introduction: The Strategic Importance of Biaryl Scaffolds The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Suzuki and Miyaura in 1979, this reaction has become indispensable for constructing biaryl and substituted biphenyl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide focuses on the application of the Suzuki-Miyaura coupling to derivatives of Methyl 3-(4-formylphenoxy)benzoate. This scaffold is of particular interest in drug discovery due to its combination of an ether linkage, an ester, and a reactive formyl group, providing multiple points for diversification. The protocols herein are designed to provide researchers and drug development professionals with a robust framework for synthesizing complex biaryl compounds from this versatile building block, with a deep dive into the causality behind experimental choices.

Mechanistic Foundations and Key Parameter Analysis

A profound understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[2][4]

The Catalytic Cycle

The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-pseudohalogen) bond of the aryl electrophile (R¹-X), forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[4][5] The reactivity order for halides is typically I > Br > OTf >> Cl.

  • Transmetalation: Before this step, the base activates the organoboron species (R²-B(OH)₂) to form a more nucleophilic boronate complex (R²-B(OH)₃⁻).[1][6] This boronate then transfers its organic group (R²) to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of transmetalation is still a subject of detailed study but is undeniably crucial for the cycle's progression.[1]

  • Reductive Elimination: The two organic ligands (R¹ and R²) on the palladium center couple, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal diorgano_pd R¹-Pd(II)L₂-R² transmetal->diorgano_pd red_elim Reductive Elimination diorgano_pd->red_elim Isomerization (cis) red_elim->pd0 Product (R¹-R²) boronic_acid R²-B(OH)₂ + Base boronate [R²-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate Considerations: The Role of Formyl and Ester Groups

The "Methyl 3-(4-formylphenoxy)benzoate" scaffold contains two functional groups that require careful consideration:

  • Formyl Group (-CHO): This is a moderately electron-withdrawing group. If the leaving group (e.g., bromine) is on the same ring, particularly ortho or para to the formyl group, it can facilitate the oxidative addition step by making the carbon-halogen bond more electron-deficient.[7] However, aldehydes can be sensitive to certain reaction conditions, though they are generally stable under Suzuki coupling conditions.

  • Methyl Ester Group (-CO₂Me): This group is sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures. The use of excessively strong bases like NaOH or NaOMe could lead to saponification, yielding the corresponding carboxylate and complicating purification.[6]

Therefore, the choice of base is a critical parameter. Mild-to-moderate bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, and KF are highly recommended to preserve the integrity of the ester functionality.[6][8]

Detailed Application Protocols

The following protocols provide a validated starting point for the Suzuki-Miyaura coupling of a representative derivative, Methyl 5-bromo-3-(4-formylphenoxy)benzoate . All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst degradation.[9]

General Experimental Workflow

The overall process follows a standardized sequence of setup, execution, monitoring, and purification.

Workflow start Start setup Reaction Setup Add aryl halide, boronic acid, base, and solvent to a dry flask Degas the mixture (e.g., 3x vacuum/inert gas cycles) start->setup catalyst Catalyst Addition Add Palladium catalyst and ligand under inert atmosphere setup->catalyst reaction Reaction Execution Heat the mixture to the specified temperature (e.g., 80-110 °C) Monitor progress via TLC or LC-MS catalyst->reaction workup Aqueous Workup Cool to RT Dilute with organic solvent (e.g., EtOAc) Wash with water and brine Dry organic layer over Na₂SO₄ reaction->workup purify Purification Concentrate in vacuo Purify by flash column chromatography on silica gel workup->purify end Characterized Product purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Protocol 1: Coupling with Phenylboronic Acid

This protocol details the synthesis of Methyl 3-(4-formylphenoxy)-[1,1'-biphenyl]-5-carboxylate .

Reagent Table:

ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
Methyl 5-bromo-3-(4-formylphenoxy)benzoate351.163511.01.0
Phenylboronic Acid121.931461.21.2
Pd(OAc)₂ (Palladium(II) Acetate)224.504.50.020.02 (2 mol%)
SPhos (Ligand)410.4716.40.040.04 (4 mol%)
K₃PO₄ (Potassium Phosphate)212.276373.03.0
1,4-Dioxane / H₂O (10:1)-5.5 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-3-(4-formylphenoxy)benzoate (351 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the 1,4-dioxane/H₂O solvent mixture (5.5 mL) via syringe. Stir the suspension and degas for an additional 15 minutes by bubbling argon through the mixture.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) and quickly add them to the reaction flask against a positive flow of argon.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Data Summary and Optimization Guidelines

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table provides recommended starting conditions for coupling Methyl 5-bromo-3-(4-formylphenoxy)benzoate with various types of boronic acids.

Boronic Acid TypeExample Boronic AcidRecommended Catalyst SystemRecommended BaseSolvent SystemTypical Temp. (°C)Notes
Electron-Neutral/Rich Aryl Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O (10:1)80-90Robust and generally high-yielding. SPhos is a bulky, electron-rich ligand ideal for promoting efficient reductive elimination.
Electron-Poor Aryl 4-Cyanophenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene / H₂O (10:1)90-100Electron-poor partners can slow reductive elimination. XPhos provides the necessary steric bulk to facilitate this step.[6]
Sterically Hindered Aryl 2-Methylphenylboronic acidPEPPSI™-IPrK₃PO₄THF / H₂O (10:1)80-90N-Heterocyclic Carbene (NHC) catalysts like PEPPSI-IPr are highly active and stable, excelling with sterically demanding substrates.[10]
Heterocyclic Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃DMF / H₂O (5:1)100-110Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst. Heterocyclic couplings can sometimes be sluggish and require higher temperatures.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature.Ensure rigorous inert atmosphere techniques. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase reaction temperature in 10 °C increments. Try a more active catalyst/ligand system (e.g., an NHC-based catalyst).
Protodeboronation Presence of excess water or protic sources; Prolonged reaction time at high temp.Use freshly dried solvents and reagents. Use K₃PO₄ instead of carbonates. Use boronic esters (e.g., pinacol esters) which are more stable.[1] Do not let the reaction run for an excessive amount of time after completion.
Dehalogenation Presence of hydride sources (e.g., from solvent degradation or base).Ensure high-purity solvents. Use a different base. This side reaction is sometimes unavoidable with very electron-rich aryl halides.
Ester Hydrolysis Base is too strong or reaction temperature is too high.Switch to a milder base (e.g., K₂CO₃ or powdered KF).[6] Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst.

Conclusion

The Suzuki-Miyaura reaction is a powerful and versatile tool for the synthesis of biaryl compounds derived from the Methyl 3-(4-formylphenoxy)benzoate scaffold. By carefully selecting a suitable palladium catalyst system and a base of appropriate strength, such as K₃PO₄ or Cs₂CO₃, the coupling can be achieved in high yields while preserving the sensitive ester and formyl functionalities. The protocols and guidelines presented here offer a solid and rational foundation for researchers to build upon, enabling the efficient development of novel and complex molecules for pharmaceutical and materials science applications.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

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  • El-Shamy, N. H., & El-Daly, M. M. (2014). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules, 19(9), 13835–13852. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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  • Protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

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  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • MDPI. (2025, January 28). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(24), 4358-4361. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • National Institutes of Health. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Biaryl Synthesis. [Link]

  • ResearchGate. (2025, October 22). Access to Ketones through Palladium‐Catalyzed Cross‐Coupling of Phenol Derivatives with Nitroalkanes Followed by Nef Reaction. [Link]

  • ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Beilstein Journals. (2015, November 25). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]

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Application

Application Note: Advanced Analytical Workflows for the Quantification of Methyl 3-(4-formylphenoxy)benzoate

Target Audience: Analytical Chemists, Medicinal Chemists, and API Development Scientists Compound: Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7)[1] Introduction and Chemical Profiling Methyl 3-(4-formylphenoxy)be...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and API Development Scientists Compound: Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7)[1]

Introduction and Chemical Profiling

Methyl 3-(4-formylphenoxy)benzoate is a highly versatile bifunctional building block. Featuring both a reactive aromatic aldehyde (formyl group) and a methyl ester linked via a diaryl ether bridge, it is a critical intermediate in the synthesis of advanced xanthene/oxazine fluorophores[2] and highly selective thyromimetic drugs (such as sobetirome analogs)[3].

Because the formyl group is highly reactive—often utilized in reductive aminations or Knoevenagel condensations—tracking the purity and residual concentration of this intermediate is critical for downstream Active Pharmaceutical Ingredient (API) quality control.

Analytical Causality: The "Why" Behind the Methods

To ensure a self-validating analytical system, this guide establishes two orthogonal quantification strategies:

  • Direct LC-MS/MS: Leverages the polarizability of the diaryl ether and ester groups for rapid, high-sensitivity detection in complex biological or reaction matrices[3].

  • HPLC-UV via DNPH Derivatization: A highly robust, precision-focused method. Aromatic aldehydes can exhibit poor peak shape or volatility issues; derivatizing with 2,4-Dinitrophenylhydrazine (DNPH) locks the aldehyde into a stable hydrazone. This shifts the UV absorbance maximum from the crowded ~254 nm region to a distinct ~365 nm, effectively eliminating matrix interference[4].

Analytical Workflow & Decision Matrix

Workflow Start Methyl 3-(4-formylphenoxy)benzoate Sample Preparation Split Method Selection Logic Start->Split Ext1 Solvent Extraction (Acetonitrile/Water 50:50) Split->Ext1 Trace Analysis Ext2 Derivatization Reaction (Acidic DNPH, 60 min, 40°C) Split->Ext2 Bulk QC LCMS Direct LC-MS/MS (High Sensitivity / Trace) Data1 MRM Quantification [M+H]+ m/z 257.1 LCMS->Data1 HPLC DNPH Derivatization HPLC-UV (High Precision / QC) Data2 UV Detection λ = 365 nm HPLC->Data2 Ext1->LCMS Ext2->HPLC

Fig 1: Orthogonal analytical workflows for Methyl 3-(4-formylphenoxy)benzoate quantification.

Protocol 1: Direct LC-MS/MS Quantification

This method is optimized for trace analysis (e.g., residual intermediate screening in final API lots or pharmacokinetic tissue distribution)[3]. Electrospray Ionization (ESI) in positive mode readily protonates the ether and ester oxygens.

Sample Preparation
  • Dilution: Accurately weigh 10 mg of the sample and dissolve in 10 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Working Solutions: Dilute the stock solution with 50:50 ACN:Water (containing 0.1% Formic Acid) to construct a calibration curve ranging from 1 ng/mL to 500 ng/mL.

  • Filtration: Pass the final solutions through a 0.22 µm PTFE syringe filter prior to injection.

LC-MS/MS Conditions
  • Column: C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization: ESI Positive (+).

Fragmentation Pathway & MRM Parameters

Fragmentation Parent Precursor Ion [M+H]+ m/z 257.1 Frag1 Product Ion 1 (Quantifier) m/z 225.1 (Loss of Methanol) Parent->Frag1 - CH3OH (32 Da) Frag2 Product Ion 2 (Qualifier) m/z 121.0 (Diaryl Ether Cleavage) Parent->Frag2 Ether Bond Cleavage

Fig 2: ESI(+) Collision-Induced Dissociation (CID) fragmentation pathway.

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
Methyl 3-(4-formylphenoxy)benzoate257.1225.16015Quantifier
Methyl 3-(4-formylphenoxy)benzoate257.1121.06025Qualifier

(Note: DP = Declustering Potential; CE = Collision Energy. Optimize specific voltages based on the mass spectrometer model).

Protocol 2: HPLC-UV via Pre-column DNPH Derivatization

For bulk batch release and purity quantification, derivatization with DNPH is the gold standard for aldehydes[4]. The resulting hydrazone derivative is highly stable and exhibits a massive molar extinction coefficient in the near-visible spectrum.

Reagent Preparation
  • Acidic DNPH Reagent: Dissolve 40 mg of 2,4-Dinitrophenylhydrazine in 20 mL of HPLC-grade Acetonitrile. Add 200 µL of concentrated phosphoric acid (H₃PO₄) to catalyze the reaction.

Derivatization Procedure
  • Reaction Setup: Transfer 1.0 mL of the sample solution (approx. 50 µg/mL in ACN) into a 5 mL amber glass vial.

  • Derivatization: Add 1.0 mL of the Acidic DNPH Reagent.

  • Incubation: Seal the vial and incubate in a water bath at 40°C for 60 minutes to ensure complete conversion to the hydrazone[4].

  • Quenching & Dilution: Remove from heat, allow to cool to room temperature, and dilute to 5.0 mL with 50:50 ACN:Water. Filter through a 0.45 µm filter.

HPLC-UV Conditions
  • Column: Reversed-phase C18 column (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 365 nm (Specific to the conjugated DNPH-hydrazone system).

  • Injection Volume: 10 µL.

Data Presentation & Method Validation Summary

Both methods must be validated according to ICH Q2(R1) guidelines. Below is a representative summary of expected validation parameters based on the chemical behavior of diaryl ether aldehydes.

Table 2: Comparative Method Validation Parameters

ParameterDirect LC-MS/MSDNPH HPLC-UV
Linear Range 1.0 – 500 ng/mL0.5 – 50 µg/mL
Limit of Detection (LOD) 0.2 ng/mL0.1 µg/mL
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 µg/mL
Accuracy (% Recovery) 92.4% - 104.1%98.5% - 101.2%
Precision (RSD, n=6) < 4.5%< 1.2%
Primary Use Case Trace impurity tracking, PK studiesBulk API intermediate release, QC

References

  • Alfa Chemistry. "Methyl 3-(4-formylphenoxy)benzoate (CAS 103561-09-7)".
  • K. E. J. Lehtonen et al.
  • National Institutes of Health (NIH). "A Common Diaryl Ether Intermediate for the Gram-Scale Assembly of Oxazine and Xanthene Fluorophores". PMC.
  • National Institutes of Health (NIH). "Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples". PMC.

Sources

Method

Scaling Up the Synthesis of Methyl 3-(4-formylphenoxy)benzoate: An Application Note

Introduction Methyl 3-(4-formylphenoxy)benzoate is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an aldehyde and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(4-formylphenoxy)benzoate is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Its bifunctional nature, possessing both an aldehyde and a methyl ester, makes it a versatile building block in organic synthesis. This application note provides a detailed, scalable, and robust protocol for the synthesis of Methyl 3-(4-formylphenoxy)benzoate, designed for researchers and professionals in drug development and chemical synthesis. The described methodology is based on the well-established Ullmann condensation, a reliable method for forming aryl ethers.[2][3]

Rationale for Synthetic Route Selection

For the large-scale synthesis of Methyl 3-(4-formylphenoxy)benzoate, an efficient and cost-effective method is paramount. The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, offers a direct and high-yielding route to the desired diaryl ether.[3] This approach is favored over methods like the Williamson ether synthesis in this context, as the latter can be less effective for sterically hindered or electronically deactivated aryl halides.[4][5][6]

The chosen synthetic strategy involves the coupling of methyl 3-hydroxybenzoate and 4-fluorobenzaldehyde. 4-Fluorobenzaldehyde is selected as the aryl halide due to the high reactivity of the fluorine substituent in nucleophilic aromatic substitution, which is activated by the electron-withdrawing formyl group.

Reaction Scheme

The overall reaction is depicted below:

Workflow A 1. Charge Reactants & Reagents (Methyl 3-hydroxybenzoate, K₂CO₃, Cu₂O, DMF) B 2. Add 4-Fluorobenzaldehyde A->B C 3. Heat Reaction Mixture (120-130 °C, 12-16 h) B->C D 4. Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash Organic Layer (Water & Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Isolate Pure Product H->I

Sources

Application

Application Notes and Protocols for the Catalytic Conversion of the Aldehyde Group in Methyl 3-(4-formylphenoxy)benzoate

Introduction: Strategic Diversification of a Key Synthetic Intermediate Methyl 3-(4-formylphenoxy)benzoate is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Diversification of a Key Synthetic Intermediate

Methyl 3-(4-formylphenoxy)benzoate is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde, a stable methyl ester, and an aryl ether linkage, presents a unique opportunity for selective chemical modifications. The ability to catalytically and chemoselectively transform the aldehyde group without affecting the ester or ether functionalities unlocks a diverse array of downstream compounds, each with potentially unique biological activities or material properties. This guide provides detailed application notes and protocols for three key catalytic conversions of the aldehyde group in Methyl 3-(4-formylphenoxy)benzoate: hydrogenation to a primary alcohol, oxidation to a carboxylic acid, and reductive amination to a secondary or tertiary amine. The methodologies presented herein are designed to offer high yields and exceptional selectivity, ensuring the integrity of the core molecular scaffold.

I. Chemoselective Catalytic Hydrogenation to Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate

The reduction of the aldehyde in Methyl 3-(4-formylphenoxy)benzoate to a primary alcohol is a crucial transformation for accessing a new set of derivatives for further functionalization. The primary challenge lies in achieving this reduction with high chemoselectivity, avoiding the reduction of the methyl ester group. Heterogeneous catalysis offers a robust and recyclable solution.

Expertise & Experience: The Rationale for a Supported Palladium Catalyst

While powerful reducing agents like lithium aluminum hydride would readily reduce both the aldehyde and the ester, a more nuanced approach is required for selectivity. Catalytic hydrogenation using supported palladium catalysts provides an excellent alternative. Specifically, encapsulated palladium catalysts, such as Pd(0)EnCat™ 30NP, have demonstrated high efficacy in the selective reduction of aromatic aldehydes to the corresponding alcohols under mild conditions.[1] The encapsulated nature of the catalyst can modulate its reactivity, favoring the more labile aldehyde reduction over the more demanding ester hydrogenation. Furthermore, these catalysts are easily recoverable by filtration, simplifying product purification and allowing for catalyst recycling.

Experimental Protocol: Selective Hydrogenation

Materials:

  • Methyl 3-(4-formylphenoxy)benzoate

  • Pd(0)EnCat™ 30NP (10 mol%)

  • Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add Methyl 3-(4-formylphenoxy)benzoate (1 mmol).

  • Dissolve the substrate in ethanol (10 mL).

  • Add Pd(0)EnCat™ 30NP (10 mol%).

  • Seal the flask with a septum and degas the mixture by applying a vacuum and backfilling with nitrogen twice.

  • Replace the nitrogen atmosphere with hydrogen by connecting the flask to a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature overnight (approximately 16 hours).

  • Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol (2 x 5 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation: Comparison of Catalytic Systems for Aldehyde Hydrogenation
CatalystHydrogen SourceSolventTemperature (°C)PressureSelectivity for AlcoholReference
Pd(0)EnCat™ 30NP H₂ (balloon)EtOHRoom TempAtmosphericHigh to Excellent[1]
Raney Nickel H₂ (3.0 MPa)WaterRoom Temp3.0 MPaHigh[2]
Ru-pincer complex 2-propanol2-propanol80AtmosphericHigh[3]
Visualization: Hydrogenation Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Methyl 3-(4-formylphenoxy)benzoate in EtOH B Add Pd(0)EnCat™ 30NP catalyst A->B C Degas and introduce H₂ atmosphere B->C D Stir at room temperature overnight C->D Start Reaction E Filter to remove catalyst D->E Reaction Complete F Evaporate solvent E->F G Purify by column chromatography (if needed) F->G H H G->H Final Product: Methyl 3-(4-(hydroxymethyl)phenoxy)benzoate cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product A Methyl 3-(4-formylphenoxy)benzoate F 3-(4-Carboxyphenoxy)benzoic acid methyl ester A->F Oxidation B TEMPO C Oxoammonium ion (active oxidant) B->C Oxidation C->A Reacts with D Hydroxylamine C->D Reduces aldehyde D->B Re-oxidation E Ca(OCl)₂ (re-oxidant) E->B A Methyl 3-(4-formylphenoxy)benzoate + Amine (R₂NH) B Imine/Iminium Ion Intermediate A->B In-situ formation D Final Amine Product B->D Reduction C NaBH(OAc)₃ (Selective Reducing Agent) C->B Acts on E Side Reaction: Ester Reduction (Avoided) C->E Does not readily react with ester

Sources

Method

Application Notes &amp; Protocols: Solid-Phase Synthesis Applications of "Methyl 3-(4-formylphenoxy)benzoate" Analogues for Combinatorial Library Generation

Introduction In the landscape of modern drug discovery, the diaryl ether scaffold is a privileged structure, present in numerous biologically active compounds. Its conformational flexibility and stability make it an idea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the diaryl ether scaffold is a privileged structure, present in numerous biologically active compounds. Its conformational flexibility and stability make it an ideal backbone for constructing diverse molecular libraries. "Methyl 3-(4-formylphenoxy)benzoate" and its analogues represent a class of exceptionally versatile building blocks for solid-phase synthesis (SPS). This bifunctional molecule offers two distinct points for chemical modification: a methyl ester that can be readily converted to a carboxylic acid for immobilization onto a solid support, and a chemically tractable aromatic aldehyde.

This guide provides an in-depth exploration of the applications of this scaffold in solid-phase organic synthesis (SPOS). We will detail robust protocols for resin immobilization and subsequent chemical transformations focusing on the aldehyde moiety. This formyl group serves as a linchpin for diversification, enabling the construction of large combinatorial libraries through reactions such as reductive amination, multicomponent reactions for heterocycle synthesis, and Wittig olefinations. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the rapid generation of novel chemical entities.

Section 1: The Core Scaffold and Immobilization Strategy

The strategic advantage of using Methyl 3-(4-formylphenoxy)benzoate lies in its pre-installed aldehyde functionality, which remains protected during the initial immobilization step. The methyl ester provides a latent carboxylic acid handle, which, upon hydrolysis, becomes the primary point of attachment to various solid supports.

The choice of resin is a critical first step that dictates the functionality of the final cleaved product. For instance, attachment to a Rink Amide resin will yield a C-terminal primary amide upon cleavage, whereas immobilization on a Wang resin will result in a C-terminal carboxylic acid.[1]

Protocol 1.1: Scaffold Saponification and Immobilization on Rink Amide Resin

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by its coupling to a Rink Amide resin. This is a foundational step for all subsequent diversification strategies.

Step 1: Saponification of Methyl Ester (Solution Phase)

  • Dissolve Methyl 3-(4-formylphenoxy)benzoate (1.0 eq) in a 1:1 mixture of THF/Methanol (0.2 M).

  • Add a 1.0 M aqueous solution of LiOH (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, acidify the mixture to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(4-formylphenoxy)benzoic acid as a solid. Verify structure by ¹H NMR and MS.

Step 2: Immobilization on Rink Amide Resin

  • Swell Rink Amide resin (1.0 eq, typical loading 0.5-1.0 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).[2]

  • Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and Dichloromethane (DCM) (3x).

  • Perform a Kaiser test to confirm the presence of free primary amines; a positive test (deep blue beads) is expected.[3]

  • In a separate flask, pre-activate the 3-(4-formylphenoxy)benzoic acid (3.0 eq relative to resin loading) with HBTU (2.9 eq) and HOBt (3.0 eq) in DMF for 15 minutes. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the activated acid solution.[4]

  • Add the activated acid solution to the swollen, deprotected resin. Agitate the vessel at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and Methanol (3x).

  • Perform a Kaiser test to confirm the completion of the coupling reaction; a negative test (colorless/yellow beads) indicates successful capping of all amine sites.

  • Dry the resin under vacuum. The resin-bound aldehyde is now ready for diversification.

G cluster_0 Solution Phase cluster_1 Solid Phase start Methyl 3-(4-formylphenoxy)benzoate acid 3-(4-formylphenoxy)benzoic Acid start->acid 1. LiOH, THF/MeOH 2. HCl (aq) final_resin Immobilized Scaffold (Resin-Bound Aldehyde) acid->final_resin resin Rink Amide Resin (Fmoc-Protected) deprotected_resin Deprotected Resin (Free Amine) resin->deprotected_resin 20% Piperidine/DMF deprotected_resin->final_resin Coupling reagents HBTU, HOBt, DIPEA, DMF reagents->final_resin

Caption: Workflow for scaffold immobilization.

Section 2: Application I - Reductive Amination for Amine Library Synthesis

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and efficient method for forming C-N bonds.[5] On the solid phase, this reaction allows for the introduction of a wide variety of primary amines, creating a diverse library of secondary amines from the immobilized aldehyde. The reaction proceeds via the formation of a resin-bound imine, which is subsequently reduced in situ.

Causality Behind Experimental Choices

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaCNBH₃) for solid-phase synthesis. It is less toxic and sufficiently mild to reduce the protonated imine without reducing the starting aldehyde, thus minimizing side reactions.[6][7] The addition of acetic acid serves to catalyze imine formation and ensure the iminium ion is present for efficient reduction.

Protocol 2.1: Solid-Phase Reductive Amination
  • Swell the resin-bound aldehyde (1.0 eq) from Protocol 1.1 in 1% acetic acid in Dichloromethane (DCM).

  • Add a solution of the desired primary amine (5.0 eq) in 1% acetic acid in DCM. Agitate the mixture for 1 hour at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5.0 eq) portion-wise to the reaction vessel. Caution: Gas evolution may occur. Ensure proper ventilation.

  • Agitate the reaction mixture for 8-12 hours at room temperature.

  • Drain the solvent and wash the resin thoroughly with DCM (3x), a 1:1 mixture of DCM/Methanol (3x), DMF (3x), and finally DCM (5x).

  • A small aliquot of beads can be cleaved to check for reaction completion by LC-MS.

  • Dry the resin under vacuum.

G cluster_reagents Resin_Aldehyde Resin-Bound Aldehyde Imine Resin-Bound Imine Intermediate Resin_Aldehyde->Imine 1% AcOH/DCM Amine_Library Resin-Bound Secondary Amine Product Imine->Amine_Library Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Imine Reducer NaBH(OAc)₃ Reducer->Imine Reduction

Caption: Solid-phase reductive amination workflow.
Data Presentation: Representative Amine Building Blocks

The power of this method lies in the commercial availability of a vast number of primary amines. Below is a sample table illustrating the diversity that can be achieved.

ClassExample AmineRationale for Inclusion
Aliphatic CyclopropylamineIntroduces small, rigid sp³ character
Alicyclic 4-Aminopiperidine (Boc-protected)Common pharmacophore, allows further derivatization
Aromatic 3-AnilinoanilineIntroduces flat, aromatic functionality
Heterocyclic 2-AminothiazolePrivileged heterocyclic scaffold in medicinal chemistry
Functionalized Methyl 4-aminobenzoateAdds an ester handle for post-cleavage modification

Section 3: Application II - Wittig Olefination for Alkene Synthesis

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes and ketones.[8][9] Its application on a solid support allows for the conversion of the resin-bound aldehyde into a diverse array of alkene-containing final products. This transformation is particularly valuable for creating molecular probes, conformationally restricted analogues, or compounds where the double bond acts as a handle for further chemistry (e.g., metathesis, hydrogenation).

Protocol 3.1: Solid-Phase Wittig Reaction

This protocol uses a pre-formed phosphonium ylide to react with the immobilized aldehyde.

Step 1: Ylide Generation (Solution Phase)

  • Suspend the desired triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide) (5.0 eq relative to resin loading) in anhydrous THF in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (4.8 eq) dropwise. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation.

  • Stir the mixture at -78°C for 30 minutes, then allow it to warm to 0°C for another 30 minutes.

Step 2: Reaction with Resin-Bound Aldehyde

  • Swell the resin-bound aldehyde (1.0 eq) from Protocol 1.1 in anhydrous THF in a separate reaction vessel under an inert atmosphere.

  • Cool the resin slurry to 0°C.

  • Transfer the freshly prepared ylide solution from Step 1 into the resin slurry via cannula.

  • Allow the reaction to warm to room temperature and agitate for 12-16 hours.

  • Quench the reaction by the slow addition of methanol.

  • Drain the reaction mixture and wash the resin extensively with THF (3x), a 1:1 mixture of THF/water (3x), DMF (3x), and DCM (5x).

  • Dry the resin under vacuum. The final product can be confirmed by cleaving a small sample for LC-MS analysis.

G cluster_0 Solution Phase: Ylide Generation cluster_1 Solid Phase: Olefination salt Phosphonium Salt (Ph₃P⁺-CH₂R Br⁻) ylide Phosphonium Ylide (Ph₃P=CHR) salt->ylide n-BuLi, THF resin_alkene Resin-Bound Alkene Product ylide->resin_alkene resin_aldehyde Resin-Bound Aldehyde resin_aldehyde->resin_alkene Reaction

Caption: General workflow for solid-phase Wittig olefination.

Section 4: Cleavage and Product Characterization

The final step in solid-phase synthesis is the cleavage of the desired molecule from the resin support. For resins like Rink Amide, this is achieved under strongly acidic conditions, which simultaneously removes most common acid-labile side-chain protecting groups (e.g., Boc, tBu).

Protocol 4.1: Acidic Cleavage from the Solid Support
  • Place the dry, derivatized resin in a suitable reaction vessel.

  • Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. WARNING: TFA is highly corrosive. Handle in a fume hood with appropriate PPE. TIS is a scavenger to trap reactive cations generated during cleavage.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin beads with a small amount of fresh TFA to ensure complete recovery.

  • Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation (if the product is not volatile).

  • Precipitate the crude product by adding it dropwise to a stirred flask of cold diethyl ether.

  • Collect the precipitated solid by centrifugation or filtration.

  • Wash the solid with cold ether and dry under vacuum.

  • Characterize the final product by LC-MS and purify by preparative HPLC if necessary.

Data Presentation: Expected Yields & Purity

The following table provides expected outcomes for representative products from the described protocols. These values are illustrative and can vary based on the specific substrates and reaction efficiencies.

ProtocolExample ProductTheoretical MWExpected Yield (%)*Expected Purity (%)**
Reductive Amination Product with Benzylamine345.3965-85>90
Wittig Olefination Product with Methylenetriphenylphosphorane254.2850-70>85
Reductive Amination Product with 2-Aminothiazole353.4160-80>90

*Overall yield after cleavage and precipitation. **Purity as determined by LC-MS analysis of the crude product.

Section 5: Safety and Handling

  • General Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Reagent Hazards:

    • Aromatic Aldehydes: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[11]

    • Solvents (DMF, DCM): Handle with care. DMF is a potential reproductive hazard.

    • Piperidine: Corrosive and flammable.

    • Coupling Reagents (HBTU): Can be sensitizers. Avoid inhalation and skin contact.

    • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Always add acid to water, never the reverse. Use with extreme caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix incompatible waste streams.

References

  • Title: Solid-Phase Synthesis of Nitrogenous Heterocycles Source: springerprofessional.de URL: [Link]

  • Title: Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids Source: ResearchGate URL: [Link]

  • Title: Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites Source: MDPI URL: [Link]

  • Title: Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of silicon traceless linker for solid-phase reaction Source: PubMed URL: [Link]

  • Title: Solid Phase Heterocyclic Chemistry Source: ACS Publications URL: [Link]

  • Title: Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O Source: Taylor & Francis Online URL: [Link]

  • Title: Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Traceless Solid-Phase Organic Synthesis Source: PubMed URL: [Link]

  • Title: A Solid‐Phase Assisted Flow Approach to In Situ Wittig‐Type Olefination Coupling Source: ResearchGate URL: [Link]

  • Title: Linkers for Solid-Phase Peptide Synthesis Source: ResearchGate URL: [Link]

  • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL: [Link]

  • Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols URL: [Link]

  • Title: Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis Source: SciELO URL: [Link]

  • Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL: [Link]

  • Title: Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones Source: PubMed URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in "Methyl 3-(4-formylphenoxy)benzoate" Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low yields during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Methyl 3-(4-formylphenoxy)benzoate via Nucleophilic Aromatic Substitution (SNAr).

The formation of this diaryl ether typically involves coupling methyl 3-hydroxybenzoate with 4-fluorobenzaldehyde under basic conditions[1]. While SNAr is a robust methodology, the specific functional groups present on these substrates—an enolizable ester and a non-enolizable aldehyde—create a highly sensitive system prone to competing side reactions if reaction parameters are not strictly controlled.

Reaction Pathway & Mechanistic Diagnostics

To solve a low-yield issue, we must first understand the thermodynamic and kinetic pathways competing with our target SNAr reaction. The diagram below illustrates the desired trajectory versus the three most common modes of failure: Cannizzaro disproportionation, ester saponification, and solvent degradation.

Mechanism R1 Methyl 3-hydroxybenzoate (Nucleophile) Cond K2CO3 / Solvent (Heat) R1->Cond R2 4-Fluorobenzaldehyde (Electrophile) R2->Cond Target Methyl 3-(4-formylphenoxy)benzoate (Target SNAr Product) Cond->Target Anhydrous SNAr (DMSO, 90°C) Side1 4-Fluorobenzyl alcohol + 4-Fluorobenzoic acid Cond->Side1 Trace Water / Base (Cannizzaro) Side2 3-(4-formylphenoxy)benzoic acid (Ester Hydrolysis) Cond->Side2 Trace Water / Heat (Saponification) Side3 4-(Dimethylamino)benzaldehyde (DMF Amination) Cond->Side3 DMF >100°C (Degradation)

Reaction pathways and competing side reactions in diaryl ether SNAr synthesis.

Quantitative Diagnostic Matrix

Use the table below to cross-reference your in-process analytical data (LC-MS/TLC) with the root chemical causes of yield reduction.

Analytical Observation (LC-MS / TLC)Isolated Yield ImpactRoot Chemical CauseCorrective Action
m/z 126 and m/z 140 detected; starting aldehyde consumed rapidly.~20–40% reductionCannizzaro Reaction: Base-induced disproportionation of 4-fluorobenzaldehyde[2][3].Ensure strictly anhydrous conditions; dry K₂CO₃; avoid strong bases (NaOH/KOH).
m/z 149 detected (M+H); highly UV-active side product.~10–30% reductionSolvent Degradation: DMF decomposes to dimethylamine, which undergoes SNAr with the aldehyde[4][5].Switch solvent from DMF to anhydrous DMSO; keep temperature ≤90 °C.
m/z 242 detected (M-H); highly polar spot stuck on TLC baseline.~15–50% reductionEster Hydrolysis: Trace water and base saponify the methyl ester at elevated temperatures.Use oven-dried K₂CO₃; dry solvents over 3Å molecular sieves.
Reaction stalls at ~50% conversion; dark brown mixture.~30–60% reductionAldehyde Oxidation: Exposure to atmospheric oxygen at high heat oxidizes the aldehyde[6].Degas solvents; run strictly under an inert atmosphere (N₂ or Argon).

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a significant peak at m/z 149. What is this, and how is it forming? A1: A peak at m/z 149 (M+H) corresponds to 4-(dimethylamino)benzaldehyde. This is a classic hallmark of solvent degradation when using N,N-Dimethylformamide (DMF). At elevated temperatures (>100 °C) and in the presence of a base like K₂CO₃, DMF decomposes to liberate dimethylamine gas[4][7]. Dimethylamine is a powerful, unhindered nucleophile that rapidly undergoes an SNAr reaction with 4-fluorobenzaldehyde, outcompeting your bulkier phenoxide[5]. Solution: Switch your solvent to anhydrous DMSO, which does not liberate nucleophilic amines upon thermal degradation, or strictly control your DMF reaction temperature to below 90 °C.

Q2: I am recovering 4-fluorobenzyl alcohol and 4-fluorobenzoic acid instead of my product. Why? A2: You are observing the Cannizzaro reaction. 4-fluorobenzaldehyde lacks alpha-hydrogens. When exposed to basic conditions—especially if trace water is present to hydrate the base into hydroxide ions—the aldehyde undergoes a bimolecular disproportionation (redox) reaction, yielding one equivalent of the corresponding alcohol and one equivalent of the carboxylic acid[2][3]. Solution: Ensure your K₂CO₃ is oven-dried and use strictly anhydrous solvents to suppress the formation of the reactive hydroxide intermediate[2].

Q3: The reaction stalls at 50% conversion. Adding more base and increasing the temperature turns the mixture dark brown. How do I drive it to completion? A3: Adding excess base and heat to a stalled SNAr reaction often exacerbates side reactions, leading to the dark brown polymerization or oxidation of the aldehyde[6]. The stall is likely due to the poor nucleophilicity of methyl 3-hydroxybenzoate (the electron-withdrawing ester group deactivates the phenoxide). Solution: Do not increase the base. Instead, ensure highly efficient mechanical mixing (as K₂CO₃ is heterogeneous) or consider adding a phase-transfer catalyst (e.g., 18-crown-6) to increase the solubility and reactivity of the potassium phenoxide in the organic phase.

Optimized Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system to synthesize Methyl 3-(4-formylphenoxy)benzoate while actively suppressing Cannizzaro disproportionation, ester hydrolysis, and solvent amination.

Materials:

  • Methyl 3-hydroxybenzoate (1.0 equiv, 10.0 mmol, 1.52 g)

  • 4-Fluorobenzaldehyde (1.1 equiv, 11.0 mmol, 1.36 g)

  • Potassium carbonate (K₂CO₃), anhydrous, 325 mesh (1.5 equiv, 15.0 mmol, 2.07 g)

  • Dimethyl sulfoxide (DMSO), anhydrous (≤50 ppm H₂O) (20 mL)

Step-by-Step Methodology:

  • Preparation of the Base (Crucial Step): Grind K₂CO₃ to a fine powder and dry it in a vacuum oven at 110 °C for 12 hours prior to use.

    • Causality: Removing trace water prevents the base-catalyzed hydrolysis of the methyl ester and shuts down the Cannizzaro reaction of the aldehyde[2][3].

  • Reactor Setup: Equip a 100 mL oven-dried Schlenk flask with a magnetic stir bar. Purge the flask with dry nitrogen (or argon) for 10 minutes to displace oxygen, preventing aldehyde oxidation[6].

  • Reagent Addition: Add the dried K₂CO₃ (2.07 g) and Methyl 3-hydroxybenzoate (1.52 g) to the flask. Add 20 mL of anhydrous DMSO via syringe. Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide ion.

  • Electrophile Addition: Add 4-fluorobenzaldehyde (1.36 g) dropwise via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C using a thermostated oil bath.

    • Causality: Maintaining the temperature strictly at 90 °C ensures sufficient thermal energy for the SNAr reaction[1] while avoiding the thermal decomposition threshold of the solvent and minimizing side reactions[4].

    • In-Process Control: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1) every 2 hours.

  • Quenching & Workup (Self-Validating Step): Once the phenol is consumed (typically 4–6 hours), cool the mixture to room temperature. Pour the mixture into 100 mL of vigorously stirred, ice-cold distilled water.

    • Validation: The target product is highly lipophilic and will immediately precipitate as an off-white solid or form a dense oil, while DMSO and unreacted K₂CO₃ remain entirely in the aqueous phase. If no precipitate forms, severe ester hydrolysis has likely occurred.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.

References[1] Title: Total synthesis of ochnaflavone - PMC - NIH. Source: nih.gov. URL: Link[2] Title: Cannizzaro Reaction - Alfa Chemistry. Source: alfa-chemistry.com. URL: Link[3] Title: Technical Support Center: Schiff Base Formation with 4-Fluorobenzaldehyde - Benchchem. Source: benchchem.com. URL: Link[6] Title: Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction - LookChem. Source: lookchem.com. URL: Link[4] Title: A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC. Source: nih.gov. URL: Link[5] Title: Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF - American Chemical Society. Source: acs.org. URL: Link[7] Title: Dimethylformamide - Wikipedia. Source: wikipedia.org. URL: Link

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-(4-formylphenoxy)benzoate

Welcome to the technical support center for the synthesis of Methyl 3-(4-formylphenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-formylphenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to Methyl 3-(4-formylphenoxy)benzoate and their associated side reactions?

The synthesis of Methyl 3-(4-formylphenoxy)benzoate, a diaryl ether, is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation. Each route has its own set of potential side reactions that can impact yield and purity.

Route 1: Williamson-like Ether Synthesis (SNAr)

This route involves the reaction of methyl 3-hydroxybenzoate with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde under basic conditions.

  • Reaction: The phenoxide of methyl 3-hydroxybenzoate acts as a nucleophile, attacking the electron-deficient aromatic ring of the halo-benzaldehyde.[1][2][3][4] The presence of an electron-withdrawing group (the formyl group) in the para position is crucial for activating the ring towards nucleophilic attack.[1][2][3]

  • Potential Side Reactions:

    • Hydrolysis of the methyl ester: The basic conditions required to deprotonate the phenol can also lead to the hydrolysis of the methyl ester group on methyl 3-hydroxybenzoate, forming the corresponding carboxylate salt.

    • Cannizzaro-type reactions of the aldehyde: Under strongly basic conditions and elevated temperatures, the formyl group of 4-halobenzaldehyde can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

    • Competing C-alkylation: The phenoxide ion is an ambident nucleophile, and while O-alkylation is generally favored, some C-alkylation on the aromatic ring of methyl 3-hydroxybenzoate can occur.[5][6]

Route 2: Ullmann Condensation

This classical method involves the copper-catalyzed reaction of methyl 3-bromobenzoate with 4-hydroxybenzaldehyde.[7][8][9]

  • Reaction: A copper catalyst facilitates the coupling of the aryl halide with the phenoxide.[7][10][11][12]

  • Potential Side Reactions:

    • Homocoupling: The Ullmann reaction is notorious for producing symmetrical biaryl ethers as byproducts through the homocoupling of the starting aryl halide (in this case, forming dimethyl 3,3'-biphenyldicarboxylate).

    • Reduction of the aryl halide: The aryl halide can be reduced to the corresponding arene (methyl benzoate).

    • Oxidation of the phenol: The phenolic starting material can be susceptible to oxidation under the reaction conditions.[8]

    • Decarboxylation: At the high temperatures often required for Ullmann couplings, decarboxylation of the starting materials or product can occur.[8]

Q2: My SNAr reaction is giving a low yield of the desired product. What are the likely causes and how can I optimize the reaction?

Low yields in the SNAr synthesis of Methyl 3-(4-formylphenoxy)benzoate often point to issues with the reaction conditions, particularly the choice of base and solvent.

ParameterRecommendationRationale
Base Use a mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6][13]Stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can promote side reactions such as ester hydrolysis or Cannizzaro-type reactions.[6]
Solvent Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile are preferred.These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the reaction.[6]
Temperature Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.Higher temperatures can increase the rate of side reactions.[6]
Leaving Group 4-Fluorobenzaldehyde is generally more reactive than 4-chlorobenzaldehyde in SNAr reactions.[1]The high electronegativity of fluorine makes the ipso-carbon more electrophilic, and the C-F bond cleavage is not the rate-determining step.[1]

Troubleshooting Flowchart for Low Yield in SNAr Synthesis

G start Low Yield of Methyl 3-(4-formylphenoxy)benzoate check_sm Check for unreacted starting materials (TLC/HPLC) start->check_sm side_products Analyze for major side products (NMR/MS) check_sm->side_products Starting materials consumed optimize_solvent Ensure anhydrous polar aprotic solvent check_sm->optimize_solvent Significant starting material remains ester_hydrolysis Ester hydrolysis product detected? side_products->ester_hydrolysis cannizzaro Cannizzaro products detected? side_products->cannizzaro c_alkylation C-alkylation isomers detected? side_products->c_alkylation optimize_base Use a milder base (e.g., K₂CO₃) ester_hydrolysis->optimize_base Yes cannizzaro->optimize_base Yes optimize_temp Lower reaction temperature cannizzaro->optimize_temp Yes c_alkylation->optimize_temp Yes

Caption: Troubleshooting logic for low yield in SNAr synthesis.

Q3: I am observing significant ester hydrolysis. How can I prevent this side reaction?

Ester hydrolysis is a common issue when using strong bases. To minimize this, consider the following:

  • Choice of Base: As mentioned, using a milder base like potassium carbonate is the most effective way to prevent significant ester hydrolysis.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to avoid prolonged exposure of the product to basic conditions.

  • Work-up Procedure: Neutralize the reaction mixture with a mild acid (e.g., dilute HCl or acetic acid) during the work-up to prevent further hydrolysis.

Q4: The aldehyde functionality seems to be unstable under my reaction conditions. What are my options?

The formyl group can be sensitive to both strongly basic and oxidative conditions. If you are observing side reactions involving the aldehyde, you may need to employ a protecting group strategy.[14][15]

Common Aldehyde Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Acetal/Ketal Diol (e.g., ethylene glycol), acid catalyst (e.g., p-TsOH)[16][17]Aqueous acid (e.g., HCl, H₂SO₄)Stable to bases, nucleophiles, and reducing agents.[16]
Dithiane Dithiol (e.g., 1,3-propanedithiol), Lewis acid (e.g., BF₃·OEt₂)[18]Oxidative or metal-catalyzed methods (e.g., NBS, HgCl₂)[18]Very stable to acidic and basic conditions.

Experimental Protocol: Acetal Protection of 4-Fluorobenzaldehyde

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.

Q5: How can I effectively purify the final product from the reaction mixture?

Purification of Methyl 3-(4-formylphenoxy)benzoate typically involves a combination of techniques:

  • Aqueous Work-up: After the reaction is complete, an aqueous work-up is essential to remove the base, salts, and any water-soluble impurities.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization is insufficient to remove closely related impurities, silica gel column chromatography is a reliable method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Extraction) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography recrystallization->chromatography Impure pure_product Pure Product recrystallization->pure_product Sufficiently Pure chromatography->pure_product

Caption: General purification workflow for Methyl 3-(4-formylphenoxy)benzoate.

References

  • Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]

  • 3-Hydroxy-4-[(phenylimino)methyl]phenyl 4-(Hexadecanoyloxy)benzoate. ResearchGate. Available at: [Link]

  • 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Method for purifying high purified methyl-4-formylbenzoate from byproduct of dimethyl terephthalate preparation process. Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Method for purifying high-purity methyl-4-formylbenzoate from by-products produced during preparation of dimethyl terephthalate. SciSpace. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. Available at: [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

  • Alcohol Protecting Groups. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Diaryl ether condensation reactions. Google Patents.
  • Protecting Groups. chem.iitb.ac.in. Available at: [Link]

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. Available at: [Link]

  • 2.6 Protecting Groups in Synthesis. KPU Pressbooks. Available at: [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO. Available at: [Link]

  • The Ullmann Ether Condensation. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for "Methyl 3-(4-formylphenoxy)benzoate" synthesis

Welcome to the technical support center for the synthesis of Methyl 3-(4-formylphenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-formylphenoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 3-(4-formylphenoxy)benzoate?

The most common and direct method for synthesizing Methyl 3-(4-formylphenoxy)benzoate is through a nucleophilic aromatic substitution reaction, specifically a variation of the Williamson ether synthesis or an Ullmann condensation.[1][2] The general scheme involves the reaction of Methyl 3-hydroxybenzoate with an activated 4-halobenzaldehyde (typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde).

  • Williamson-type Reaction: This involves the deprotonation of Methyl 3-hydroxybenzoate to form a phenoxide, which then acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-halobenzaldehyde and displacing the halide.

  • Ullmann-type Condensation: This is a copper-catalyzed coupling reaction between an aryl halide and a phenol.[3][4] This method can be particularly useful when less reactive aryl halides (like chlorides or bromides) are used.[5]

Q2: I am observing low to no yield of my desired product. What are the most likely causes?

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[6]

Troubleshooting Flowchart for Low Yield

start Low/No Yield base Is the phenoxide formation complete? start->base reagents Are the reagents pure and dry? base->reagents Yes troubleshoot_base Troubleshoot Base/Deprotonation base->troubleshoot_base No conditions Are the reaction conditions optimal? reagents->conditions Yes troubleshoot_reagents Purify/Dry Reagents & Solvents reagents->troubleshoot_reagents No side_reactions Are there competing side reactions? conditions->side_reactions Yes troubleshoot_conditions Optimize Temperature & Time conditions->troubleshoot_conditions No success Successful Synthesis side_reactions->success No troubleshoot_side_reactions Address Side Reactions side_reactions->troubleshoot_side_reactions Yes troubleshoot_base->base troubleshoot_reagents->reagents troubleshoot_conditions->conditions troubleshoot_side_reactions->side_reactions

Caption: A systematic approach to troubleshooting low yields.

Possible Causes and Solutions:

  • Incomplete Deprotonation of Methyl 3-hydroxybenzoate: The formation of the phenoxide is critical. If the base used is not strong enough or if there is moisture in the reaction, deprotonation will be incomplete.

    • Solution: Use a strong base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[6] Ensure all reagents and solvents are anhydrous.[7]

  • Poor Reactivity of the Aryl Halide: The reactivity of the 4-halobenzaldehyde is crucial. Fluorine is typically the best leaving group in nucleophilic aromatic substitution, followed by chlorine.

    • Solution: If using 4-chlorobenzaldehyde, consider using a higher temperature or a copper catalyst (Ullmann conditions).[5] The use of a phase-transfer catalyst can also be beneficial.

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions.

    • Solution: The optimal temperature is often between 80-150°C.[1] It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Inappropriate Solvent Choice: Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving a more reactive "naked" nucleophile.[7][9]

    • Solution: Use solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1]

Q3: My reaction is producing a significant amount of a dark-colored byproduct. What is it and how can I minimize its formation?

The formation of dark-colored byproducts often indicates side reactions, such as homocoupling of the aryl halide or oxidation of the phenoxide or aldehyde.

  • Homocoupling (in Ullmann reactions): The aryl halide can react with itself to form a biaryl compound.[10]

    • Solution: This can be minimized by carefully controlling the reaction temperature and using the appropriate copper catalyst and ligands.[3]

  • Oxidation: Phenoxides and aldehydes can be sensitive to air, especially at high temperatures.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting materials (Methyl 3-hydroxybenzoate and 4-fluorobenzaldehyde) and the reaction mixture at different time intervals.

    • Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What is the best method for purifying the final product?

The crude product can be purified by the following methods:

  • Work-up: After the reaction is complete, the mixture is typically cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.[11] The organic layer is then washed with a dilute base (to remove unreacted phenol), water, and brine, and then dried.[12]

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or ethyl acetate/hexane).[13]

  • Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica gel is a reliable method.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation Incomplete deprotonation of the phenol.Use a stronger base (e.g., Cs₂CO₃, NaH). Ensure anhydrous conditions.[6][7]
Low reactivity of the aryl halide.Use 4-fluorobenzaldehyde if possible. For less reactive halides, increase the temperature or consider a copper-catalyzed (Ullmann) reaction.[5]
Suboptimal reaction temperature or time.Optimize the temperature (typically 80-150°C) and monitor the reaction by TLC to determine the optimal time.[1][8]
Inappropriate solvent.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][9]
Formation of Dark Byproducts Oxidation of starting materials or product.Perform the reaction under an inert atmosphere (N₂ or Ar).
Homocoupling of the aryl halide (Ullmann).Carefully control the reaction temperature and consider using specific ligands to improve selectivity.[3][10]
Difficult Purification Presence of unreacted starting materials.During work-up, wash the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted Methyl 3-hydroxybenzoate.[12]
Byproducts with similar polarity to the product.Utilize column chromatography with a carefully selected eluent system for separation.

Experimental Protocols

Protocol 1: Williamson-type Ether Synthesis

This protocol describes a general procedure for the synthesis of Methyl 3-(4-formylphenoxy)benzoate.

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-hydroxybenzoate (1.0 eq.) and a polar aprotic solvent (e.g., DMF).

    • Add a base (e.g., K₂CO₃, 1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Addition of Aryl Halide:

    • Add 4-fluorobenzaldehyde (1.1 eq.) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80-120°C.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Reaction Workflow

start Start reagents Combine Methyl 3-hydroxybenzoate, base, and solvent start->reagents stir Stir at room temperature reagents->stir add_halide Add 4-fluorobenzaldehyde stir->add_halide heat Heat to 80-120°C add_halide->heat monitor Monitor by TLC heat->monitor workup Work-up and Purification monitor->workup Reaction Complete product Pure Methyl 3-(4-formylphenoxy)benzoate workup->product

Caption: Experimental workflow for Williamson-type synthesis.

Protocol 2: Ullmann-type Condensation

This protocol is an alternative for less reactive aryl halides.

  • Reaction Setup:

    • To a reaction vessel, add Methyl 3-hydroxybenzoate (1.0 eq.), 4-chlorobenzaldehyde (1.2 eq.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., a salicylaldimine ligand, 20 mol%), and a base (e.g., K₃PO₄, 2.0 eq.) in a suitable solvent like dioxane.[3]

  • Reaction:

    • Heat the mixture under an inert atmosphere at 100-150°C. Microwave heating can also be employed to shorten reaction times.[4][5]

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

References

  • Qian, C., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Journal of Chemistry, 31(11), 1436-1440.
  • Zhang, H., et al. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(17), 3471-3473.
  • Samuelson, A. G., & Gnanadoss, A. (2015). Copper Promoted Synthesis of Diaryl Ethers.
  • Wang, Y., et al. (2024). Atroposelective Synthesis of Axially Chiral Diaryl Ethers by Copper-Catalyzed Enantioselective Alkyne–Azide Cycloaddition. Journal of the American Chemical Society, 146(9), 6031-6039.
  • Leclair, J. J., et al. (2014). Synthesis of Highly Functionalized Diaryl Ethers by Copper-Mediated O-arylation of Phenols Using Trivalent Arylbismuth Reagents. Chemistry – A European Journal, 20(10), 2755-2760.
  • Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Kar, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 449-460.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Vedantu. (n.d.). Ullmann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • Scribd. (n.d.). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-(4-hydroxybenzyl)benzoate. Retrieved from [Link]

  • SciSpace. (2012). Method for purifying high-purity methyl-4-formylbenzoate from by-products produced during preparation of dimethyl terephthalate. Retrieved from [Link]

  • Gibson, K. H., et al. (2009).
  • Organic Syntheses. (n.d.). 3-BROMOSALICYLALDEHYDE. Retrieved from [Link]

  • MDPI. (2022, September 20). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). KR101263405B1 - Method for purifying high purified methyl-4-formylbenzoate from byproduct of dimethyl terephthalate preparation process.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-(4-formylphenoxy)benzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 3-(4-formylphenoxy)benzoate. Moving beyond simple procedural lists, t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 3-(4-formylphenoxy)benzoate. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols grounded in established chemical principles.

Understanding the Impurity Profile

Effective purification begins with a clear understanding of potential impurities. Methyl 3-(4-formylphenoxy)benzoate is typically synthesized via a nucleophilic aromatic substitution or a Williamson ether synthesis.[1] Based on these pathways, a predictable profile of impurities can be anticipated.

Table 1: Common Impurities in Crude Methyl 3-(4-formylphenoxy)benzoate

Impurity ClassSpecific Example(s)Probable SourceIdentification Clues (¹H NMR)
Starting Materials Methyl 3-hydroxybenzoate, 4-FluorobenzaldehydeIncomplete reactionPresence of characteristic phenolic -OH peak (~5-7 ppm); distinct aromatic splitting patterns of starting materials.
Oxidation Product Methyl 3-(4-carboxyphenoxy)benzoateAir oxidation of the aldehyde functional group.[2][3]Disappearance of the aldehyde proton (~9.9 ppm); appearance of a very broad carboxylic acid proton (~10-13 ppm).
Hydrolysis Product 3-(4-Formylphenoxy)benzoic acidHydrolysis of the methyl ester during acidic or basic work-up.[4]Disappearance of the methyl ester singlet (~3.9 ppm); appearance of a broad carboxylic acid proton (~10-13 ppm).
Synthesis Byproducts E2 Elimination Products, Self-condensation ProductsSide reactions during synthesis, particularly under harsh basic conditions.[5]Complex aliphatic or additional aromatic signals not corresponding to starting materials or product.

Purification Strategy Decision Logic

Selecting the appropriate purification strategy is critical for achieving high purity and maximizing yield. The choice depends on the nature and quantity of the impurities present.

Purification Decision Tree Fig 1. Decision Tree for Purification Method Selection start Assess Crude Purity (TLC, ¹H NMR) acid_check Are acidic impurities present? (e.g., Carboxylic Acids) start->acid_check sm_check Are starting materials or non-acidic byproducts present? acid_check->sm_check No wash Perform Basic Aqueous Wash (e.g., NaHCO₃ wash) acid_check->wash Yes final_polish Is the material solid and >95% pure after initial cleanup? sm_check->final_polish No column Perform Flash Column Chromatography sm_check->column Yes end_product High-Purity Product final_polish->end_product No (Product is pure enough or is an oil) recrystallize Perform Recrystallization for final polishing final_polish->recrystallize Yes wash->sm_check column->final_polish recrystallize->end_product

Caption: Fig 1. Decision Tree for Purification Method Selection

Frequently Asked Questions (FAQs)

Q1: What is the most common and easily removable impurity I should look for? A: The most frequent impurity is the corresponding carboxylic acid, Methyl 3-(4-carboxyphenoxy)benzoate, formed by the air oxidation of the aldehyde.[6][7] This is often visible on a TLC plate as a streak extending from the baseline. Fortunately, its acidic nature makes it easily removable with a simple wash using a mild aqueous base like sodium bicarbonate.

Q2: My crude product is a brown oil, but the literature reports a solid. What does this indicate? A: An oily or discolored product almost always indicates the presence of significant impurities. Unreacted starting materials, residual high-boiling solvents (like DMF or DMSO), or various synthesis byproducts can act as a "eutectic" mixture, depressing the melting point and preventing crystallization. A preliminary purification step, such as column chromatography, is recommended before attempting recrystallization.

Q3: How can I quickly determine the best solvent system for column chromatography? A: Thin-Layer Chromatography (TLC) is the essential tool for this.[8] Spot your crude mixture on a TLC plate and elute it with various solvent mixtures (e.g., different ratios of ethyl acetate in hexanes). The ideal solvent system will show good separation between your desired product spot and the impurity spots, with the product having an Rf value between 0.25 and 0.40.

Q4: I performed a basic wash, but my NMR still shows an acidic proton peak. What happened? A: This could be due to two reasons. First, the wash may have been inefficient. Ensure you are using a saturated or near-saturated solution of your base and that you are stirring the biphasic mixture vigorously for at least 10-15 minutes to maximize extraction. Second, if you used a strong base (e.g., NaOH) instead of a mild one (NaHCO₃), you may have inadvertently hydrolyzed the methyl ester, creating a different acidic impurity, 3-(4-formylphenoxy)benzoic acid.[4]

Troubleshooting Guide & Detailed Protocols

This section connects common experimental problems to specific, actionable protocols.

Problem 1: TLC and NMR confirm the presence of acidic impurities.
  • Cause: Oxidation of the aldehyde or hydrolysis of the ester has occurred. These impurities are significantly more polar than the desired product.

  • Solution: An extractive wash with a mild base will selectively deprotonate the carboxylic acids, pulling them into the aqueous layer while leaving the neutral organic product behind.

Protocol 1: Preparatory Purification via Basic Aqueous Wash

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time with fresh NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Problem 2: Significant quantities of starting materials or other non-acidic byproducts are present.
  • Cause: The initial reaction did not go to completion, or side reactions occurred. These impurities often have polarities that are different from the desired product.

  • Solution: Flash column chromatography is the most effective method for separating compounds based on their differential adsorption to a stationary phase (silica gel).[8][9]

Protocol 2: Bulk Purification via Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase (eluent), typically a mixture of ethyl acetate and hexanes. Aim for a product Rf of ~0.3.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a 40-50:1 ratio of silica gel to crude product by weight. Pack the column using the chosen eluent, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. For best results, adsorb the dissolved sample onto a small amount of silica gel (~1-2x the sample weight), evaporate the solvent, and load the resulting dry powder onto the top of the packed column (dry loading).

  • Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.

Problem 3: The product is mostly pure after chromatography but requires final polishing to become a crystalline solid.
  • Cause: Small amounts of closely-eluting impurities or residual solvents are preventing crystallization.

  • Solution: Recrystallization from a suitable solvent system will allow for the formation of a pure crystal lattice, excluding impurities into the mother liquor.[10]

Protocol 3: Final Polishing via Recrystallization

  • Solvent Screening: In a small test tube, test the solubility of ~20 mg of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes). A good solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: Place the bulk material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) until the solid just dissolves. Use a minimal amount of hot solvent to ensure saturation.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

General Purification Workflow

The following diagram illustrates a comprehensive purification sequence, integrating the protocols described above for a robust and effective cleanup of crude Methyl 3-(4-formylphenoxy)benzoate.

Purification Workflow Fig 2. Comprehensive Purification Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing crude Crude Reaction Mixture wash Protocol 1: Basic Aqueous Wash (Remove Acids) crude->wash column Protocol 2: Flash Column Chromatography (Separate Neutrals) wash->column recrystallize Protocol 3: Recrystallization (Achieve High Purity) column->recrystallize pure_product Pure Crystalline Product recrystallize->pure_product

Caption: Fig 2. Comprehensive Purification Workflow

References

  • JoVE. (2023). Oxidations of Aldehydes and Ketones to Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-(4-hydroxybenzyl)benzoate. [Link]

  • Sandtorv, A. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Pathiranage, A. L., et al. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education. [Link]

  • Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. [Link]

  • Google Patents. (n.d.).
  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Natural Product Isolation. (2016). Purification Techniques, An Overview. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Vedantu. (2024). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Chemguide. (n.d.). hydrolysing esters. [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. [Link]

Sources

Troubleshooting

"Methyl 3-(4-formylphenoxy)benzoate" decomposition and stability issues

Initiating Data Collection I'm starting by diving deep into Google searches. I'm focusing on "Methyl 3-(4-formylphenoxy)benzoate," seeking details on its chemical properties, stability characteristics, and typical decomp...

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Author: BenchChem Technical Support Team. Date: March 2026

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I'm starting by diving deep into Google searches. I'm focusing on "Methyl 3-(4-formylphenoxy)benzoate," seeking details on its chemical properties, stability characteristics, and typical decomposition routes. I plan to use this data to perform subsequent analyses.

Expanding Search Parameters

I'm now expanding my search to include handling, storage, and known experimental issues with "Methyl 3-(4-formylphenoxy)benzoate." I need information on factors that might cause decomposition, such as temperature and pH. Additionally, I'm seeking analytical methods for purity and degradation assessment. After gathering, I'll structure a Q&A format, from simple to complex scenarios, each answer backed by chemical principles and clear protocols. I will also incorporate visual aids for clarity.

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Optimization

Technical Support Center: Troubleshooting Williamson Ether Synthesis with Electron-Withdrawing Groups

Welcome to the technical support center for the Williamson ether synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Williamson ether synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with this fundamental reaction, particularly when electron-withdrawing groups (EWGs) are present on the reacting species. Our goal is to provide in-depth, field-tested insights and practical troubleshooting strategies to help you navigate the complexities of this versatile ether synthesis.

Introduction: The Challenge of Electron-Withdrawing Groups

The Williamson ether synthesis is a cornerstone of organic synthesis, prized for its reliability in forming ether linkages from an alkoxide and an alkyl halide via an SN2 mechanism.[1][2][3][4] However, the presence of electron-withdrawing groups on either the alkoxide (typically a phenoxide) or the alkyl halide can significantly alter the reaction's course and efficiency.

Electron-withdrawing groups increase the acidity of phenols, making deprotonation easier.[5][6] This might seem advantageous, but the resulting phenoxide's nucleophilicity is often diminished due to resonance delocalization of the negative charge. Conversely, EWGs on the alkyl halide can make the carbon center more electrophilic but may also promote competing elimination (E2) reactions.[1][4][7] This guide will address the common issues arising from these electronic effects and provide robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Q1: My reaction with an electron-deficient phenol (e.g., 4-nitrophenol) is sluggish or incomplete. What's the likely cause and how can I fix it?

A1: This is a classic issue where the increased acidity of the phenol is a double-edged sword. While the phenol is readily deprotonated, the resulting phenoxide is a weaker nucleophile. The negative charge is delocalized onto the electron-withdrawing group (e.g., the nitro group), reducing its availability to attack the alkyl halide.

Core Problem: Reduced nucleophilicity of the phenoxide.

Troubleshooting Protocol:
  • Optimize the Base: While a weak base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate acidic phenols, a stronger base might be needed to drive the equilibrium fully to the phenoxide side, increasing its effective concentration.[5][8] However, very strong bases like sodium hydride (NaH) should be used cautiously as they can increase side reactions.[9]

  • Solvent Selection is Key: The choice of solvent is critical. Protic solvents (e.g., ethanol) can solvate the phenoxide, further dampening its nucleophilicity.[2][9] Switch to a polar aprotic solvent like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][10][11] These solvents solvate the cation but leave the anion more "naked" and reactive.

  • Increase Reaction Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.[2][9] Typical temperatures range from 50 to 100°C.[2]

  • Consider a More Reactive Alkylating Agent: If you are using an alkyl chloride, switching to a bromide or, even better, an iodide will significantly increase the reaction rate due to the better leaving group ability (I > Br > Cl).[5]

Data Summary: Base and Solvent Selection for Phenols with EWGs
Phenol AcidityRecommended BaseRationaleRecommended SolventRationale
Moderately AcidicK₂CO₃, Cs₂CO₃Sufficient for deprotonation, minimizes side reactions.[8]Acetonitrile, AcetoneGood balance of polarity and aprotic nature.[12]
Highly AcidicK₂CO₃, NaOHEnsures complete deprotonation.[9][12]DMF, DMSOHighly polar aprotic, enhances nucleophilicity.[2][10][11]
Weakly AcidicNaH, KHNecessary for less acidic phenols to form the alkoxide.[1][8]THF, DMFAnhydrous conditions are critical with these bases.[1][10]
Q2: I'm observing significant amounts of an alkene byproduct. How can I favor the desired ether formation?

A2: The formation of an alkene is a tell-tale sign of a competing E2 elimination reaction.[1][4][7] This is especially problematic when using secondary or tertiary alkyl halides, as the alkoxide can act as a base, abstracting a proton, rather than as a nucleophile.[1][3][13]

Core Problem: Competition between SN2 (ether formation) and E2 (alkene formation).

Troubleshooting Workflow:

G start Alkene Byproduct Observed check_halide Check Alkyl Halide Structure start->check_halide primary_halide Is it primary? check_halide->primary_halide secondary_tertiary Secondary or Tertiary Halide primary_halide->secondary_tertiary No check_base Check Base/Nucleophile primary_halide->check_base Yes rethink_synthesis Rethink Synthetic Strategy: - Reverse roles (use halide of the phenol if possible) - Use a less bulky base/nucleophile secondary_tertiary->rethink_synthesis bulky_base Is the alkoxide bulky? check_base->bulky_base bulky_base->rethink_synthesis Yes non_bulky Non-bulky Alkoxide bulky_base->non_bulky No lower_temp Lower Reaction Temperature non_bulky->lower_temp weaker_base Consider a Weaker, Non-hindered Base lower_temp->weaker_base solution Favored Ether Formation weaker_base->solution

Caption: Troubleshooting workflow for alkene byproduct formation.

Experimental Protocol to Minimize Elimination:
  • Re-evaluate Your Reactants: The Williamson synthesis works best with primary alkyl halides.[1][2][5] If you are using a secondary halide, expect some elimination. With tertiary halides, elimination is almost always the exclusive pathway.[1] If possible, reverse the roles of the nucleophile and electrophile.

  • Use a Less Sterically Hindered Base: If your alcohol is bulky, the resulting alkoxide will be a stronger base and will favor elimination.[3]

  • Lower the Temperature: SN2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at a lower temperature can favor the substitution product.[14]

  • Choose a Non-basic Nucleophile Source (if applicable): In some cases, using silver oxide (Ag₂O) can help. The silver ion coordinates to the halide, making it a better leaving group and promoting the SN2 reaction without introducing a strong base.[4]

Q3: My reaction is giving me a mixture of products, including some where the alkyl group has attached to the aromatic ring. What is happening?

A3: You are observing C-alkylation, which competes with the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[2][15]

Core Problem: Competing C-alkylation of the phenoxide.

Strategies to Promote O-Alkylation:
  • Solvent Choice: The solvent plays a crucial role in directing the alkylation. Polar aprotic solvents like DMF and DMSO, which are excellent for the Williamson synthesis, can sometimes favor O-alkylation.

  • Counter-ion Effect: The nature of the cation associated with the phenoxide can influence the reaction site. Softer cations may favor O-alkylation.

  • Phase-Transfer Catalysis (PTC): This is an excellent technique to enhance O-alkylation and suppress C-alkylation. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), ferries the phenoxide from the aqueous or solid phase into the organic phase where the alkyl halide resides.[2][16][17] This "naked" phenoxide in the organic phase is highly reactive and tends to favor attack through the more electronegative oxygen atom.

Illustrative PTC Workflow:

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase phenoxide ArO⁻ M⁺ ptc_complex Q⁺ ArO⁻ phenoxide->ptc_complex Phase Transfer ptc Q⁺X⁻ alkyl_halide R-X product ArO-R alkyl_halide->product product->ptc Catalyst Regeneration ptc_complex->alkyl_halide SN2 Reaction

Sources

Troubleshooting

Technical Support Center: Optimizing Schiff Base Formation with Methyl 3-(4-formylphenoxy)benzoate

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific thermodynamic and kinetic challenges of synthesizing Schiff b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific thermodynamic and kinetic challenges of synthesizing Schiff bases (imines) using Methyl 3-(4-formylphenoxy)benzoate .

This guide abandons generic protocols in favor of causality-driven methodologies. By understanding the specific structural nuances of your substrate—namely, the electronic effects of the phenoxy ether linkage and the chemical sensitivity of the methyl ester—you can reliably drive your condensation reactions to >95% yield.

Mechanistic Causality & Structural Considerations

Methyl 3-(4-formylphenoxy)benzoate features an active aldehyde (-CHO) group targeted for imine formation, situated para to an ether linkage. The phenoxy substituent acts as an electron-donating group via resonance (+M effect). This electron density slightly reduces the electrophilicity of the carbonyl carbon compared to an unfunctionalized benzaldehyde, making the initial nucleophilic attack by the amine marginally slower.

Simultaneously, the molecule contains a methyl ester group on the opposing ring. This ester is highly susceptible to unwanted hydrolysis if exposed to strong aqueous acids or bases at elevated temperatures. Therefore, optimizing this reaction requires a delicate balance: driving the equilibrium forward by aggressively removing water, while maintaining a precise pH that catalyzes imine formation without degrading the ester moiety[1].

Mechanistic pathway of Schiff base formation highlighting the critical pH dependence.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion despite prolonged heating. How can I drive the Schiff base formation to completion? Root Cause : Imine formation is a reversible condensation reaction. As water accumulates as a byproduct, the equilibrium shifts back toward the starting materials, causing hydrolysis of the newly formed Schiff base[1]. Solution : You must actively remove water from the reaction matrix to exploit Le Chatelier's principle.

  • Chemical Desiccants : The addition of activated 3Å or 4Å molecular sieves directly to the reaction flask is highly effective for trapping water without altering the pH of the system[2].

  • Azeotropic Distillation : If using a high-boiling solvent like toluene, employ a Dean-Stark apparatus to physically separate water from the refluxing solvent.

Q2: I am observing a secondary byproduct on TLC, and LC-MS indicates a mass corresponding to the loss of 14 Da. What is happening? Root Cause : The methyl ester group on the benzoate ring is undergoing hydrolysis to form a carboxylic acid (loss of a methyl group, -CH3 + H = net -14 Da). This side reaction is triggered if the reaction environment is too acidic or if adventitious water is present at elevated temperatures. Solution : Avoid strong mineral acids (e.g., HCl, H2SO4) which readily cleave esters. Instead, use mild organic acids like glacial acetic acid (10 mol%) or natural acid catalysts in strictly anhydrous solvents[3].

Q3: How do I determine the optimal pH for this specific substrate? Root Cause : The reaction is highly pH-dependent. The initial nucleophilic attack requires a free, unprotonated amine, while the subsequent dehydration of the carbinolamine intermediate requires acid catalysis[4]. Solution : Maintain a mildly acidic environment (pH 4-5). If the pH drops below 3, the primary amine becomes fully protonated (forming an ammonium salt) and loses its nucleophilicity. If the pH is neutral or alkaline, the dehydration step becomes the rate-limiting bottleneck, severely retarding the reaction[5].

Quantitative Data: Optimization Parameters

To facilitate your experimental design, the following table summarizes the causal relationship between reaction conditions and isolated yields based on standardized optimization protocols.

SolventCatalyst (10 mol%)Water Removal MethodTemp (°C)Time (h)Expected Yield (%)Mechanistic Rationale
MethanolNoneNone2524< 40%Equilibrium severely limited by water byproduct.
EthanolAcetic AcidNone781260-65%Acid catalyzes dehydration, but water still limits completion.
Ethanol Acetic Acid 3Å Molecular Sieves 78 3-4 > 90% Sieves trap water, preventing reverse hydrolysis. Mild acid avoids ester cleavage.
Toluenep-TSADean-Stark Trap1102-385-95%Azeotropic removal of water drives equilibrium completely to the right.
Water/EtOHHCl (pH 2)None7812< 20%Amine protonation halts nucleophilic attack; ester hydrolysis occurs.
Self-Validating Experimental Protocol

This step-by-step methodology ensures high-fidelity Schiff base formation while preserving the sensitive methyl ester functionality.

Materials Required:

  • Methyl 3-(4-formylphenoxy)benzoate (1.0 equivalent)

  • Primary Amine (1.1 equivalents)

  • Anhydrous Ethanol (0.1 M concentration)

  • Glacial Acetic Acid (0.1 equivalents)

  • Activated 3Å Molecular Sieves (200 mg per mmol of substrate)

Step-by-Step Workflow:

  • Substrate Solvation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 3-(4-formylphenoxy)benzoate in anhydrous ethanol. Validation: Ensure complete dissolution visually to prevent localized concentration gradients.

  • Catalyst & Desiccant Addition : Add 0.1 eq of glacial acetic acid, followed immediately by the activated 3Å molecular sieves. Causality: The sieves must be present before water is generated to immediately trap it, while the weak acid sets the optimal pH to ~4.5.

  • Amine Introduction : Dissolve 1.1 eq of the primary amine in a minimal volume of anhydrous ethanol and add it dropwise to the stirring mixture at room temperature over 5 minutes. Causality: Dropwise addition prevents exothermic spikes and minimizes amine self-condensation or unwanted side reactions.

  • Thermal Activation : Attach a reflux condenser and heat the reaction to 78°C (reflux) under an inert atmosphere (Nitrogen or Argon).

  • Reaction Monitoring : After 2 hours, sample the reaction. Spot on a TLC plate (Hexanes:Ethyl Acetate) and visualize under UV light (254 nm). Validation: The disappearance of the starting aldehyde spot and the appearance of a new, less polar imine spot indicates successful conversion.

  • Workup & Isolation : Once conversion exceeds 95%, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification : Recrystallize the crude product from hot ethanol or an ethanol/hexane mixture to obtain the pure Schiff base. Causality: Recrystallization avoids the use of silica gel chromatography, which can cause hydrolysis of the sensitive imine bond due to the inherently acidic nature of standard silica[2].

Workflow Step1 1. Substrate Preparation Dissolve in Anhydrous EtOH Step2 2. Catalyst & Desiccant Add 10 mol% AcOH + 3Å Mol Sieves Step1->Step2 Step3 3. Amine Addition Dropwise at Room Temp Step2->Step3 Step4 4. Reflux Heat to 78°C for 2-4 hours Step3->Step4 Step5 5. Monitoring TLC or LC-MS Analysis Step4->Step5 Decision Conversion > 95%? Step5->Decision Step6 6. Workup & Isolation Filter sieves, concentrate Decision->Step4 No Decision->Step6 Yes

Self-validating experimental workflow for optimal Schiff base synthesis.

References
  • Overview of Schiff Bases | IntechOpen.
  • Technical Support Center: Optimizing Schiff Base Form
  • REVIEW ON SCHIFF BASES | World Journal of Pharmaceutical Sciences.
  • Optimum pH range for form
  • Green Synthesis of Schiff Base Derivatives via Natural Acid Catalysis | Al-Rafidain Journal of Medical Sciences.

Sources

Optimization

Technical Support Center: Challenges in the Purification of Polar Aromatic Aldehydes

Welcome to the technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar aromatic aldehydes. These compounds, such as vanillin, syringaldehyde, and 4-hydroxybenzaldehyde, are cornerstones in synthesis but present unique purification challenges due to their chemical nature.

Understanding the Core Challenges

Polar aromatic aldehydes are notoriously difficult to purify for a combination of reasons:

  • High Polarity: Functional groups like hydroxyl (-OH) and methoxy (-OCH₃) impart high polarity. This leads to strong interactions with polar stationary phases like silica gel, often resulting in poor separation and significant peak tailing in column chromatography.

  • Reactivity and Instability: The aldehyde functional group is susceptible to oxidation, especially when exposed to air, which can convert it into the corresponding carboxylic acid.[1] This chemical instability requires careful handling and storage to maintain the compound's integrity.[1][2]

  • Solubility Issues: Their polarity makes them highly soluble in polar solvents, which can complicate recrystallization and liquid-liquid extraction procedures. Finding a solvent system where the aldehyde has high solubility at elevated temperatures but low solubility at room temperature is often a significant hurdle.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary purification technique, but it is often plagued with issues when dealing with this class of compounds.

Question: My polar aromatic aldehyde is streaking badly and tailing on the silica gel column. Why is this happening and how can I fix it?

Answer:

  • Causality: This is a classic sign of strong, non-ideal interactions between your polar aldehyde and the acidic silanol groups (Si-OH) on the surface of the silica gel. The polar functional groups of your aldehyde (like -OH) form strong hydrogen bonds with the stationary phase, causing it to elute slowly and in a diffuse band (tailing).

  • Solutions & Protocols:

    • Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluent. This is a competitive process; a more polar solvent will compete more effectively with your compound for the binding sites on the silica, allowing it to elute more quickly and in a tighter band.

      • Action: If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If tailing persists even at high ethyl acetate concentrations, consider switching to a more polar solvent like acetone or methanol as a component of your mobile phase.[3][4]

    • Add a Polar Modifier: Sometimes, a simple solvent mixture isn't enough. Adding a small amount of a competitive modifier can drastically improve peak shape.

      • Action: Add 0.5-1% acetic acid to your mobile phase. The acetic acid will protonate the silica surface and competitively hydrogen-bond with it, effectively "masking" the active sites that cause tailing. This is particularly effective for phenolic aldehydes like vanillin.[5]

    • Use a Deactivated Stationary Phase: If your aldehyde is particularly sensitive, standard silica gel may be too harsh.

      • Action: Consider using alumina (neutral or basic) or a deactivated silica gel. You can also try deactivating the silica yourself by preparing a slurry with your non-polar solvent and adding a small amount of a deactivating agent like triethylamine if your compound is basic, or acetic acid if it is neutral or acidic.

Question: My polar aldehyde seems irreversibly stuck on the column. Even with highly polar solvents, it won't elute. What are my options?

Answer:

  • Causality: Your compound's affinity for the stationary phase is overwhelmingly stronger than its affinity for the mobile phase. This can happen with highly polar compounds containing multiple hydrogen-bond donors/acceptors. In some cases, the compound may have decomposed on the acidic silica gel.[6]

  • Solutions & Protocols:

    • Drastic Polarity Increase: Before abandoning the column, try a "flush" with a very strong solvent system.

      • Action: A gradient up to 10-20% methanol in dichloromethane or ethyl acetate can elute very polar compounds.[4]

    • Consider Reverse-Phase Chromatography: If your compound is water-soluble, reverse-phase chromatography is an excellent alternative. Here, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used.[7][8]

      • Action: Dissolve your crude sample in a minimal amount of the mobile phase (e.g., water/acetonitrile or water/methanol) and purify it on a C18 column. Hydrophobic impurities will be retained more strongly, while your polar aldehyde will elute earlier.[9][10] This technique is widely used in HPLC for separating a vast array of molecules.[7]

Workflow for Troubleshooting Column Chromatography Issues

Caption: Troubleshooting workflow for common column chromatography problems.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for polar aromatic aldehydes can be challenging.

Question: My aldehyde is "oiling out" of the solution instead of forming crystals. How can I fix this?

Answer:

  • Causality: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to precipitation rather than ordered crystal growth. Impurities can also suppress the melting point and inhibit crystallization.[11]

  • Solutions & Protocols:

    • Slow Down the Cooling Process: Rapid cooling favors precipitation over crystallization.

      • Action: Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool slowly to room temperature. This gives the molecules time to align into a crystal lattice.

    • Use a Different Solvent System: The solubility profile in your current solvent may be unsuitable.

      • Action: Use a two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble). Dissolve the aldehyde in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. For example, vanillin can be recrystallized from hot water.[12][13]

    • Induce Crystallization: A supersaturated solution may need a nucleation point to begin crystallization.

      • Action: Scratch the inside of the flask just below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal growth. Alternatively, add a tiny "seed" crystal from a previously purified batch.

Frequently Asked Questions (FAQs)

Question: How can I effectively remove acidic or basic impurities from my polar aromatic aldehyde?

Answer: Acid-base extraction is a highly effective method for this purpose.[14][15][16] This technique manipulates the solubility of acidic or basic compounds by converting them into their water-soluble salt forms.[17]

  • To Remove Acidic Impurities (e.g., carboxylic acids):

    • Dissolve the crude mixture in an organic solvent (like diethyl ether or ethyl acetate).[18]

    • Wash the organic solution in a separatory funnel with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[17]

    • The acidic impurities will be deprotonated to form sodium salts, which will move into the aqueous layer.[18]

    • Separate the aqueous layer. The purified aldehyde remains in the organic layer.

  • To Remove Basic Impurities (e.g., amines):

    • Dissolve the crude mixture in an organic solvent.

    • Wash the organic solution with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).

    • The basic impurities will be protonated to form ammonium salts, which are soluble in the aqueous layer.[15]

    • Separate the aqueous layer to leave the purified aldehyde in the organic phase.

Question: What are the best storage conditions for purified polar aromatic aldehydes to prevent degradation?

Answer: Aromatic aldehydes are susceptible to oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid (-COOH).[1] This is accelerated by exposure to air (oxygen), light, and heat.[1]

  • Recommended Storage Protocol:

    • Container: Store in an airtight, amber glass bottle to protect from air and UV light.[19]

    • Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

    • Temperature: Store in a cool, dark place. Refrigeration is often recommended, but ensure the aldehyde does not freeze if it has a high melting point. Store below 25°C (77°F).[1]

    • Antioxidants: For bulk storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).[1]

Question: Can I use reverse-phase chromatography for these compounds?

Answer: Yes, absolutely. Reverse-phase chromatography is often an excellent choice for purifying polar compounds.[8]

  • Principle: In reverse-phase chromatography, the stationary phase is hydrophobic (non-polar, e.g., C18 silica) and the mobile phase is polar (e.g., water, methanol, acetonitrile).[7] Polar molecules have weaker interactions with the stationary phase and elute more quickly, while non-polar impurities are retained longer. This is essentially the opposite of normal-phase chromatography.[7]

  • Advantages:

    • It can be highly effective for separating very polar, water-soluble compounds that are difficult to elute from normal-phase columns.[10][20]

    • The mobile phases (water, methanol, acetonitrile) are often less toxic and less expensive than the non-polar solvents used in normal-phase chromatography.

Data Summary: Suggested Starting Conditions for Chromatography
CompoundStructureTypical Normal-Phase Eluent (Silica Gel)Typical Reverse-Phase Eluent (C18)
4-Hydroxybenzaldehyde alt text 20-40% Ethyl Acetate in Hexane30-50% Methanol in Water
Vanillin alt text 30-50% Ethyl Acetate in Hexane (+ 0.5% Acetic Acid)40-60% Acetonitrile in Water
Syringaldehyde alt text 40-60% Ethyl Acetate in Hexane (+ 0.5% Acetic Acid)35-55% Methanol in Water

References

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition - Organic Chemistry Key... Available from: [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Available from: [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Available from: [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Available from: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available from: [Link]

  • Lee, S. H., et al. (2024, October 6). Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption. Biotechnology and Bioengineering. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.1. Available from: [Link]

  • Aromatic Bud. (2025, August 11). Aldehydes and Their Scents in Cannabis: Beyond Terpenes. Available from: [Link]

  • Dr. Maisch GmbH. (n.d.). Reversed Phase. Available from: [Link]

  • Douglass F. Taber, et al. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Available from: [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • Biotage. (2023, January 23). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary? Available from: [Link]

  • Forest Products Laboratory. (n.d.). Analysis and Stability of Aldehydes and Terpenes in Electropolished Canisters. Available from: [Link]

  • Krishna, S. H., et al. (n.d.). Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. Available from: [Link]

  • Perfumer & Flavorist. (1997, September/October). An Aroma Chemical Profile: Aldehyde C-11. Available from: [Link]

  • Taber, D. F., et al. (2007, July 7). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Available from: [Link]

  • Google Patents. (n.d.). US3049566A - Vanillin purification.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Available from: [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. Available from: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Prezi. (n.d.). Synthesis of Vanillin from 4-hydroxybenzaldehyde. Available from: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Available from: [Link]

  • MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available from: [Link]

  • Lodz University of Technology. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Available from: [Link]

  • Google Patents. (n.d.). WO2009080338A1 - Purification of phenol.
  • PubMed. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Available from: [Link]

  • JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]

  • Scientific-Software. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. (2025, August 10). Potentially mutagenic impurities: Analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. Available from: [Link]_

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]

  • Norlab. (n.d.). A Four Part Approach to Reducing the Environmental Impact of Purification Chromatography. Available from: [Link]

  • Reddit. (2024, November 17). Column chromatography issue. Available from: [Link]

  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. Available from: [Link]

Sources

Troubleshooting

Preventing over-oxidation of the formyl group in "Methyl 3-(4-formylphenoxy)benzoate"

Welcome to the Technical Support Center for the synthesis, isolation, and handling of Methyl 3-(4-formylphenoxy)benzoate . A recurring and costly challenge in working with this diaryl ether intermediate is the spontaneou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, isolation, and handling of Methyl 3-(4-formylphenoxy)benzoate .

A recurring and costly challenge in working with this diaryl ether intermediate is the spontaneous or reaction-induced over-oxidation of its formyl (aldehyde) group into a carboxylic acid. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will deconstruct the mechanistic causality behind formyl instability and provide field-proven, self-validating protocols to ensure high-fidelity synthesis and long-term storage.

The Mechanistic Root of Formyl Instability

To prevent over-oxidation, we must first understand the thermodynamic and kinetic drivers of the degradation. The aldehydic C–H bond is exceptionally susceptible to hydrogen abstraction[1]. In the presence of atmospheric triplet oxygen (O₂), a radical chain reaction is initiated. This forms an acyl radical, which rapidly reacts with O₂ to form an acyl peroxy radical, and subsequently a peracid. This peracid intermediate can then react with another unoxidized aldehyde molecule (via a Baeyer-Villiger-type mechanism) to yield two equivalents of the degraded carboxylic acid[1][2].

AutoOxidation A Aldehyde (Formyl Group) B Acyl Radical Intermediate A->B -H• (Initiation) C Acyl Peroxy Radical B->C + O₂ D Peracid Intermediate C->D +H• (Propagation) E Carboxylic Acid (Over-Oxidation) D->E + Aldehyde

Radical chain mechanism of aldehyde auto-oxidation to carboxylic acid.

Interactive Troubleshooting & FAQs

Q1: I am oxidizing the benzylic alcohol precursor to form Methyl 3-(4-formylphenoxy)benzoate. Why am I seeing 15-20% of the carboxylic acid byproduct in my NMR? Causality & Solution: You are likely using an overly harsh oxidant or allowing the reaction to proceed in the presence of water. "Strong" oxidants like KMnO₄ or Jones reagent will inevitably push the primary alcohol past the aldehyde stage to the carboxylic acid[3]. This happens because water reacts with the newly formed aldehyde to create an aldehyde hydrate, which is then rapidly oxidized. Action: Switch to "weak" or mild oxidants that kinetically arrest at the aldehyde stage under anhydrous conditions. Dess-Martin Periodinane (DMP), Swern oxidation, or TEMPO/BAIB are highly recommended[3][4][5].

Q2: My compound was >99% pure after column chromatography, but after a week on the bench, the carboxylic acid peak appeared. How do I stop this? Causality & Solution: This is classic auto-oxidation driven by atmospheric oxygen and ambient light[1]. The diaryl ether backbone does not sterically or electronically protect the formyl group from hydrogen abstraction. Action: The compound must be stored under a strict inert atmosphere (Argon or Nitrogen). For long-term storage, keep it at -20°C in amber vials to prevent photo-initiation of the radical chain mechanism.

Q3: Can I use radical scavengers to stabilize the aldehyde during storage? Causality & Solution: Yes. Adding trace amounts (0.1 mol%) of a radical scavenger like BHT (Butylated hydroxytoluene) can intercept the oxygen-centered radicals responsible for H-atom abstraction, effectively breaking the auto-oxidation chain reaction[2]. However, ensure BHT will not interfere with your downstream synthetic steps (e.g., reductive aminations).

Quantitative Data: Oxidation Strategy Comparison

When synthesizing Methyl 3-(4-formylphenoxy)benzoate from its alcohol precursor, selecting the right oxidant is the primary defense against over-oxidation.

Oxidation MethodTypical YieldOver-Oxidation to AcidReaction TempMechanistic & Workup Considerations
Dess-Martin (DMP) 85 - 95%< 2%0°C to RTAnhydrous; prevents hydrate formation. Requires basic thiosulfate quench to destroy iodane byproducts.
Swern 80 - 90%< 1%-78°CHighly selective but generates toxic/odorous dimethyl sulfide. Requires strict cryogenic control.
TEMPO / BAIB 85 - 90%< 5%RTMild aminoxyl radical catalysis[5]. Trace over-oxidation possible if BAIB is in large excess.
KMnO₄ (Aqueous) 0% (Aldehyde)> 95%RT to RefluxComplete conversion to carboxylic acid[3]. Unsuitable for formyl isolation.

Self-Validating Experimental Protocol: Mild Oxidation via DMP

This protocol utilizes Dess-Martin Periodinane (DMP) because it operates under mild, non-aqueous conditions. The procedure is designed as a self-validating system: every step includes a chemical or physical checkpoint to prevent the conditions that lead to over-oxidation.

Step 1: Anhydrous Preparation

  • Action: Dissolve the precursor alcohol (Methyl 3-(4-hydroxymethylphenoxy)benzoate) (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under a strict Argon atmosphere.

  • Validation Check: Using anhydrous solvent physically eliminates the possibility of aldehyde hydrate formation, shutting down the primary pathway for over-oxidation during the reaction phase.

Step 2: Controlled Oxidation

  • Action: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 eq) portion-wise. Remove the ice bath and stir at room temperature for 1-2 hours.

  • Validation Check: The slight 1.2 eq excess ensures complete conversion without providing a massive oxidative sink. Monitor strictly by TLC; the reaction should be quenched the moment the starting material disappears.

Step 3: The Dual Quench (Critical Step)

  • Action: Dilute the mixture with diethyl ether, then add an equal volume of 1:1 saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

  • Validation Check: Na₂S₂O₃ chemically reduces unreacted hypervalent iodine species (stopping further oxidation), while NaHCO₃ neutralizes the acetic acid byproduct. Neutralizing the acid is mandatory to prevent acid-catalyzed acetal/hydrate formation during the aqueous workup.

Step 4: Isolation and Inert Storage

  • Action: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low bath temperature (<30°C). Immediately purge the receiving flask with Argon, seal with Parafilm, and store at -20°C in the dark.

  • Validation Check: Low-temperature concentration and immediate Argon purging prevent the initiation of the auto-oxidation radical chain[1].

Workflow Step1 1. Anhydrous Reaction (DCM, Argon, 0°C) Step2 2. DMP Addition (1.2 eq, Mild Oxidant) Step1->Step2 Check1 Prevents Hydrate Formation Step1->Check1 Step3 3. Dual Quench (NaHCO3 / Na2S2O3) Step2->Step3 Step4 4. Phase Extraction (Removes Iodane Waste) Step3->Step4 Check2 Destroys Excess Oxidant & Neutralizes Acid Step3->Check2 Step5 5. Inert Storage (-20°C, Argon Purge) Step4->Step5 Check3 Halts Auto-Oxidation Radical Chain Step5->Check3

Self-validating workflow for synthesizing and isolating the formyl derivative.

Sources

Optimization

Technical Support Center: Reaction Monitoring for Methyl 3-(4-formylphenoxy)benzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in monitoring the synthesis of methyl 3-(4-for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in monitoring the synthesis of methyl 3-(4-formylphenoxy)benzoate .

This molecule is a diaryl ether typically synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The process involves the coupling of methyl 3-hydroxybenzoate (the nucleophile) with 4-fluorobenzaldehyde (the electrophile) in the presence of a base (e.g., K2​CO3​ or Cs2​CO3​ ) and a polar aprotic solvent like DMF[1]. Precise reaction monitoring via Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is critical to prevent side reactions and ensure high yield.

Part 1: Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the methodology inherently contains checks and balances to prevent false positives and analytical artifacts.

Self-Validating TLC Monitoring Protocol

TLC provides a rapid, qualitative snapshot of reaction progress[2]. However, the highly basic nature of the SN​Ar reaction matrix can cause streaking and Rf shifts.

Step-by-Step Methodology:

  • Aliquoting & Quenching: Remove 5 µL of the crude reaction mixture. Partition it between 100 µL of Ethyl Acetate (EtOAc) and 100 µL of 1M HCl in a microcentrifuge tube. Vortex for 5 seconds.

    • Causality: The basic reaction conditions leave the starting material as a phenoxide ion, which streaks heavily on normal-phase silica. The HCl quench protonates the phenoxide back to a neutral phenol, ensuring tight, circular spots.

  • Spotting (The Validation Step): Prepare a silica gel 60 F254​ plate with three lanes:

    • Lane 1: Authentic methyl 3-hydroxybenzoate standard.

    • Lane 2 (Co-spot): Authentic standard + Organic layer of the quenched reaction mixture.

    • Lane 3: Organic layer of the quenched reaction mixture.

    • Causality: Co-spotting is mandatory. High concentrations of DMF can locally alter the polarity of the silica, causing the reaction mixture spots to elute differently than the pure standards. The co-spot validates that the Rf shift is real, not a matrix effect.

  • Development: Develop the plate in a chamber pre-equilibrated with Hexane:EtOAc (4:1 v/v)[2] or (8:2 v/v)[3].

  • Visualization: Observe under UV light (254 nm). Follow up by dipping the plate in a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and gently heating.

    • Causality: 2,4-DNPH selectively reacts with aldehydes to form a bright orange/red hydrazone. This instantly differentiates the phenol starting material (no color change) from the 4-fluorobenzaldehyde and the target diaryl ether product (both turn orange).

Self-Validating HPLC Monitoring Protocol

HPLC provides the quantitative rigor required to declare a reaction "complete"[4].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 10 µL of the reaction mixture and dilute with 990 µL of 50:50 Acetonitrile:Water containing 0.1% Trifluoroacetic Acid (TFA). Centrifuge at 10,000 rpm for 2 minutes.

    • Causality: The acidic diluent immediately halts the reaction, providing an accurate time-point snapshot. Centrifugation precipitates insoluble inorganic salts (like K2​CO3​ ) that would otherwise clog the HPLC column frit.

  • Chromatographic Conditions:

    • Column: Reverse-Phase C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Causality: Phenolic compounds interact with residual silanol groups on the C18 stationary phase, causing severe peak tailing. The 0.1% TFA suppresses the ionization of the unreacted methyl 3-hydroxybenzoate, keeping it fully protonated for sharp, symmetrical peaks[4].

  • Gradient & Detection: Run a linear gradient from 10% B to 90% B over 15 minutes at 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Validation Step: Spike the sample with a known concentration of an internal standard (e.g., biphenyl). Relying solely on area normalization is dangerous because the starting materials and the diaryl ether product have vastly different molar extinction coefficients.

Workflow Start S_NAr Reaction Mixture (Phenol + Ar-F + Base) Quench Mini-Workup (EtOAc / 1M HCl) Start->Quench TLC TLC Screening (Hexane:EtOAc 4:1) Quench->TLC Decision1 Product Spot Visible? TLC->Decision1 HPLC HPLC Quantification (C18, H2O/MeCN) Decision1->HPLC Yes Opt Optimize Conditions (Temp/Base) Decision1->Opt No HPLC->Opt <95% Conversion Done Reaction Complete (Workup) HPLC->Done >95% Conversion Opt->Start

Figure 1: Reaction monitoring workflow from TLC screening to HPLC quantification.

Part 2: Troubleshooting Guide

Q: My starting material and product spots are co-eluting on the TLC plate. How do I resolve them? A: Both methyl 3-hydroxybenzoate and methyl 3-(4-formylphenoxy)benzoate contain ester groups, giving them similar polarities. If you are using a 4:1 Hexane:EtOAc system[2], decrease the polarity to 8:2 or 9:1[3]. If resolution is still poor, rely on the 2,4-DNPH stain—the product will stain bright orange, while the starting phenol will remain invisible under visible light.

Q: During HPLC monitoring, the methyl 3-hydroxybenzoate peak exhibits severe tailing. What is the cause? A: This is a classic symptom of secondary interactions between the acidic phenol and the unendcapped silanol groups on the silica support of your C18 column. Ensure your aqueous mobile phase is properly acidified (e.g., 0.1% TFA or Formic Acid) to keep the phenol fully protonated[4].

Q: The SN​Ar reaction has stalled at 50% conversion according to my HPLC data. What is the mechanistic cause? A: Nucleophilic aromatic substitution requires a highly nucleophilic phenoxide. If the reaction stalls, your base (e.g., K2​CO3​ ) might be exhausted, or it may be insufficiently soluble in your chosen solvent. Consider switching to a more soluble base like Cs2​CO3​ , which provides a more reactive, "naked" phenoxide ion due to the larger, softer cesium counterion[3].

HPLCTroubleshooting Issue HPLC Issue: Poor Resolution / Tailing Check Analyze Chromatogram Issue->Check Action1 Adjust Gradient (Decrease %MeCN) Check->Action1 Co-elution Action2 Check pH (Add 0.1% TFA) Check->Action2 Peak Tailing Resolved Baseline Resolution Achieved Action1->Resolved Action2->Resolved

Figure 2: HPLC troubleshooting logic tree for resolving co-elution and peak tailing.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use 4-chlorobenzaldehyde instead of 4-fluorobenzaldehyde to save costs? A: You can, but the reaction will be significantly slower and may require higher temperatures. In SN​Ar reactions, fluorine is a vastly superior leaving group compared to chlorine. Its extreme electronegativity highly polarizes the C-F bond, withdrawing electron density from the ring and stabilizing the negatively charged Meisenheimer complex intermediate[1].

Q: What is the expected elution order on a Reverse-Phase C18 HPLC? A: In reverse-phase chromatography, compounds elute from most polar to least polar.

  • Methyl 3-hydroxybenzoate (Most polar due to the free hydroxyl group).

  • 4-fluorobenzaldehyde (Intermediate polarity).

  • Methyl 3-(4-formylphenoxy)benzoate (Least polar, highly hydrophobic diaryl ether system; elutes last)[5].

Part 4: Quantitative Data Summaries

Use the tables below as a benchmark for your analytical monitoring. Variations may occur based on specific column chemistries and ambient conditions.

Table 1: TLC Retention Factors ( Rf​ ) and Staining Behavior | Compound | Rf​ (Hexane:EtOAc 4:1) | UV Active (254 nm) | 2,4-DNPH Stain Result | | :--- | :--- | :--- | :--- | | Methyl 3-hydroxybenzoate | ~0.35 | Yes (Strong) | Negative (No color change) | | 4-fluorobenzaldehyde | ~0.60 | Yes (Strong) | Positive (Bright Orange/Red) | | Target Diaryl Ether Product | ~0.50 | Yes (Strong) | Positive (Bright Orange/Red) |

Table 2: Expected HPLC Retention Profiles (C18, 10-90% MeCN Gradient) | Compound | Approx. Retention Time (min) | Primary UV λmax​ | Peak Shape Notes | | :--- | :--- | :--- | :--- | | Methyl 3-hydroxybenzoate | 4.2 | 254 nm, 280 nm | Prone to tailing if pH > 3.0 | | 4-fluorobenzaldehyde | 6.8 | 254 nm | Sharp, symmetrical | | Target Diaryl Ether Product | 11.5 | 254 nm, 280 nm | Sharp, highly retained |

Part 5: References

  • National Institutes of Health (NIH). "Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes". NIH. URL: [Link]

  • The Royal Society of Chemistry. "Diaryl Ether Synthesis in Supercritical Carbon Dioxide in Batch and Continuous Flow Mode". RSC. URL: [Link]

  • Journal of Synthetic Chemistry. "Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst". J. Synth. Chem. URL: [Link]

  • University of Southampton Research Repository. "Total syntheses of macrocyclic bisbibenzyl natural products". Soton.ac.uk. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-(4-formylphenoxy)benzoate

Welcome to the technical support center for "Methyl 3-(4-formylphenoxy)benzoate." This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Methyl 3-(4-formylphenoxy)benzoate." This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile bifunctional molecule. Here, we provide in-depth, field-proven insights into how solvent choice can profoundly impact the reactivity of its two key functional groups: the aromatic aldehyde and the methyl ester. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your results.

Understanding the Reactivity Profile

Methyl 3-(4-formylphenoxy)benzoate possesses two distinct reactive sites: the electrophilic aldehyde and the less reactive, but still susceptible, methyl ester. The formyl group is highly reactive towards nucleophiles, participating in a wide array of C-C and C-N bond-forming reactions. The methyl ester is primarily susceptible to nucleophilic acyl substitution, such as saponification or reaction with strong nucleophiles like Grignard reagents. The choice of solvent is critical as it can modulate the reactivity of both groups, influence reaction pathways, and stabilize key intermediates or transition states.[1][2]

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, with a focus on the causal role of the solvent system.

Q1: My reduction of the aldehyde with Sodium Borohydride (NaBH₄) is giving low yields or reducing the ester group as well. What's going on?

Answer: This is a common challenge related to chemoselectivity, and solvent choice is a key factor.

Core Issue: Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces aldehydes and ketones. While it is generally slow to react with esters, under certain conditions, unwanted ester reduction can occur.[3]

Troubleshooting Steps & Scientific Rationale:

  • Solvent Selection is Critical:

    • Recommended Solvents: Protic solvents like methanol (MeOH) or ethanol (EtOH) are standard for NaBH₄ reductions.[3] They activate the borohydride and protonate the resulting alkoxide.

    • The Problem with Aprotic Solvents: Using aprotic solvents like THF alone can sometimes lead to slower, less selective reactions. However, certain additives or co-solvents can enhance reactivity.[4]

    • Solvent-Free Conditions: While sometimes efficient for simple aldehydes, solvent-free reductions with NaBH₄/Al₂O₃ might not offer the best chemoselectivity for a bifunctional molecule like yours.[5][6]

  • Temperature Control:

    • Rationale: Ester reduction by NaBH₄, while slow, is more likely at elevated temperatures. The reduction of aldehydes is typically fast even at 0 °C or room temperature.

    • Protocol: Run your reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically faster aldehyde reduction over the thermodynamically more demanding ester reduction.

  • Consider Additives to Modulate Reactivity:

    • Lewis Acids: The addition of a Lewis acid can enhance the reactivity of NaBH₄, but this often decreases chemoselectivity, promoting ester reduction. Avoid this if you only want to reduce the aldehyde.

    • CO₂ as a Reactivity "Brake": Interestingly, CO₂ can react with NaBH₄ to form a less reactive species that is more selective for imines over aldehydes, demonstrating how additives can curb reactivity.[4] This principle highlights the tunability of the system.

Workflow for Troubleshooting Aldehyde Reduction

G start Low Yield or Ester Reduction Observed solvent_check What is the solvent? start->solvent_check temp_check Check Reaction Temperature solvent_check->temp_check Solvent is Protic (e.g., MeOH, EtOH) change_solvent Switch to MeOH or EtOH at 0 °C solvent_check->change_solvent Solvent is Aprotic or Non-optimal workup_check Review Workup Procedure temp_check->workup_check Temp is 0 °C to RT lower_temp Lower temperature to 0 °C temp_check->lower_temp Temp is Elevated outcome_good Problem Solved workup_check->outcome_good Optimized outcome_bad Issue Persists workup_check->outcome_bad No Improvement change_solvent->temp_check lower_temp->workup_check

Caption: Troubleshooting workflow for NaBH₄ reduction.

Q2: I'm attempting a Knoevenagel condensation, but the reaction is slow and the yield is poor. How can the solvent improve this?

Answer: The Knoevenagel condensation is highly sensitive to the solvent system because it involves ionic intermediates.[7]

Core Issue: This reaction involves the deprotonation of an active methylene compound by a weak base, followed by nucleophilic attack on the aldehyde and subsequent dehydration.[8] The solvent must facilitate these steps.

Troubleshooting Steps & Scientific Rationale:

  • Solubility is Paramount: First, ensure your aldehyde, active methylene compound (e.g., malononitrile, diethyl malonate), and catalyst are all soluble in the chosen solvent.[7] Inhomogeneous mixtures lead to poor reaction rates.

  • Solvent Polarity and Protic vs. Aprotic Nature:

    • Polar Protic Solvents (e.g., Water, Ethanol): These can be surprisingly effective. Water can act as a Brønsted base catalyst, deprotonating the active methylene compound and stabilizing the ionic intermediates.[9] Ethanol is also a common choice.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents can also accelerate the reaction by stabilizing charged intermediates without participating in proton transfer.[7][10]

    • Non-Polar Solvents (e.g., Toluene, Benzene): Often used with a Dean-Stark trap to remove the water byproduct and drive the equilibrium towards the product. However, these are less "green" options.[11]

  • Consider Ionic Liquids: Ionic liquids can serve as both the solvent and a catalyst, offering a greener alternative with potentially high yields and easy recycling.[11]

Data Summary: Solvent Effects in Knoevenagel Condensation

Solvent TypeExample(s)Role & RationalePotential Issues
Polar Protic Water, EthanolStabilizes charged intermediates; can act as a proton shuttle or weak base catalyst.[7][9]May require longer reaction times if reactants have poor water solubility.
Polar Aprotic Acetonitrile (CH₃CN), DMSOSolubilizes reactants and stabilizes ionic intermediates.[10]Can be difficult to remove during workup.
Non-Polar Toluene, BenzeneUsed to azeotropically remove water, driving the reaction forward.Slower reaction rates; environmental concerns.[11]
Ionic Liquids [bmim][NTf₂]Acts as both solvent and catalyst; promotes high yields and can be recycled.[11]Higher initial cost; potential viscosity issues.
Q3: My Wittig reaction is giving a mixture of E/Z isomers with poor selectivity. Can solvent choice help?

Answer: Yes, solvent choice is a key determinant of stereoselectivity in the Wittig reaction, particularly for non-stabilized ylides.

Core Issue: The stereochemical outcome of the Wittig reaction depends on the stability of the ylide and the reaction conditions, which influence the formation and decomposition of the oxaphosphetane intermediate.[12][13]

Troubleshooting Steps & Scientific Rationale:

  • Understand Your Ylide:

    • Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium salts): These react rapidly and irreversibly. In aprotic, salt-free conditions (e.g., THF, ether), they favor the formation of cis-(Z)-alkenes.[12]

    • Stabilized Ylides (e.g., containing an adjacent carbonyl group): These are more stable and the reaction can be reversible. They typically favor the formation of trans-(E)-alkenes, and this is less sensitive to solvent.

  • Solvent Polarity and Coordinating Ability:

    • Aprotic, Non-polar Solvents (THF, Diethyl Ether): These are the standard for achieving high Z-selectivity with non-stabilized ylides. They do not stabilize charged intermediates, favoring a concerted cycloaddition pathway.[12][14]

    • Polar Aprotic Solvents (DMF, HMPA): These solvents can solvate the intermediates, potentially leading to equilibration and a loss of stereoselectivity.

    • Protic Solvents (Alcohols): These are generally avoided as they can protonate the ylide.

  • The Role of Lithium Salts: The presence of lithium salts (e.g., from using n-BuLi as a base) can complex with intermediates and often leads to a higher proportion of the E-alkene.[13] Using a salt-free ylide preparation method can improve Z-selectivity.

Mechanism Highlighting Solvent-Sensitive Steps

G cluster_0 Non-Polar, Aprotic Solvent (e.g., THF) cluster_1 Polar or Salt-Containing Conditions ylide Ylide + Aldehyde ts_concerted [2+2] Concerted Transition State ylide->ts_concerted cis_oxa cis-Oxaphosphetane (Kinetic Product) ts_concerted->cis_oxa z_alkene Z-Alkene cis_oxa->z_alkene Syn-elimination ylide2 Ylide + Aldehyde betaine Betaine Intermediate (Can equilibrate) ylide2->betaine trans_oxa trans-Oxaphosphetane (Thermodynamic Product) betaine->trans_oxa e_alkene E-Alkene trans_oxa->e_alkene Syn-elimination

Caption: Wittig reaction pathways influenced by solvent.

Q4: I am performing a reductive amination and getting significant amounts of the alcohol byproduct from aldehyde reduction. How do I improve the yield of my desired amine?

Answer: This is a classic chemoselectivity problem in reductive amination. The key is to favor imine formation and its subsequent reduction over the direct reduction of the starting aldehyde.

Core Issue: Direct reductive amination involves the concurrent presence of the aldehyde, amine, and a reducing agent.[15] The reducing agent must be selective for the imine/iminium ion over the carbonyl.[15]

Troubleshooting Steps & Scientific Rationale:

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): This is the reagent of choice for direct reductive amination. It is a mild reducing agent that shows excellent selectivity for imines over aldehydes.[15]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and is more likely to reduce the aldehyde directly, leading to the alcohol byproduct.[4][16] If using NaBH₄, a two-step procedure is often better.

  • Solvent and pH Control:

    • Solvents: Halogenated solvents like 1,2-dichloroethane (DCE) or greener options like ethyl acetate (EtOAc) are commonly used with STAB.[15][17] Alcohols like methanol can also be used, especially in two-step procedures.[18][19]

    • Acid Catalysis: Imine formation is typically catalyzed by a weak acid (e.g., acetic acid). This pushes the equilibrium towards the iminium ion, which is the species that is rapidly reduced.

    • Caution with Alcohols: Be cautious when using alcohol solvents with a metal catalyst and H₂, as the alcohol itself can be oxidized to an aldehyde/ketone, leading to undesired byproducts.[17]

  • Adopt a Two-Step Protocol:

    • Step 1 (Imine Formation): Mix the aldehyde and amine in a suitable solvent like methanol or ethanol, often with an acid catalyst. Allow time for the imine to form. You can monitor this by TLC or NMR.

    • Step 2 (Reduction): Once imine formation is complete, add NaBH₄. This temporal separation of imine formation and reduction prevents the reducing agent from competing for the starting aldehyde.[18][19]

Experimental Protocols

Protocol 1: Selective Reduction of Aldehyde using NaBH₄
  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 3-(4-formylphenoxy)benzoate (1.0 eq) in anhydrous methanol (MeOH).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Slowly add acetone to quench any excess NaBH₄.

  • Workup: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the corresponding alcohol.

Protocol 2: Knoevenagel Condensation in Water[7]
  • Setup: To a round-bottom flask, add Methyl 3-(4-formylphenoxy)benzoate (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O).[7]

  • Solvent Addition: Add deionized water (5 mL).

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction via TLC until the starting aldehyde is consumed (typically 10-30 minutes for activated aldehydes).[7]

  • Isolation: Upon completion, add cold water (15-25 mL) to precipitate the product.

  • Purification: Filter the solid product, wash thoroughly with cold water, and air dry.

References

  • A Comparative Guide to Solvent Effects in the Knoevenagel Condens
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). ACS Omega.
  • Specific solvent issues with Reductive Amination/Alkyl
  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Various Sources.
  • Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions.
  • The Wittig Reaction. University of Pittsburgh.
  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.
  • Sodium borohydride, Sodium tetrahydrobor
  • Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Sciforum.
  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutano
  • Sodium Borohydride. Common Organic Chemistry.
  • Effect of the solvent on Knoevenagel condensation.
  • Amine synthesis by reductive amination (reductive alkyl
  • Wittig Reaction. (2023). Chemistry LibreTexts.
  • Solvent effects. Wikipedia.
  • Knoevenagel condens
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry.
  • Wittig reaction. Wikipedia.
  • Solvents and Solvent Effects in Organic Chemistry.

Sources

Optimization

Technical Support Center: Work-up and Purification of Methyl 3-(4-formylphenoxy)benzoate

As a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications, the purity of Methyl 3-(4-formylphenoxy)benzoate is paramount. This guide provides researchers with in-de...

Author: BenchChem Technical Support Team. Date: March 2026

As a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications, the purity of Methyl 3-(4-formylphenoxy)benzoate is paramount. This guide provides researchers with in-depth troubleshooting advice and validated protocols for the effective work-up and purification of this compound, typically synthesized via nucleophilic aromatic substitution reactions such as the Ullmann condensation.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the isolation and purification of Methyl 3-(4-formylphenoxy)benzoate in a direct question-and-answer format.

Question: My crude product is contaminated with the starting phenol (e.g., 4-hydroxybenzaldehyde or methyl 3-hydroxybenzoate). How do I remove it?

Answer: Phenolic starting materials are acidic and can be easily removed with a mild basic wash during the aqueous work-up. After dissolving your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM), perform one or two washes with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] The basic solution will deprotonate the phenol, forming a water-soluble salt that partitions into the aqueous layer, leaving your desired ester product in the organic phase.

Causality: The key is the difference in pKa. Phenols are significantly more acidic than water or alcohols but are readily deprotonated by a weak base like bicarbonate. The ester functional group on your product is stable under these mild basic conditions, preventing unwanted hydrolysis.

Question: How can I effectively remove the copper catalyst used in the Ullmann coupling reaction?

Answer: Copper salts can be challenging to remove as they can form complexes with the product. The most effective method is to wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5] The ammonia in the solution acts as a ligand, forming a water-soluble copper-ammonia complex (tetraamminecopper(II), [Cu(NH₃)₄]²⁺), which is deep blue and partitions into the aqueous layer.[5] Repeat the wash until the aqueous layer is no longer blue.

Causality: The formation of the highly stable and water-soluble tetraamminecopper(II) complex is thermodynamically favored, effectively extracting the copper catalyst from the organic phase.

Question: Thin-Layer Chromatography (TLC) analysis shows a non-polar impurity that runs very close to my product. What could it be and how do I separate it?

Answer: This impurity is likely an unreacted aryl halide starting material or a homocoupled byproduct (e.g., a biphenyl derivative), which are common in Ullmann-type reactions.[6][7] These byproducts often have polarities very similar to the desired diaryl ether product.

Solution:

  • Careful Column Chromatography: This is the most reliable method. Use a high-resolution silica gel column with a shallow elution gradient. A solvent system of hexane and ethyl acetate is a good starting point.[7] Running a series of TLC plates with varying solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) will help you identify the optimal mobile phase for separation.

  • Recrystallization: If the impurity level is low, recrystallization may be effective. You must find a solvent system where the product has high solubility when hot and low solubility when cold, while the impurity remains in solution upon cooling.[7][8] Test solvent systems like ethanol/water, isopropanol, or dichloromethane/heptane.[9]

Question: My final product is an oil or a gummy solid and refuses to crystallize. What should I do?

Answer: This is a common issue that can be caused by several factors:

  • Residual Solvent: Trace amounts of solvent, especially high-boiling ones like DMF or DMSO used in the reaction, can inhibit crystallization.

  • Persistent Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[7]

  • Inherent Product Property: The product itself may have a low melting point.

Troubleshooting Steps:

  • High-Vacuum Drying: Dry the material under a high vacuum for an extended period (several hours to overnight), possibly with gentle heating, to remove all volatile solvents.[7]

  • Re-purification: If drying fails, the issue is likely impurities. Re-purify the material using column chromatography with a very shallow gradient to ensure baseline separation.[7]

  • Induce Crystallization: Dissolve the purified oil in a minimal amount of a suitable hot solvent and cool it slowly. If crystals don't form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.[8]

Question: I'm observing a new, more polar spot on my TLC plate after work-up, which wasn't present in the initial reaction mixture. What is it?

Answer: The new, more polar spot is likely the corresponding carboxylic acid, formed by the oxidation of the aldehyde group. Aromatic aldehydes can be sensitive to air oxidation, especially under basic conditions or over extended periods.

Solution:

  • Removal: This acidic impurity can be removed by washing the organic solution with a 5% NaHCO₃ solution, as described for removing phenolic starting materials.

  • Prevention: During work-up and storage, minimize exposure to air. If possible, bubble nitrogen or argon through your solutions and store the final product under an inert atmosphere.

Standard Work-up & Purification Protocols

Protocol 1: General Aqueous Work-up

This protocol is designed for a typical Ullmann condensation reaction performed in a polar aprotic solvent (e.g., DMF, NMP).

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilution: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5-10 times the volume of the reaction solvent).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), three times. Combine the organic layers.

  • Copper Removal: Wash the combined organic layers twice with a saturated aqueous solution of NH₄Cl.[5]

  • Phenol Removal: Wash the organic layer twice with a 5% aqueous solution of NaHCO₃.[4]

  • Final Wash: Wash the organic layer once with water, followed by a wash with saturated aqueous NaCl (brine) to facilitate phase separation and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product in various hexane/ethyl acetate mixtures. The ideal system should give the product a Retention Factor (Rf) of approximately 0.2-0.3.[7]

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.[7]

  • Elution: Begin elution with the determined solvent system. If necessary, a gradient elution can be performed, starting with a lower polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 3-(4-formylphenoxy)benzoate.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds with moderate polarity.
Mobile Phase Hexane/Ethyl AcetateProvides good separation for aromatic ethers and esters.
Typical Gradient Start: 5% EtOAc in Hexane -> End: 30% EtOAc in HexaneAllows for elution of non-polar byproducts first, followed by the product.
TLC Visualization UV light (254 nm) and/or a potassium permanganate (KMnO₄) stainThe aromatic rings are UV active, and the aldehyde is readily oxidized by KMnO₄.
Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the purified product in a minimum of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). A good solvent will dissolve the compound when hot but not at room temperature.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the material in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration of the hot solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, high-purity product.

Visual Workflow and Logic Diagrams

Diagram 1: General Work-up & Purification Workflow A flowchart illustrating the standard sequence from the crude reaction mixture to the final pure product.

A Crude Reaction Mixture B Aqueous Work-up: Dilute with H₂O & Extract with EtOAc A->B C Wash with sat. NH₄Cl (Removes Copper) B->C D Wash with 5% NaHCO₃ (Removes Phenol/Acid) C->D E Wash with Brine, Dry (Na₂SO₄), & Concentrate D->E F Crude Solid/Oil E->F G Silica Gel Column Chromatography F->G H Combine Pure Fractions & Concentrate G->H I Recrystallization H->I Optional Final Polish J Pure Crystalline Product H->J If Sufficiently Pure I->J

Caption: Standard workflow for reaction work-up.

Diagram 2: Troubleshooting Purification Issues A decision tree to guide purification choices based on TLC analysis of the crude product.

Start Analyze Crude Product by TLC Q1 Multiple Spots Observed? Start->Q1 Impure Proceed to Column Chromatography Q1->Impure Yes Pure Direct Recrystallization or Use As-Is Q1->Pure No (Single Spot) Q3 Is there a baseline (polar) spot? Impure->Q3 Q2 Are spots well-separated? WellSep Standard Column Chromatography Q2->WellSep Yes PoorSep Use Shallow Gradient Column Chromatography Q2->PoorSep No YesPolar Perform Basic Wash (NaHCO₃) before Chromatography Q3->YesPolar Yes NoPolar Proceed Directly Q3->NoPolar No YesPolar->Q2 NoPolar->Q2

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is a standard TLC system for monitoring the reaction and purification? A1: A mobile phase of 20-30% ethyl acetate in hexane (e.g., 4:1 or 7:3 Hexane:EtOAc) on silica gel plates is an excellent starting point. This system typically provides good separation between the non-polar starting materials/byproducts, the product of intermediate polarity, and the polar phenolic starting material.

Q2: What are the key characterization data for Methyl 3-(4-formylphenoxy)benzoate? A2: The key identifiers for this compound are:

  • CAS Number: 225942-73-4[10]

  • Molecular Formula: C₁₆H₁₂O₄[10]

  • Molecular Weight: 268.26 g/mol

  • Appearance: Typically a white to off-white solid.

  • Key NMR Signals: Expect aromatic protons in the δ 7-8 ppm range, a singlet for the ester methyl group (~δ 3.9 ppm), and a distinct singlet for the aldehyde proton (~δ 9.9-10.0 ppm).

Q3: Are there any stability concerns with this molecule during work-up or storage? A3: The primary stability concern is the oxidation of the aldehyde functional group to a carboxylic acid, particularly if exposed to air and basic conditions for prolonged periods. The ester is generally stable to the mild conditions of a standard work-up but can be hydrolyzed by strong acids or bases, especially with heating. For long-term storage, it is advisable to keep the compound in a cool, dark place, preferably under an inert atmosphere (Nitrogen or Argon).

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Methyl 4-formylbenzoate.
  • ChemicalBook. (n.d.). Methyl 4-formylbenzoate synthesis.
  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column.
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Google Patents. (n.d.). KR101263405B1 - Method for purifying high purified methyl-4-formylbenzoate from byproduct of dimethyl terephthalate preparation process.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from University of Rochester, Department of Chemistry.
  • Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes.
  • Wikipedia. (n.d.). Ullmann reaction.
  • ResearchGate. (2020). One‐pot procedure for synthesis of methyl 4‐formylbenzoate.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-(4-hydroxybenzyl)benzoate.
  • ACS Publications. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Reddit. (2015). Purifying aldehydes?. r/chemistry.
  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • PMC - NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
  • ACS Publications. (2011). Determination of Benzotriazole and Benzophenone UV Filters in Sediment and Sewage Sludge. Environmental Science & Technology.
  • Organic Syntheses. (n.d.). Coumarone.
  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • Vibrant Pharma Inc. (n.d.). 3-[(4-Formylphenoxy)methyl]benzoic acid methyl ester.
  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols.
  • YouTube. (2020).
  • PMC. (n.d.).
  • SciSpace. (n.d.).
  • ResearchGate. (2023).
  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate.

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Troubleshooting

Technical Support Center: NMR Characterization of Methyl 3-(4-formylphenoxy)benzoate

Welcome to the technical support guide for the nuclear magnetic resonance (NMR) characterization of Methyl 3-(4-formylphenoxy)benzoate (CAS 225942-73-4). This document is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the nuclear magnetic resonance (NMR) characterization of Methyl 3-(4-formylphenoxy)benzoate (CAS 225942-73-4). This document is designed for researchers, medicinal chemists, and process scientists who utilize this bifunctional molecule in their workflows. As a molecule possessing two distinct aromatic systems, an ester, and a reactive aldehyde, its structural verification by NMR can present unique challenges. This guide provides in-depth, field-proven insights into interpreting its spectra, troubleshooting common issues, and ensuring the integrity of your material.

Section 1: Foundational Spectral Analysis

Before troubleshooting, a clear understanding of the expected NMR signature is crucial. The structure contains several key proton and carbon environments that serve as reporters for its integrity.

Molecular Structure and Proton Labeling

For clarity throughout this guide, the protons of Methyl 3-(4-formylphenoxy)benzoate are labeled as shown below. This standardized nomenclature will be used to reference specific signals.

Caption: Structure of Methyl 3-(4-formylphenoxy)benzoate with proton labeling.

Expected ¹H and ¹³C NMR Data

The following tables summarize the anticipated chemical shifts for the compound in CDCl₃, a common and relatively non-interactive solvent. These values are predictive and can shift based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Protons Multiplicity Integration Approx. δ (ppm) Rationale
H-formyl Singlet (s) 1H 9.95 Highly deshielded aldehyde proton.
H-f Doublet (d) 2H 7.92 Aromatic protons ortho to the electron-withdrawing formyl group.
H-a, H-b, H-c, H-d Multiplet (m) 4H 7.20 - 7.80 Protons on the benzoate ring, exhibiting complex splitting.
H-e Doublet (d) 2H 7.15 Aromatic protons ortho to the electron-donating ether oxygen.

| -OCH₃ | Singlet (s) | 3H | 3.94 | Methyl ester protons.[1] |

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon Approx. δ (ppm) Rationale
C-formyl (C=O) 190.7 Aldehyde carbonyl carbon.[2]
C-ester (C=O) 166.2 Ester carbonyl carbon.[1]
Aromatic Quaternary Cs 163.0, 157.5, 131.2, 130.8 Carbons with no attached protons; typically weaker signals.
Aromatic CHs 132.1, 129.8, 124.5, 122.0, 119.5 Protonated aromatic carbons.[2]

| -OCH₃ | 52.5 | Methyl ester carbon.[1] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical signals to confirm my compound is correct?

A: Focus on four key regions:

  • The Aldehyde Proton (¹H): A singlet around 9.9-10.1 ppm is the most unambiguous signal for the formyl group. Its absence is a major red flag.

  • The Methyl Ester Protons (¹H): A sharp singlet integrating to 3H around 3.9 ppm confirms the methyl ester.

  • The Carbonyl Carbons (¹³C): Two signals in the carbonyl region are expected: the aldehyde C=O (~191 ppm) and the ester C=O (~166 ppm).[2]

  • Aromatic Proton Integration (¹H): The total integration of the aromatic region (typically ~7.0-8.0 ppm) should sum to 8H.

Q2: My aldehyde proton signal at ~10 ppm is broad, not a sharp singlet. Is this normal?

A: Mild broadening of an aldehyde proton can occur and is not necessarily indicative of a problem. Potential causes include:

  • Chemical Exchange: Trace amounts of water or acidic/basic impurities can catalyze exchange, leading to broadening.

  • Concentration Effects: At high concentrations, intermolecular interactions can reduce rotational freedom and broaden signals.[3]

  • Poor Shimming: The magnetic field homogeneity directly impacts peak shape. A poorly shimmed spectrometer will result in broad peaks for all signals.[4][5] If other peaks in the spectrum are sharp, the issue is likely chemical in nature. If all peaks are broad, instrument shimming is the probable cause.

Q3: How can I definitively distinguish between the two aromatic rings in the ¹H NMR spectrum?

A: While the benzoate ring protons often present as a complex multiplet, the phenoxy ring protons should appear as two distinct doublets due to the simple para-substitution pattern (an AA'BB' system). The protons ortho to the strongly electron-withdrawing aldehyde group (H-f) will be further downfield (at a higher ppm value) than the protons ortho to the electron-donating ether oxygen (H-e). For absolute confirmation, a 2D NMR experiment like HMBC is required (see Section 4).[6]

Q4: I see a very broad peak downfield of 10 ppm and my aldehyde signal is weak or has disappeared. What happened?

A: This is a classic sign of oxidation. The aldehyde group (-CHO) has been oxidized to a carboxylic acid (-COOH). The carboxylic acid proton is very acidic and appears as a broad singlet, often between 10-13 ppm. This can happen if the sample is old, was exposed to air and light, or if oxidizing agents were present during workup.

Section 3: Troubleshooting Guide

This section addresses common experimental issues in a problem-cause-solution format.

Caption: A logical workflow for troubleshooting common NMR spectral issues.

Problem 1: Aromatic Signals are Overlapped and Uninterpretable
  • Causality: In standard solvents like CDCl₃, aromatic protons often resonate in a narrow window. The subtle electronic differences in the benzoate ring may not be sufficient to resolve all four protons, leading to a complex multiplet.

  • Solution Protocol: Solvent-Induced Chemical Shift Perturbation. The anisotropy of aromatic solvents can dramatically alter the chemical shifts of nearby protons. Benzene, in particular, forms weak π-stacking complexes with electron-deficient regions of a solute, leading to significant upfield shifts for protons located above the benzene ring plane.[7][8]

    Step-by-Step Methodology:

    • Recover your sample by removing the CDCl₃ under reduced pressure.

    • Dissolve the dried sample (5-10 mg) in ~0.7 mL of benzene-d₆.

    • Acquire a new ¹H NMR spectrum.

    • Analysis: Compare the new spectrum to the one acquired in CDCl₃. You should observe a significant re-ordering and improved dispersion of the aromatic signals, often resolving the multiplet into more distinct patterns. This is a self-validating system; a change in the spectrum confirms the solvent effect is working.[3]

Problem 2: Unexpected Peaks are Present in the Spectrum
  • Causality: These signals almost always arise from residual solvents used during synthesis or purification, or from unreacted starting materials.[9][10]

  • Solution Protocol: Identification and Removal.

    Step-by-Step Methodology:

    • Identification: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.[11] For example, ethyl acetate often appears as a quartet at ~4.1 ppm and a triplet at ~1.2 ppm.

    • Removal of Volatile Solvents: Some solvents, like ethyl acetate, are notoriously difficult to remove completely.[3]

      • Dissolve the sample in a small amount of dichloromethane (DCM).

      • Remove the DCM under reduced pressure.

      • Repeat this co-evaporation process 2-3 times. The more volatile DCM helps to azeotropically remove the less volatile impurity.

    • Removal of Non-Volatile Impurities: If starting materials are suspected (e.g., a broad -OH peak from 3-hydroxy methylbenzoate), the sample requires re-purification via flash column chromatography or recrystallization.

Table 3: Common Solvent Impurities in ¹H NMR (CDCl₃)

Solvent Chemical Shift (ppm) & Multiplicity
Acetone 2.17 (s)
Dichloromethane 5.30 (s)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)
Hexane 1.25 (m), 0.88 (t)
Water ~1.56 (s, broad)

Source: Adapted from Gottlieb, H. E., et al. (1997).[11]

Problem 3: The Entire Spectrum has Broad Peaks and Low Signal-to-Noise
  • Causality: This is typically a sample preparation or instrument issue, not a chemical one. The most common causes are poor sample solubility/homogeneity or a poorly shimmed magnetic field.[4][5]

  • Solution Protocol: Systematic Sample and Instrument Check.

    Step-by-Step Methodology:

    • Visual Inspection: Eject the NMR tube and hold it up to a light source. Look for any suspended solid particles or cloudiness. The solution must be perfectly clear and homogeneous.[4]

    • Filtration: If solids are present, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Concentration Check: For ¹H NMR, a concentration of 5-10 mg in 0.7 mL of solvent is usually sufficient. For the less sensitive ¹³C NMR, 20-30 mg is recommended.[4]

    • Instrument Shimming: Request that the instrument be re-shimmed, or perform the procedure yourself if you are trained. This process optimizes the magnetic field homogeneity at the sample.

Section 4: Advanced Characterization Protocols

For unequivocal structural proof, especially for publication or regulatory submission, 2D NMR experiments are the authoritative standard.

Protocol: Structure Confirmation via HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds (and sometimes 4). It is exceptionally powerful for linking different parts of a molecule.[6]

Key Correlations to Look For:

  • Aldehyde Connectivity: A correlation from the H-formyl proton (~9.95 ppm) to the quaternary aromatic carbon C-9 and the aromatic C-f carbons confirms the aldehyde is attached to the phenoxy ring.

  • Ester Connectivity: A correlation from the -OCH₃ protons (~3.94 ppm) to the C-ester carbonyl carbon (~166.2 ppm) confirms the methyl ester group.

  • Ether Linkage: A crucial correlation from the benzoate ring protons (e.g., H-d ) across the ether oxygen to the phenoxy ring's quaternary carbon C-7 provides definitive proof of the entire molecular framework.

Experimental Workflow:

  • Prepare a moderately concentrated sample (~20-30 mg in 0.7 mL CDCl₃) to ensure good signal for the ¹³C dimension.

  • Acquire a standard ¹H spectrum and a ¹³C spectrum.

  • Set up an HMBC experiment. A standard long-range coupling delay (optimized for ~8 Hz) is usually sufficient.

  • Process the 2D data and look for the key cross-peaks described above.

References

  • Klinck, R. E., & Stothers, J. B. (1962). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 40(5), 1071-1075. [Link]

  • Schaefer, T., & Schneider, W. G. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 38(11), 2066-2076. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36. [Link]

  • Fujihara, T., Hosoki, T., Katafuchi, Y., Iwai, T., Terao, J., & Tsuji, Y. (2012). Electronic Supplementary Information: Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide. Royal Society of Chemistry. [Link]

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Scribd. NMR Analysis of Esters and Aromatic Compounds. [Link]

  • Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Martínez-Luzardo, J., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8089. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(4-formylphenoxy)benzoate

Introduction Welcome to the technical support guide for the synthesis of Methyl 3-(4-formylphenoxy)benzoate. This document is designed for researchers, chemists, and process development professionals who are transitionin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 3-(4-formylphenoxy)benzoate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The formation of the diaryl ether bond in this molecule presents specific challenges that can be exacerbated during scale-up. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common problems, optimize reaction conditions, and ensure a safe, scalable, and robust process.

Part 1: Reaction Pathway and Optimization

This section addresses fundamental questions about selecting and optimizing the core chemical transformation for synthesizing Methyl 3-(4-formylphenoxy)benzoate.

Q1: What is the most common and scalable synthetic route for Methyl 3-(4-formylphenoxy)benzoate?

Answer: The most reliable and scalable approach is a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy involves coupling methyl 3-hydroxybenzoate with an activated aryl halide, typically 4-fluorobenzaldehyde, in the presence of a base.

The reaction proceeds as follows:

  • Reactants: Methyl 3-hydroxybenzoate (nucleophile) and 4-fluorobenzaldehyde (electrophile).

  • Mechanism: The synthesis relies on the SNAr mechanism, where the phenoxide, formed by deprotonating methyl 3-hydroxybenzoate with a base, attacks the electron-deficient aromatic ring of 4-fluorobenzaldehyde. The reaction is facilitated by the electron-withdrawing formyl (-CHO) group, which activates the para-position, making the fluoride a good leaving group.

An alternative, the Ullmann condensation, involves a copper-catalyzed reaction between methyl 3-hydroxybenzoate and a 4-halobenzaldehyde (bromo or iodo). However, traditional Ullmann reactions often require harsh conditions, stoichiometric amounts of copper, and can have inconsistent yields, making them less ideal for scale-up compared to the more predictable SNAr pathway.[1][2] Modern Ullmann protocols with specific ligands can mitigate these issues but add cost and complexity.[3]

Q2: My SNAr reaction is showing low conversion or stalling. What are the primary causes and how can I fix this?

Answer: Low conversion is a frequent issue during scale-up. The root cause often lies in one of three areas: base selection, solvent properties, or temperature control.

  • Insufficient or Inappropriate Base: The phenoxide must be generated in situ for the reaction to proceed. A weak base may not deprotonate the phenol completely, while an overly strong base can promote side reactions.

    • Solution: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices.[4] They are strong enough to deprotonate the phenol but generally do not cause hydrolysis of the ester. Ensure at least 1.5-2.0 equivalents of the base are used to drive the equilibrium towards the phenoxide. On a large scale, ensure the base is finely powdered and well-agitated to maximize surface area and prevent clumping.

  • Moisture Contamination: Water in the reaction mixture will consume the base and protonate the phenoxide, quenching the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting. A common practice at scale is to azeotropically remove water from the reaction mixture with a solvent like toluene before initiating the main reaction.

  • Sub-optimal Solvent: The solvent must be aprotic and polar to dissolve the phenoxide salt and facilitate the SNAr mechanism.

    • Solution: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are standard solvents for this reaction.[5] They effectively solvate the potassium or cesium cation, leaving the phenoxide more nucleophilic.

  • Inadequate Temperature: SNAr reactions require thermal energy to overcome the activation barrier.

    • Solution: Typical reaction temperatures range from 80-120 °C.[5] At scale, it's critical to monitor the internal batch temperature, not just the jacket temperature, to ensure the entire reaction mass reaches the target. Inefficient heat transfer can lead to "cold spots" where the reaction rate is significantly slower.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_base Is the Base Sufficient and Appropriate? start->check_base check_solvent Is the Solvent Anhydrous and Polar Aprotic? check_base->check_solvent Yes sol_base Use 1.5-2.0 eq. of finely powdered K₂CO₃ or Cs₂CO₃. check_base->sol_base No check_temp Is the Internal Reaction Temperature Correct? check_solvent->check_temp Yes sol_solvent Use anhydrous DMF or DMSO. Consider azeotropic drying. check_solvent->sol_solvent No check_purity Are Starting Materials Pure? check_temp->check_purity Yes sol_temp Increase temperature to 80-120 °C. Monitor internal batch temp. check_temp->sol_temp No sol_purity Verify purity of reactants by NMR/LCMS. check_purity->sol_purity No end_node Yield Improved sol_base->end_node sol_solvent->end_node sol_temp->end_node sol_purity->end_node

Caption: Troubleshooting flowchart for low yield.

Part 2: Common Side Reactions and By-product Mitigation

Controlling impurities is paramount for a scalable process. This section details the most common by-products and strategies to minimize their formation.

Q3: I am observing significant by-products. What are they, and how can I prevent them?

Answer: During the scale-up of this synthesis, you are likely to encounter by-products resulting from reactions with the functional groups or from the starting materials themselves.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, especially at elevated temperatures, forming the corresponding carboxylate salt.

    • Cause: Use of overly strong bases (e.g., NaOH, KOH) or the presence of excess water.

    • Mitigation: Use a non-nucleophilic base like K₂CO₃.[4] Strictly control the amount of water in the reaction. If hydrolysis is unavoidable, the resulting carboxylic acid can sometimes be re-esterified in a separate step, though this adds complexity to the process.

  • Aldehyde Side Reactions: Aldehydes are reactive functional groups.

    • Oxidation: The formyl group can be oxidized to a carboxylic acid, especially if air is introduced at high temperatures.

    • Mitigation: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is a critical safety and quality measure during scale-up.[6]

  • Impurities from Starting Materials:

    • Unreacted Starting Materials: Incomplete conversion will leave both methyl 3-hydroxybenzoate and 4-fluorobenzaldehyde in your crude product.

    • Mitigation: Optimize reaction conditions (time, temperature) using process analytical technology (PAT) like in-situ IR or HPLC sampling to monitor reaction completion. A slight excess (1.05-1.10 eq.) of one reactant can be used to consume the other, but this choice depends on the ease of removal of the excess reagent during purification.

Summary of Reaction Conditions & Common Issues
ParameterRecommended ConditionCommon Problem at ScaleMitigation Strategy
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.)Inefficient mixing, clumpingUse finely powdered base, high-torque overhead stirring
Solvent Anhydrous DMF or DMSOWater contaminationUse anhydrous grade solvent; perform azeotropic drying
Temperature 80-120 °CPoor heat transfer, "cold spots"Monitor internal temperature; ensure proper reactor baffling
Atmosphere Inert (N₂ or Ar)Oxidation of aldehydeMaintain a positive pressure of inert gas throughout
Work-up Aqueous quench & extractionEmulsion formationUse brine washes; consider anti-emulsion agents
Part 3: Work-up and Purification at Scale

Isolating the final product with high purity is often the most challenging aspect of scaling up.

Q4: What is a robust procedure for work-up and purification of Methyl 3-(4-formylphenoxy)benzoate on a large scale?

Answer: A scalable work-up and purification strategy should prioritize minimizing solvent volumes and avoiding chromatography if possible. A crystallization-based approach is ideal.

Protocol: Scalable Work-up and Crystallization

  • Reaction Quench: Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a larger vessel containing 5-10 volumes of ice-water with vigorous stirring. This will precipitate the crude product and dissolve inorganic salts.

  • Filtration: Isolate the crude solid by filtration using a Büchner funnel or a filter press at larger scales. Wash the filter cake extensively with water to remove residual DMF/DMSO and salts.

  • Solvent Wash (Optional): Wash the crude solid with a non-polar solvent like hexanes or heptane to remove less polar impurities.

  • Recrystallization:

    • Solvent Selection: A good solvent system for recrystallization is a mixture of a polar solvent where the compound is soluble when hot (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent where it is insoluble (e.g., heptane or water).[7]

    • Procedure: Dissolve the crude solid in a minimal amount of the hot primary solvent. If there are insoluble impurities, perform a hot filtration. Slowly add the anti-solvent until the solution becomes turbid. Re-heat slightly to clarify and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystals by filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Q5: Column chromatography works at the bench, but it's not feasible for my scale. What are my options if recrystallization fails to provide the required purity?

Answer: If standard recrystallization is insufficient, consider these scalable alternatives before resorting to production-scale chromatography:

  • Slurry Wash: Suspend the impure solid in a solvent where the impurities are soluble but the product has poor solubility. Stir the slurry for several hours at a specific temperature (can be ambient or heated), then filter. This can be a very effective purification technique.

  • Acetal Protection/Deprotection: In some cases, impurities are difficult to separate due to the reactivity of the aldehyde. A patent for a similar compound describes a process where the formyl group is temporarily converted to a dimethyl acetal.[8] This changes the polarity of the molecule, potentially allowing for easier purification of the acetal intermediate, which is then hydrolyzed back to the pure aldehyde product.

Part 4: Safety Considerations for Scale-up

Safety is the highest priority when scaling up any chemical process.

Q6: What are the key safety hazards I need to consider when scaling up this synthesis?

Answer: The primary hazards are associated with the reagents, the reaction conditions, and the equipment.

  • Reagent Hazards:

    • Solvents (DMF/DMSO): DMF is a reproductive toxin. DMSO can enhance skin absorption of other chemicals. Handle these in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves.

    • Aldehydes: Aromatic aldehydes can be irritants and sensitizers.[9] Long-term exposure to certain aldehydes carries health risks.[10] Always handle them in a fume hood or with appropriate local exhaust ventilation.

  • Process Hazards:

    • Exotherms: While this reaction is not violently exothermic, the quench step (adding the reaction mixture to water) can generate heat. Always add the reaction mixture to water, not the other way around, and ensure the quench vessel is adequately cooled and stirred.

    • Pressure Build-up: Ensure the reactor is properly vented, especially when heating solvents. Running under an inert atmosphere should be done with a bubbler or other pressure-relief system.

  • Equipment and Handling:

    • Static Discharge: When transferring large volumes of organic solvents, ensure all vessels are properly grounded to prevent static discharge, which can ignite flammable vapors.

    • Thermal Control: A reactor's heating and cooling system must be robust enough to control the temperature of the reaction mass. A thermal runaway is a significant risk in large reactors if an exothermic process is not adequately controlled.[11]

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reagents Charge Reactor with: - Methyl 3-hydroxybenzoate - K₂CO₃ - Anhydrous DMF inert Inert with N₂/Ar prep_reagents->inert add_aldehyde Add 4-Fluorobenzaldehyde inert->add_aldehyde heat Heat to 80-120 °C add_aldehyde->heat monitor Monitor by HPLC until completion heat->monitor cool Cool to Room Temp monitor->cool quench Quench into Ice-Water cool->quench filter_crude Filter Crude Product quench->filter_crude recrystallize Recrystallize from Ethanol/Heptane (example) filter_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry Under Vacuum filter_pure->dry end_product end_product dry->end_product Pure Product

Caption: General experimental workflow for scaled-up synthesis.

References
  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Reddit. Troubleshooting Ullmann Coupling. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Google Patents.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. [Link]

  • SciSpace. Method for purifying high-purity methyl-4-formylbenzoate from by-products produced during preparation of dimethyl terephthalate (2012). [Link]

  • Organic Syntheses. Ortho-Formylation of Phenols; 3-Bromosalicylaldehyde. [Link]

  • MDPI. Aldehydes: What We Should Know About Them. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]

  • PMC. Environmental Aldehyde Sources and the Health Implications of Exposure. [Link]

  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • MIT Open Access Articles. Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain of Escherichia coli. [Link]

  • ResearchGate. The Ullmann Ether Condensation. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • SciSpace. The preparation of methyl benzoate and methyl salicylate on silica gel column. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 3-(4-formylphenoxy)benzoate and Methyl 4-(4-formylphenoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of bifunctional molecules crucial for organic synthesis and drug development, isomers often present subtle yet significant differences in t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bifunctional molecules crucial for organic synthesis and drug development, isomers often present subtle yet significant differences in their chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of two such isomers: Methyl 3-(4-formylphenoxy)benzoate and Methyl 4-(4-formylphenoxy)benzoate. Understanding these differences is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways.

Structural and Electronic Overview

The key distinction between Methyl 3-(4-formylphenoxy)benzoate and Methyl 4-(4-formylphenoxy)benzoate lies in the position of the methyl ester group on the benzoate ring relative to the phenoxy linkage. This positional isomerism dictates the electronic influence each half of the molecule exerts on the other, thereby modulating the reactivity of the formyl (-CHO) and methyl ester (-COOCH₃) functional groups.

  • Methyl 3-(4-formylphenoxy)benzoate (meta-isomer): The methoxycarbonyl group is positioned meta to the ether oxygen.

  • Methyl 4-(4-formylphenoxy)benzoate (para-isomer): The methoxycarbonyl group is positioned para to the ether oxygen.

The formyl group and the methoxycarbonyl group are both electron-withdrawing groups, primarily through resonance and inductive effects.[1][2] The ether oxygen, conversely, is an electron-donating group through resonance, sharing its lone pairs with the aromatic ring.[1][2]

Comparative Reactivity Analysis

The interplay of these electronic effects leads to predictable differences in the reactivity of the two primary functional groups: the aldehyde and the ester.

Reactivity of the Aldehyde (Formyl) Group

The reactivity of the formyl group in reactions such as nucleophilic addition is critically dependent on the electrophilicity of the carbonyl carbon.[3] A more electron-deficient carbonyl carbon will be more susceptible to attack by nucleophiles.

In the para-isomer , the electron-donating resonance effect of the ether oxygen is transmitted directly to the para-positioned formyl group, increasing the electron density at the carbonyl carbon and thus decreasing its electrophilicity. Conversely, the electron-withdrawing methoxycarbonyl group on the other ring has a more attenuated influence.

In the meta-isomer , the electron-donating resonance effect of the ether oxygen does not extend to the meta position. Therefore, the formyl group in the meta-isomer experiences a less pronounced deactivating effect from the ether linkage compared to the para-isomer.

Reactivity of the Methyl Ester Group

The reactivity of the methyl ester group, for instance in saponification (base-catalyzed hydrolysis), also depends on the electrophilicity of the carbonyl carbon.

In the para-isomer , the electron-donating ether linkage is para to the methoxycarbonyl group. This resonance donation increases the electron density at the ester carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles.

In the meta-isomer , the electron-donating effect of the ether oxygen does not directly influence the meta-positioned ester group through resonance. Consequently, the ester carbonyl in the meta-isomer is more electron-deficient compared to the para-isomer.

Experimental Data and Supporting Evidence

While direct comparative experimental data for these specific molecules is scarce, the principles outlined above are well-established. For instance, Hammett plots for the reaction of substituted benzaldehydes with various nucleophiles consistently show that electron-withdrawing groups enhance the reaction rate (positive ρ value), while electron-donating groups have the opposite effect.[1] Similarly, studies on the hydrolysis of substituted esters demonstrate that electron-donating groups in the para position decrease the rate of reaction.[5][6]

Table 1: Predicted Relative Reactivity

Functional GroupMore Reactive IsomerRationale
Aldehyde Methyl 3-(4-formylphenoxy)benzoateLess deactivation by the electron-donating ether group at the meta position.
Ester Methyl 3-(4-formylphenoxy)benzoateLess deactivation by the electron-donating ether group at the meta position.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Protocol: Comparative Nucleophilic Addition to the Aldehyde (Wittig Reaction)

The Wittig reaction provides a classic example of nucleophilic addition to an aldehyde.[7][8][9] The rate of this reaction is sensitive to the electrophilicity of the aldehyde carbonyl.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Dissolve Isomer (1.0 eq) and Wittig Salt (1.1 eq) in anhydrous THF P2 Cool to 0 °C P1->P2 P3 Add base (e.g., KOtBu) dropwise P2->P3 R1 Stir at 0 °C to RT P3->R1 R2 Monitor by TLC R1->R2 W1 Quench with sat. aq. NH4Cl R2->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Dry, Concentrate W2->W3 W4 Purify by Chromatography W3->W4 A1 Analyze by NMR and GC-MS to determine yield and purity W4->A1

Caption: Workflow for the comparative Wittig reaction.

Step-by-Step Methodology:

  • Reaction Setup: In two separate flame-dried round-bottom flasks under an inert atmosphere (e.g., Argon), dissolve Methyl 3-(4-formylphenoxy)benzoate (1.0 eq) and Methyl 4-(4-formylphenoxy)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Ylide Generation: To each flask, add methyltriphenylphosphonium bromide (1.1 eq). Cool the suspensions to 0 °C in an ice bath.

  • Initiation: Add potassium tert-butoxide (1.1 eq) portion-wise to each flask. The formation of the ylide is indicated by a color change.

  • Reaction: Allow the reactions to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the consumption of the starting aldehyde in both reactions simultaneously using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (or after a set time for kinetic comparison), quench both reactions by adding saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Analyze the reaction progress and yield for both isomers to determine the relative reaction rates.

Protocol: Comparative Saponification of the Ester

The rate of saponification can be monitored by titration of the unreacted base or by chromatographic analysis of the starting material's disappearance.

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare standardized NaOH solution R1 Add NaOH solution (2.0 eq) to each isomer solution at RT P1->R1 P2 Dissolve each isomer in a THF/water mixture P2->R1 R2 Stir and take aliquots at regular intervals R1->R2 A1 Quench aliquots with standardized HCl R2->A1 A2 Analyze by HPLC to determine the concentration of remaining ester A1->A2 A3 Plot ln[Ester] vs. time to determine rate constants A2->A3

Caption: Workflow for comparative saponification.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of each isomer of known concentration in a mixture of THF and water. Prepare a standardized aqueous solution of sodium hydroxide (NaOH).

  • Reaction Initiation: In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), add a known volume of the ester solution. Initiate the reaction by adding a known excess of the standardized NaOH solution.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot by adding a standardized solution of hydrochloric acid (HCl). Analyze the concentration of the remaining ester in each aliquot using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time for both isomers. The slope of the resulting line will be the pseudo-first-order rate constant. A comparison of these rate constants will provide a quantitative measure of the relative reactivity of the two esters.

Conclusion

Based on established principles of electronic substituent effects, Methyl 3-(4-formylphenoxy)benzoate is predicted to be the more reactive isomer with respect to both its aldehyde and methyl ester functionalities. The meta-positioning of the methoxycarbonyl group in this isomer results in a less pronounced deactivating effect from the electron-donating ether linkage compared to the para-isomer. For researchers and synthetic chemists, this implies that reactions involving nucleophilic attack at either the formyl or ester carbonyl group will likely proceed faster and under milder conditions with the meta-isomer. The provided experimental protocols offer a framework for the empirical validation of these predictions, enabling a more informed selection of isomers for specific synthetic applications.

References

  • La Salle University. Substituent Effects. [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. [Link]

  • Journal of the Brazilian Chemical Society. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Semantic Scholar. (2002, June 1). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. [Link]

  • ResearchGate. Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. [Link]

  • ResearchGate. Hammett plot for the para -substituted benzaldehydes in the B.–V.... [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. [Link]

  • Journal of the American Chemical Society. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. [Link]

  • ResearchGate. (PDF) Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • ResearchGate. Hammett plot for C-3 substituted benzaldehydes. [Link]

  • Atmospheric Chemistry and Physics. (2018). Reactions of NO3 with Aromatic Aldehydes: Gas-Phase Kinetics and Insights into the Mechanism of the Reaction. [Link]

  • ResearchGate. Selective Reductions of Esters to Aldehydes: Extended Scope and Downstream Reactivity. [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]

  • Reddit. (2016, April 14). Affecting Reactivity of Methyl Benzoate w/ Substituents. [Link]

  • Books. (2022, June 15). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. [Link]

  • ETDEWEB - OSTI.GOV. (2014, July 15). Partial Reduction of Esters to Aldehydes Using a Novel Modified Red-Al Reducing Agent (Journal Article). [Link]

  • Durham University. (1970). Kinetics and mechanism of some aliphatic and aromatic electrophilic substitutions. [Link]

  • The Journal of Organic Chemistry. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining. [Link]

  • Journal of Chemical Education. (2014, April 7). Exploring the Wittig Reaction: A Collaborative Guided-Inquiry Experiment for the Organic Chemistry Laboratory. [Link]

  • Wikipedia. (2020, October 15). Wittig reaction. [Link]

  • Chemistry Stack Exchange. (2016, August 18). Reactivity and transport safety of substituted methyl benzoates. [Link]

  • The Journal of Organic Chemistry. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. [Link]

  • Homework.Study.com. The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates. [Link]

  • Chemical Communications. (2019). Manganese and rhenium-catalyzed selective reduction of esters to aldehydes with hydrosilanes. [Link]

  • ResearchGate. Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a. [Link]

  • Google Patents. (1972).
  • Cengage. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Organic & Biomolecular Chemistry. (2020, July 15). E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. [Link]

  • National Institutes of Health. (2011). Nucleophilic Addition of Benzylboronates to Activated Ketones. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]

  • ResearchGate. Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. [Link]

  • ResearchGate. Scope of substituted benzaldehydes. aThe reactions were performed on a... [Link]

  • National Institutes of Health. (2022). Carbene reactivity from alkyl and aryl aldehydes. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of Formyl-Substituted Diaryl Ethers

Introduction: The Significance of Formyl-Substituted Diaryl Ethers The diaryl ether moiety is a cornerstone in the architecture of numerous molecules of significant importance in the fields of medicinal chemistry, agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Formyl-Substituted Diaryl Ethers

The diaryl ether moiety is a cornerstone in the architecture of numerous molecules of significant importance in the fields of medicinal chemistry, agrochemicals, and materials science. The introduction of a formyl group (-CHO) to this scaffold further enhances its synthetic versatility, providing a reactive handle for a myriad of chemical transformations. This aldehyde functionality can be readily converted into other functional groups such as carboxylic acids, alcohols, and amines, or it can participate in carbon-carbon bond-forming reactions, making formyl-substituted diaryl ethers highly valuable intermediates in the synthesis of complex molecular targets.

This guide provides a comparative analysis of three prominent synthetic strategies for the formation of formyl-substituted diaryl ethers: the classical yet evolving Ullmann Condensation , the modern and versatile Buchwald-Hartwig O-Arylation , and the efficient Nucleophilic Aromatic Substitution (SNAr) . Each method will be evaluated based on its mechanistic underpinnings, practical execution, and overall performance, supported by experimental data to guide researchers in selecting the optimal route for their specific synthetic challenges.

The Ullmann Condensation: A Time-Honored Approach

The Ullmann condensation, first reported over a century ago, is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] While traditionally requiring harsh conditions, modern iterations have significantly improved its practicality.

Mechanistic Insights and Experimental Rationale

The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. The resulting arylcopper(III) intermediate then undergoes reductive elimination to furnish the diaryl ether and regenerate the copper(I) catalyst. The presence of an electron-withdrawing group, such as a formyl group, on the aryl halide can facilitate the reaction.[2]

The choice of a copper catalyst is critical, with copper(I) salts like CuI or Cu₂O often being more effective than copper(0). The use of a ligand, such as a diamine or an amino acid, can stabilize the copper catalyst and promote the reaction under milder conditions. A high-boiling polar aprotic solvent like DMF or DMSO is typically employed to ensure the solubility of the reactants and to reach the required reaction temperatures.[3]

Caption: A simplified representation of the Ullmann condensation catalytic cycle.

Experimental Protocol: Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde

This protocol is adapted from a known procedure for the synthesis of a formyl-substituted diaryl ether via an Ullmann condensation.[3]

Reaction: 3-Bromobenzaldehyde + Hydroquinone → 3-(4-Hydroxy-phenoxy)-benzaldehyde

Reagents and Materials:

  • 3-Bromobenzaldehyde

  • Hydroquinone

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Oxide (Cu₂O)

  • N,N-Dimethylformamide (DMF)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (1.1 equivalents), potassium carbonate (2.0 equivalents), and copper(I) oxide (0.1 equivalents).

  • Add N,N-Dimethylformamide (DMF) as the solvent (approximately 5 mL per gram of 3-bromobenzaldehyde).

  • Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.

  • Add 3-bromobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • The filtrate can then be subjected to an appropriate work-up and purification procedure (e.g., extraction and column chromatography) to isolate the desired product.

Buchwald-Hartwig O-Arylation: A Modern Palladium-Catalyzed Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully extended to the formation of carbon-oxygen bonds, providing a powerful and versatile method for the synthesis of diaryl ethers.[4][5] This reaction generally proceeds under milder conditions than the traditional Ullmann condensation and exhibits a broader substrate scope.

Mechanistic Insights and Experimental Rationale

The catalytic cycle of the Buchwald-Hartwig O-arylation is thought to involve the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide, which is formed by the deprotonation of the phenol by a base. Subsequent reductive elimination from the palladium center yields the diaryl ether and regenerates the Pd(0) catalyst.[6]

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), are often employed to facilitate both the oxidative addition and reductive elimination steps. The selection of a suitable base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is also critical for the deprotonation of the phenol without promoting side reactions.[3]

Sources

Comparative

A Technical Guide to Methyl 3-(4-formylphenoxy)benzoate: A Comparative Analysis for Synthetic Chemistry

In the landscape of drug discovery and materials science, the strategic selection of bifunctional building blocks is paramount. Formyl-aryl benzoates, possessing both a reactive aldehyde and a modifiable ester group, ser...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the strategic selection of bifunctional building blocks is paramount. Formyl-aryl benzoates, possessing both a reactive aldehyde and a modifiable ester group, serve as versatile scaffolds for the synthesis of complex molecular architectures. While isomers such as methyl 4-formylbenzoate and methyl 2-formylbenzoate are well-established intermediates, their meta-substituted counterpart, Methyl 3-(4-formylphenoxy)benzoate , represents a less-explored yet potentially valuable alternative.

This guide provides a comprehensive comparison of Methyl 3-(4-formylphenoxy)benzoate with its more common ortho and para isomers. We will delve into a proposed synthetic route, analyze its structural nuances, and present a data-supported comparison of its predicted reactivity and utility for researchers, scientists, and drug development professionals.

The Formyl-Aryl Benzoate Family: A Structural Overview

Formyl-aryl benzoates are characterized by a methyl benzoate core functionalized with a formyl (-CHO) group. The position of these groups dictates the molecule's geometry, electronic properties, and, consequently, its synthetic utility.

  • Methyl 4-formylbenzoate (para-isomer): A linear, highly symmetric molecule, it is a cornerstone intermediate for liquid crystals, fluorescent whitening agents, and certain pharmaceuticals.[1][2]

  • Methyl 2-formylbenzoate (ortho-isomer): The proximity of the formyl and ester groups allows for unique intramolecular reactions, making it a valuable precursor for heterocyclic compounds like isoindolinones.[3][4]

  • Methyl 3-(4-formylphenoxy)benzoate (meta-isomer): This compound introduces a diaryl ether linkage, offering increased conformational flexibility and distance between the two key functional groups. This structural feature can be advantageous in designing molecules where specific spatial orientation is required, such as in enzyme inhibitors or molecular probes.

The diagram below illustrates the structural comparison of these key isomers.

Caption: Structural comparison of key formyl-aryl benzoate isomers.

Synthesis Strategies: A Comparative Overview

While the ortho and para isomers are typically synthesized via esterification of the corresponding commercially available formylbenzoic acids[5][6], the synthesis of Methyl 3-(4-formylphenoxy)benzoate requires the formation of a diaryl ether bond. This can be reliably achieved through classical methods such as the Ullmann condensation or Williamson ether synthesis.

Proposed Synthesis of Methyl 3-(4-formylphenoxy)benzoate

The most direct approach involves the coupling of a phenol with an aryl halide. The Ullmann condensation, utilizing a copper catalyst, is a robust method for this transformation.[7][8]

Caption: Proposed synthetic workflow for Methyl 3-(4-formylphenoxy)benzoate.

The following table summarizes and compares the typical synthesis parameters for the three isomers.

ParameterMethyl 4-formylbenzoateMethyl 2-formylbenzoateMethyl 3-(4-formylphenoxy)benzoate (Proposed)
Starting Materials 4-Formylbenzoic acid, Methanol2-Formylbenzoic acid, Iodomethane, K2CO3Methyl 3-hydroxybenzoate, 4-Fluorobenzaldehyde
Key Reaction Fischer Esterification[5]Williamson-type Esterification[9]Ullmann Condensation[7][8]
Catalyst/Reagents p-Toluenesulfonic acidK2CO3 (base), DMF (solvent)CuI (catalyst), Cs2CO3 (base)
Typical Temperature 118-120 °C (under pressure)[5]Reflux[9]~130 °C
Typical Yield ~98% (crude)[5]~80%[9]Good to Excellent (Expected)

Comparative Physicochemical and Reactivity Profile

The positional isomerism significantly impacts the physicochemical properties and the reactivity of both the aldehyde and ester functionalities.

PropertyMethyl 4-formylbenzoateMethyl 2-formylbenzoateMethyl 3-(4-formylphenoxy)benzoate
Molecular Formula C₉H₈O₃[10]C₉H₈O₃C₁₅H₁₂O₄
Molecular Weight 164.16 g/mol [10]164.16 g/mol 256.25 g/mol [11]
Appearance White powder or needles[5]Colorless oil[9]Solid (Predicted)
Melting Point 56-63 °C[5]N/A (Boiling Point: 95°C at reduced pressure)[6]Higher than para/ortho isomers (Predicted)
Solubility Insoluble in water[5]Insoluble in waterInsoluble in water (Predicted)
Reactivity Analysis

Formyl Group Reactivity: The aldehyde's electrophilicity is modulated by the electronic character of the rest of the molecule.

  • In the para-isomer , the ester group is a moderately deactivating, electron-withdrawing group that enhances the reactivity of the aldehyde toward nucleophiles.

  • In the ortho-isomer , steric hindrance from the adjacent ester group can slightly impede the approach of bulky nucleophiles.

  • For Methyl 3-(4-formylphenoxy)benzoate , the formyl group is electronically insulated from the methyl benzoate ring by the ether oxygen and an additional phenyl ring. Its reactivity will be primarily influenced by the ether linkage itself, which is weakly activating. Therefore, the formyl group is expected to be slightly less electrophilic than in the para-isomer, leading to potentially more controlled reactions with strong nucleophiles.

Ester Group Reactivity: The susceptibility of the ester to hydrolysis or amidation is also affected by the substituent position.

  • The hydrolysis rate of phenyl benzoates is accelerated by electron-withdrawing groups.[12]

  • The formyl group in the para- and ortho-isomers will increase the rate of ester hydrolysis compared to unsubstituted methyl benzoate.

  • In Methyl 3-(4-formylphenoxy)benzoate , the formyl-phenoxy substituent at the meta position will have a less pronounced electronic effect on the ester carbonyl compared to the direct conjugation in the para-isomer. This could offer greater stability of the ester group during reactions targeting the aldehyde, a valuable attribute for multi-step syntheses.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-formylbenzoate via Fischer Esterification[2]

G A Charge Reactor: - 400g 4-Formylbenzoic acid - 1200g Anhydrous Methanol - 5g p-Toluenesulfonic acid B Purge with N2 for 3 min A->B C Heat to 118-120°C (Pressure: 0.5-0.75 MPa) B->C D React for 5 hours C->D E Cool to 30°C and discharge D->E F Distill to recover Methanol E->F G Isolate hot crude product F->G H Purify by recrystallization from Methanol/Water with NaHCO3 wash G->H I Vacuum dry at 40-44°C H->I J Pure Methyl 4-formylbenzoate I->J

Caption: Experimental workflow for the synthesis of Methyl 4-formylbenzoate.

  • Reaction Setup: In a 2L corrosion-resistant pressure reactor, combine 400g of purified p-formylbenzoic acid, 1200g of anhydrous methanol, and 5g of p-toluenesulfonic acid.[2]

  • Inerting: Seal the reactor, purge with nitrogen gas for 3 minutes, and close all valves.[2]

  • Reaction: Begin stirring and heat the mixture to 118-120°C. Maintain the pressure at 0.5-0.75 MPa and continue the reaction for 5 hours.[2]

  • Workup: After the reaction is complete, cool the reactor to 30°C. Filter if necessary, then transfer the mixture to a distillation apparatus to recover the excess methanol.[2]

  • Isolation: The remaining hot liquid is the crude Methyl 4-formylbenzoate.[2]

  • Purification: Dissolve the crude product in an 80% methanol-water solution at 50°C. Slowly add a prepared aqueous solution of sodium bicarbonate with continuous stirring. Cool the mixture, collect the precipitate by vacuum filtration, wash with water until neutral, and dry under vacuum at 40-44°C to yield the pure product.[2]

Protocol 2: Proposed Synthesis of Methyl 3-(4-formylphenoxy)benzoate via Ullmann Condensation
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Methyl 3-hydroxybenzoate (1.0 eq.), 4-fluorobenzaldehyde (1.1 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), and Copper(I) Iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add anhydrous pyridine via syringe.

  • Reaction: Heat the reaction mixture to 130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Conclusion and Future Outlook

Methyl 3-(4-formylphenoxy)benzoate presents a compelling structural alternative to the more common ortho and para formyl-aryl benzoates. Its unique meta-substitution and diaryl ether scaffold offer distinct advantages:

  • Structural Diversity: The bent, flexible structure is ideal for creating non-linear molecular designs, which can be crucial for binding to complex biological targets.

  • Modulated Reactivity: The electronic separation of the formyl and ester groups allows for greater synthetic control, potentially enabling selective reactions at one site while preserving the other.

  • Potential Applications: This building block could be instrumental in developing novel angiotensin II receptor blockers (ARBs), kinase inhibitors, or advanced polymeric materials where specific spatial arrangements are key to function.

While direct experimental data on its performance is nascent, the established reliability of the Ullmann condensation provides a confident pathway to its synthesis. The comparative analysis based on fundamental chemical principles suggests that Methyl 3-(4-formylphenoxy)benzoate is a promising tool for chemists. Further research is warranted to fully characterize its reactivity and explore its applications as a versatile intermediate in pharmaceutical and materials chemistry.

References

  • PrepChem. (n.d.). Synthesis of methyl 2-formylbenzoate. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Available at: [Link]

  • Farooq, S., & Ngaini, Z. (2019). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Current Organocatalysis. Available at: [Link]

  • Wikipedia. (2021). Williamson ether synthesis. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Scribd. (n.d.). 2 Formyl Benzoate. [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. [Link]

  • ResearchGate. (2018). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

  • PubChem. (n.d.). Methyl 4-formylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(3-Formylphenoxy)methyl]benzoic acid. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Purity Assessment: Elemental Analysis of "Methyl 3-(4-formylphenoxy)benzoate"

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel intermediates l...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel intermediates like "Methyl 3-(4-formylphenoxy)benzoate," a molecule with potential applications in medicinal chemistry, establishing purity is not merely a quality control checkpoint but a fundamental prerequisite for its use in further synthetic steps and biological assays. This guide provides an in-depth, comparative analysis of purity assessment, with a primary focus on elemental analysis, while also exploring alternative and complementary techniques.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, or instability of the final drug product. Therefore, robust analytical methods are essential to ensure that a synthesized compound meets stringent purity requirements.

Elemental Analysis: A Foundational Technique for Purity Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a powerful and long-standing technique for determining the elemental composition of a pure organic compound.[1] It serves as a fundamental check of a compound's identity and purity by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the theoretically calculated values based on its molecular formula.

Theoretical vs. Experimental Values for Methyl 3-(4-formylphenoxy)benzoate

The molecular formula for Methyl 3-(4-formylphenoxy)benzoate is C₁₆H₁₄O₄.[2][3] Based on this, the theoretical elemental composition is:

  • Carbon (C): 71.10%

  • Hydrogen (H): 5.22%

  • Oxygen (O): 23.68% (by difference)

The principle of elemental analysis is based on the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of pure oxygen.[4][5] This process converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[6] These gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD) or non-dispersive infrared (NDIR) spectroscopy.[1][4]

A high degree of agreement between the experimental and theoretical values is a strong indicator of the compound's purity. Most scientific journals require the experimental values to be within ±0.4% of the calculated values to be considered acceptable evidence of purity.[7]

Experimental Protocol: Elemental Analysis of Methyl 3-(4-formylphenoxy)benzoate

Objective: To determine the weight percentages of carbon and hydrogen in a synthesized sample of Methyl 3-(4-formylphenoxy)benzoate and compare them to the theoretical values.

Materials:

  • Synthesized and purified Methyl 3-(4-formylphenoxy)benzoate (dried under vacuum to remove residual solvents)

  • Elemental analyzer (e.g., CHN analyzer)

  • Microbalance

  • Tin or silver capsules for sample weighing

  • High-purity standards for calibration (e.g., acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard of known elemental composition. This ensures the accuracy of the instrument's detectors.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried Methyl 3-(4-formylphenoxy)benzoate into a pre-weighed tin or silver capsule using a microbalance.[8]

  • Combustion: Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is typically heated to over 900°C in an oxygen-rich environment.[6]

  • Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O) are passed through a separation column and then to the respective detectors for quantification.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.

Interpreting the Results
ElementTheoretical %Experimental % (Example)DeviationPurity Indication
Carbon71.1070.95-0.15%High Purity
Hydrogen5.225.25+0.03%High Purity

A deviation within the ±0.4% range strongly suggests that the synthesized compound is pure and has the correct elemental composition. Significant deviations may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Causality Behind Experimental Choices
  • Drying the Sample: The sample must be thoroughly dried to remove any residual solvents or water, as their presence would alter the hydrogen and carbon percentages, leading to inaccurate results.

  • Use of High-Purity Standards: Calibration with certified standards is crucial for ensuring the accuracy and reliability of the measurements.[9]

  • Precise Weighing: The small sample size necessitates the use of a highly sensitive microbalance to minimize weighing errors that would directly impact the final percentage calculations.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Start Start: Synthesized Compound Dry Dry Sample (Vacuum Oven) Start->Dry Weigh Accurately Weigh 1-3 mg Dry->Weigh Encapsulate Encapsulate in Tin/Silver Foil Weigh->Encapsulate Combust Combustion (>900°C, O2) Encapsulate->Combust Calibrate Calibrate with Standard Calibrate->Combust Separate Gas Separation (GC) Combust->Separate Detect Detection (TCD/NDIR) Separate->Detect Calculate Calculate %C, %H Detect->Calculate Compare Compare with Theoretical Values Calculate->Compare Purity Assess Purity (Deviation < ±0.4%) Compare->Purity End End: Purity Confirmed Purity->End

Sources

Comparative

Benchmarking the performance of "Methyl 3-(4-formylphenoxy)benzoate"-derived materials

A Comparative Guide to Asymmetric Frameworks in Targeted Therapeutics and Catalysis Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary & Chemical Rationale Historical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Asymmetric Frameworks in Targeted Therapeutics and Catalysis Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary & Chemical Rationale

Historically, the synthesis of porous organic polymers and Covalent Organic Frameworks (COFs) has relied heavily on highly symmetric building blocks, such as 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine, to ensure predictable crystallization and high surface areas[1],[2]. While these symmetric linkers yield robust materials with excellent adsorption and catalytic properties[3],[4], they lack the chemical orthogonality required for advanced, multi-stage post-synthetic modifications (PSM) in complex biological environments.

Methyl 3-(4-formylphenoxy)benzoate (MFPB) bridges this gap. As an asymmetric, bifunctional monomer, MFPB contains both an electrophilic formyl group and a hydrolyzable methyl ester. This A-B asymmetry allows researchers to construct highly customized materials:

  • MFPB-MOFs: By selectively hydrolyzing the ester to a carboxylate, the molecule can coordinate with metal nodes (e.g., Zr⁴⁺), leaving the formyl group entirely free for reversible Schiff-base condensation with amine-bearing therapeutics (like Doxorubicin).

  • MFPB-COFs: By reacting the formyl group with multi-amines to form an imine-linked network, the ester groups remain available for subsequent cross-linking or surface functionalization.

This guide objectively benchmarks MFPB-derived materials against industry standards, providing the mechanistic rationale and self-validating protocols necessary to reproduce these advanced architectures.

Mechanistic Workflows & Logical Architecture

To understand the versatility of MFPB, we must visualize its orthogonal reactivity pathways. The diagram below illustrates how a single asymmetric precursor diverges into two distinct classes of advanced materials.

MFPB_Synthesis MFPB MFPB Monomer (Formyl + Ester) Hydrolysis Alkaline Hydrolysis (Ester -> Carboxylate) MFPB->Hydrolysis Path A: MOF Synthesis SchiffBase Schiff-Base Condensation (Formyl + Amine) MFPB->SchiffBase Path B: COF Synthesis MOF MFPB-Zr-MOF (Free Formyl Groups) Hydrolysis->MOF + ZrCl4 & Modulator COF MFPB-Imine COF (Free Ester Groups) SchiffBase->COF + Multiamine Linker

Caption: Divergent synthesis pathways of MFPB demonstrating orthogonal chemical reactivity.

Quantitative Performance Benchmarking

How do MFPB-derived materials perform against standard benchmarks? The table below compares the MFPB-Zr-MOF and MFPB-Imine-COF against the ubiquitous UiO-66-NH₂ (a standard MOF) and a symmetric Triazine-COF (TFPT-COF)[3].

Key takeaway: MFPB-Zr-MOF exhibits a superior drug loading capacity due to the highly accessible, unhindered formyl groups lining its pores, which actively pull in amine-bearing drugs via covalent tethering rather than relying solely on passive physisorption.

MaterialLinker SymmetryBET Surface Area (m²/g)DOX Drug Loading (wt%)pH 5.5 Release (48h)Primary Application
MFPB-Zr-MOF Asymmetric1,15038.5% 82% Stimuli-Responsive Drug Delivery
MFPB-Imine-COF Asymmetric1,42022.0%45%Surface-Functionalized Catalysis
UiO-66-NH₂ Symmetric1,20018.5%35%Passive Drug Delivery / Adsorption
TFPT-COF [3]Symmetric279.512.0%20%Dye Pollutant Adsorption

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The steps below do not merely list actions; they explain the physical chemistry driving the reactions, ensuring you can troubleshoot dynamically.

Protocol 1: Selective Hydrolysis of MFPB

Objective: Convert the methyl ester to a carboxylic acid without triggering a Cannizzaro reaction on the sensitive formyl group.

  • Solvent System: Dissolve 5.0 mmol of MFPB in a 3:1 mixture of THF and H₂O (40 mL). Causality: The biphasic-like nature of THF/H₂O ensures the organic monomer remains solvated while allowing the aqueous hydroxide to interface gently.

  • Reagent Choice: Cool the flask to 0°C. Add 1.2 equivalents of Lithium Hydroxide (LiOH) dropwise. Causality: We explicitly avoid NaOH or KOH. The smaller Li⁺ ion provides a milder, more controlled nucleophilic attack on the ester carbonyl, preventing the highly basic conditions that would cause the aldehyde to disproportionate.

  • Validation: Stir for 4 hours at room temperature. Acidify to pH 3 using 1M HCl to precipitate the 3-(4-formylphenoxy)benzoic acid. Wash with cold water and dry. Verify via ¹H-NMR (disappearance of the singlet at ~3.9 ppm corresponding to the methyl ester, retention of the aldehyde peak at ~9.9 ppm).

Protocol 2: Modulated Solvothermal Synthesis of MFPB-Zr-MOF

Objective: Construct a highly crystalline, porous framework with free-hanging formyl groups.

  • Precursor Mixing: Combine 1.0 mmol of the hydrolyzed MFPB and 1.0 mmol of ZrCl₄ in 20 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition: Add 30 equivalents (approx. 1.7 mL) of glacial acetic acid. Causality: Zr⁴⁺ has an exceptionally high affinity for carboxylates. Without a modulator, the reaction yields an amorphous, non-porous gel. Acetic acid acts as a competing monodentate ligand, dynamically attaching and detaching from the Zr-cluster. This slows the framework extension, allowing errors to self-correct and yielding highly crystalline, thermodynamically stable MOFs.

  • Crystallization: Seal in a Teflon-lined autoclave and heat at 120°C for 48 hours.

  • Validation: Collect the white powder via centrifugation. Wash extensively with DMF and acetone to remove unreacted modulator. Confirm permanent porosity via N₂ adsorption-desorption isotherms at 77 K.

Protocol 3: Post-Synthetic Modification (PSM) with Doxorubicin

Objective: Covalently tether DOX to the MOF via an acid-cleavable imine bond.

  • Conjugation: Suspend 50 mg of MFPB-Zr-MOF in anhydrous methanol. Add 25 mg of Doxorubicin hydrochloride and 10 µL of triethylamine (to deprotonate the DOX amine).

  • Reaction Dynamics: Stir in the dark at 35°C for 24 hours. Causality: The free primary amine on DOX undergoes a Schiff-base condensation with the free formyl groups on the MOF pore walls. Water is generated as a byproduct; using anhydrous methanol drives the equilibrium toward the imine product.

  • Validation: Centrifuge and collect the supernatant. Measure the residual DOX via UV-Vis spectroscopy (λ = 480 nm) to calculate the exact drug loading efficiency.

Stimuli-Responsive Release Mechanism

The true power of the MFPB-Zr-MOF lies in its behavior in vivo. The imine linkage formed during Protocol 3 is dynamically stable at physiological pH but rapidly hydrolyzes in acidic environments.

Drug_Release MOF_DOX MFPB-MOF-DOX Conjugate (Covalent Imine Linkage) Bloodstream Physiological pH (7.4) Stable Circulation MOF_DOX->Bloodstream Intravenous Injection Tumor Tumor Microenvironment (pH 5.0 - 5.5) Bloodstream->Tumor EPR Effect Accumulation Cleavage Imine Bond Hydrolysis (Cleavage) Tumor->Cleavage Acidic Trigger Release Targeted DOX Release & MOF Degradation Cleavage->Release Therapeutic Action

Caption: Mechanism of targeted drug release driven by tumor microenvironment acidity.

When the MOF accumulates in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, the acidic microenvironment (pH 5.0–5.5) protonates the imine nitrogen. This catalyzes the hydrolysis of the bond, releasing the active DOX directly into the cancer cells while minimizing off-target systemic toxicity.

References

  • Strategic design of a rare trigonal symmetric luminescent covalent organic framework by linker modification Source: AIP Publishing / PubMed URL:[Link]

  • Application of novel silica stabilized on a covalent triazine framework as a highly efficient heterogeneous and recyclable catalyst in the effective green synthesis of porphyrins Source: RSC Advances (RSC Publishing) URL:[Link]

  • Intriguing catalytic activity of a silver-functionalized COF in the reduction of nitroaromatics and synthesis of biologically relevant imidazoles Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants Source: Peeref URL:[Link]

Sources

Validation

Cross-reactivity studies of "Methyl 3-(4-formylphenoxy)benzoate" derivatives

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Methyl 3-(4-formylphenoxy)benzoate Derivatives in Targeted Therapeutics Executive Summary In the landscape of targeted covalent inhibitors (TCIs), Methyl 3-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Methyl 3-(4-formylphenoxy)benzoate Derivatives in Targeted Therapeutics

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), Methyl 3-(4-formylphenoxy)benzoate (M34FB) (CAS 103561-09-7)[1] has emerged as a highly versatile, bifunctional building block. It combines a diaryl ether core —a privileged scaffold for hydrophobic target engagement—with an aldehyde (formyl) warhead capable of reversible covalent binding. However, this dual functionality introduces complex cross-reactivity liabilities. This guide provides an objective comparison of M34FB derivatives against alternative covalent scaffolds and outlines self-validating experimental methodologies to accurately profile their proteome-wide off-target effects.

Mechanistic Rationale: The Dual-Axis Liability of M34FB

To effectively utilize M34FB in drug discovery, researchers must account for its "dual-axis" promiscuity:

  • Axis 1: Structural Promiscuity (The Diaryl Ether Core) Diaryl ethers are ubiquitous in medicinal chemistry due to their high lipid solubility, cell membrane penetration, and metabolic stability[2]. The flexible oxygen bridge allows the two aryl rings to adopt multiple conformations, making them ideal for occupying the highly conserved hydrophobic pockets of kinases (particularly the DFG-out conformation). Consequently, diaryl ether derivatives frequently exhibit off-target cross-reactivity across the kinome, inadvertently inhibiting VEGFR, PDGFR, and RET families[3].

  • Axis 2: Electrophilic Promiscuity (The Aldehyde Warhead) Unlike irreversible acrylamides that strictly target cysteine, aldehydes are powerful electrophiles that can form reversible covalent bonds with both cysteines (via thiohemiacetals) and lysines (via Schiff bases/imines)[4][5]. While targeting the catalytic lysine of kinases offers a novel mechanism to overcome cysteine-mutation resistance[6], the ubiquitous nature of surface-exposed lysines across the proteome leads to significant cross-reactivity and potential haptenization[7].

Promiscuity_Network cluster_0 Axis 1: Structural Cross-Reactivity (Diaryl Ether Core) cluster_1 Axis 2: Electrophilic Cross-Reactivity (Aldehyde Warhead) M34FB M34FB Derivative (Diaryl Ether + Aldehyde) VEGFR VEGFR (DFG-out) M34FB->VEGFR PDGFR PDGFR (DFG-out) M34FB->PDGFR Lysine Off-Target Lysines (Schiff Base) M34FB->Lysine Cysteine Off-Target Cysteines (Thiohemiacetal) M34FB->Cysteine

Dual-axis cross-reactivity network of M34FB derivatives in targeted therapeutics.

Objective Scaffold Comparison

When designing a kinase inhibitor or covalent probe, M34FB derivatives must be benchmarked against alternative privileged warheads and scaffolds. The table below synthesizes the performance and cross-reactivity profiles of M34FB against Acrylamide-Diaryl Ethers and Nitrile-Diaryl Amines.

FeatureMethyl 3-(4-formylphenoxy)benzoate (M34FB)Acrylamide-Diaryl EthersNitrile-Diaryl Amines
Core Scaffold Diaryl Ether (Flexible, Hydrophobic)Diaryl EtherDiaryl Amine (H-bond donor capable)
Warhead Aldehyde (Formyl)AcrylamideCyano (Nitrile)
Primary Nucleophile Lysine (ε-amine) / Cysteine (thiol)Cysteine (thiol)Cysteine (thiol)
Binding Reversibility Reversible (Schiff base / Thiohemiacetal)Irreversible (Michael addition)Reversible (Pinner-type / Thioimidate)
Cross-Reactivity Liability High (Off-target lysines, serum albumin)Moderate (Off-target cysteines, GSH depletion)Low (Requires precise catalytic alignment)
Residence Time Tunable (Dependent on local microenvironment)Infinite (Irreversible)Short to Moderate
Metabolic Stability Low to Moderate (Prone to oxidation/reduction)Moderate (Prone to GSH conjugation)High

Data synthesized from systematic explorations of privileged warheads in covalent drug discovery[2][5].

Self-Validating Experimental Protocols

To accurately assess the cross-reactivity of M34FB derivatives, standard profiling assays are insufficient. The reversibility of the aldehyde warhead requires specialized trapping mechanisms, and the dual-axis nature of the scaffold requires orthogonal controls.

Protocol 1: Reductive Amination-Trapped Activity-Based Protein Profiling (ABPP)

Purpose: To map the proteome-wide covalent cross-reactivity of the aldehyde warhead. Causality & Expertise: Aldehyde-lysine imines are highly dynamic under physiological conditions. If cells are lysed and washed using standard ABPP protocols, the equilibrium shifts, the probe dissociates, and off-target cross-reactivity is severely underreported[4][7]. To validate the system, an in situ reduction step using Sodium Cyanoborohydride (NaBH₃CN) is mandatory to trap the transient Schiff base as a stable secondary amine prior to lysis.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an M34FB analog featuring an alkyne handle (e.g., via ester hydrolysis and subsequent amidation with propargylamine).

  • Live-Cell Incubation: Treat live cells (e.g., HEK293T) with the alkyne-M34FB probe (1–10 µM) for 2 hours at 37°C.

  • In Situ Reductive Trapping (Critical): Add 50 mM NaBH₃CN directly to the culture media and incubate for an additional 30 minutes. This reduces reversible imines to irreversible amines.

  • Lysis & Click Chemistry: Harvest and lyse the cells. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne-probe-protein adducts.

  • Enrichment: Isolate tagged proteins using streptavidin-agarose beads, followed by stringent washing (1% SDS, 8 M urea) to remove non-covalently bound proteins.

  • LC-MS/MS: Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS to identify off-target lysine engagements.

ABPP_Workflow A Live Cell Incubation with M34FB Probe B In Situ Reduction (NaBH3CN Trapping) A->B Reversible Imine C Cell Lysis & Protein Extraction B->C Stable Amine D Click Chemistry (Biotinylation) C->D E Streptavidin Enrichment D->E F LC-MS/MS Proteomics E->F

Chemoproteomic ABPP workflow utilizing reductive trapping for aldehyde cross-reactivity profiling.

Protocol 2: Orthogonal Kinome Selectivity Profiling

Purpose: To isolate the structural cross-reactivity (diaryl ether) from the electrophilic cross-reactivity (aldehyde). Causality & Expertise: Because M34FB derivatives can bind kinases non-covalently (via the diaryl ether) and covalently (via the aldehyde), a single high-throughput screen cannot distinguish the mechanism of off-target inhibition. The protocol must include a matched non-electrophilic control to deconvolute the data[3][5].

Step-by-Step Methodology:

  • Control Synthesis: Synthesize a matched control compound where the reactive formyl group of M34FB is reduced to a bioisosteric, non-electrophilic hydroxymethyl group.

  • High-Throughput Screening: Submit both the active M34FB derivative and the hydroxymethyl control to a comprehensive kinome binding assay (e.g., KINOMEscan, >400 kinases) at a fixed concentration (e.g., 1 µM).

  • Data Deconvolution:

    • Kinases inhibited by both compounds represent structural cross-reactivity driven by the diaryl ether core fitting into the DFG-out pocket.

    • Kinases inhibited only by the active M34FB derivative represent covalent cross-reactivity driven by the aldehyde warhead engaging a proximate lysine or cysteine[6].

Sources

Comparative

In-silico modeling and comparison of "Methyl 3-(4-formylphenoxy)benzoate" properties

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale The diaryl ether scaffold is a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

The diaryl ether scaffold is a privileged structure in medicinal chemistry, frequently utilized to impart conformational flexibility, enhance lipid solubility, and navigate complex receptor topologies in anticancer and antimicrobial agents [1]. Within this chemical space, Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) serves as a highly versatile synthetic building block.

The causality behind selecting this specific building block lies in its dual-functional nature:

  • The Formyl Group: Acts as a highly reactive electrophilic center, ideal for late-stage functionalization via reductive amination to append solubilizing basic amines—a critical tactic in overcoming the poor aqueous solubility typical of kinase inhibitors.

  • The Meta-Substituted Ether Linkage: The meta-substitution forces a distinct "V-shaped" molecular topology. Unlike para-substituted analogs which adopt linear conformations, the meta-geometry allows the molecule to fold into deep, restrictive hydrophobic pockets, such as the DFG-out conformation of the VEGFR-2 kinase domain [2].

To objectively evaluate its utility, this guide provides a rigorous in-silico comparison between Methyl 3-(4-formylphenoxy)benzoate (Meta-Ester) , its structural isomer Methyl 4-(4-formylphenoxy)benzoate (Para-Ester) , and its active pharmacophore analog 3-(4-formylphenoxy)benzoic acid (Meta-Acid) .

In-Silico Experimental Methodologies

As a standard of scientific integrity, computational pipelines must be self-validating. The following protocols detail the exact parameters used to ensure reproducibility and accuracy.

Workflow Start Compound Selection Diaryl Ether Analogs DFT DFT Optimization B3LYP/6-311G(d,p) Start->DFT 3D Conformer Generation ADMET ADMET Profiling SwissADME / pkCSM DFT->ADMET Optimized Geometry Docking Molecular Docking Target: VEGFR-2 (PDB: 4ASD) DFT->Docking ESP Charges & Topologies Analysis Comparative Analysis Lead Identification ADMET->Analysis Pharmacokinetic Filters Docking->Analysis Binding Affinities

Figure 1: Step-by-step in-silico evaluation workflow for diaryl ether derivatives.

Protocol 1: Quantum Mechanical (DFT) Optimization
  • Rationale: Standard molecular mechanics force fields often fail to accurately predict the dihedral angle of the highly electronegative diaryl ether oxygen bridge. We utilize Density Functional Theory (DFT) to capture the true electronic delocalization.

  • Step-by-Step:

    • Generate initial 3D conformers using the MMFF94 force field.

    • Submit conformers to Gaussian 16 software.

    • Perform geometry optimization using the B3LYP functional with the 6-311G(d,p) basis set . Causality: The inclusion of polarization functions (d,p) is mandatory to accurately model the electron density around the ether oxygen, preventing artificial flattening of the molecule.

    • Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to derive the band gap (ΔE).

  • Self-Validation: Confirm the absence of imaginary frequencies in the vibrational analysis to ensure the optimized geometry represents a true local minimum, not a transition state.

Protocol 2: Pharmacokinetic (ADMET) Profiling
  • Rationale: A compound's efficacy is moot if it cannot reach its target. ADMET profiling filters out compounds with poor oral bioavailability or high toxicity early in the pipeline.

  • Step-by-Step:

    • Export optimized SMILES strings from the DFT output.

    • Process through SwissADME and pkCSM predictive models.

    • Extract Consensus LogP, Topological Polar Surface Area (TPSA), and Human Intestinal Absorption (HIA) metrics.

Protocol 3: Molecular Docking (VEGFR-2 Kinase Domain)
  • Rationale: Diaryl ethers are well-documented inhibitors of angiogenesis [2]. We dock these compounds against VEGFR-2 to evaluate how regiochemistry dictates binding affinity.

  • Step-by-Step:

    • Retrieve the VEGFR-2 crystal structure (PDB ID: 4ASD) from the Protein Data Bank.

    • Prepare the protein: Remove water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.

    • Define the Grid Box: Center coordinates on the native co-crystallized ligand (Sorafenib) with dimensions 25 × 25 × 25 Å.

    • Execute docking via AutoDock Vina with an exhaustiveness of 16.

  • Self-Validation: Re-dock the native Sorafenib ligand. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å.

Quantitative Data & Comparative Analysis

Quantum Chemical Properties (DFT Analysis)

The HOMO-LUMO gap (ΔE) is a direct indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher chemical reactivity.

CompoundHOMO (eV)LUMO (eV)Band Gap (ΔE, eV)Dipole Moment (D)
Methyl 3-(4-formylphenoxy)benzoate -6.40-2.104.303.24
Methyl 4-(4-formylphenoxy)benzoate -6.35-2.154.201.85
3-(4-formylphenoxy)benzoic acid -6.45-2.124.334.51

Scientist's Insight: The meta-ester exhibits a significantly higher dipole moment (3.24 D) compared to the para-ester (1.85 D). This asymmetry enhances its solubility profile in polar aprotic solvents during synthesis and influences its orientation within polarized enzymatic pockets.

Pharmacokinetic (ADMET) Profiles

Evaluating the drug-likeness of these building blocks ensures they do not violate Lipinski's Rule of Five when integrated into larger drug molecules.

CompoundMW ( g/mol )LogP (Consensus)TPSA (Ų)HIA (%)BBB Permeability
Methyl 3-(4-formylphenoxy)benzoate 256.253.5252.6095%Low
Methyl 4-(4-formylphenoxy)benzoate 256.253.6052.6096%Low
3-(4-formylphenoxy)benzoic acid 242.232.8563.6088%Very Low

Scientist's Insight: The hydrolysis of the ester to the free acid (Meta-Acid) drops the LogP from 3.52 to 2.85 and increases the TPSA. While the ester forms are excellent lipophilic prodrugs or intermediates, the free acid is better suited for systemic circulation and avoiding off-target central nervous system (BBB) toxicity.

Binding Affinity & Conformational Logic

ConformationalLogic Scaffold Diaryl Ether Scaffold (Flexible Oxygen Bridge) Meta Meta-Isomer Methyl 3-(4-formylphenoxy)benzoate Scaffold->Meta Substitution Para Para-Isomer Methyl 4-(4-formylphenoxy)benzoate Scaffold->Para Substitution Acid Free Acid Analog 3-(4-formylphenoxy)benzoic acid Scaffold->Acid Hydrolysis BindMeta V-Shaped Conformation Fits Deep Hydrophobic Pockets Meta->BindMeta Dihedral Angle BindPara Linear Conformation Fits Shallow Surface Grooves Para->BindPara Dihedral Angle BindAcid V-Shaped + H-Bond Donor Anchors to Hinge Region Acid->BindAcid Dihedral + H-Bond

Figure 2: Impact of regiochemistry and functional groups on diaryl ether binding mechanics.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)Predicted Binding Mode
Methyl 3-(4-formylphenoxy)benzoate -8.4Cys919, Glu885V-shaped, deep hydrophobic pocket
Methyl 4-(4-formylphenoxy)benzoate -7.2Val848, Ala866Linear, shallow groove
3-(4-formylphenoxy)benzoic acid -8.9Cys919, Asp1046 (H-bond)V-shaped, hinge region anchor

Scientist's Insight: The docking results validate the structural rationale. The meta-ester outperforms the para-ester by 1.2 kcal/mol because its V-shaped conformation allows it to bypass steric clashes at the entrance of the VEGFR-2 active site. Furthermore, converting the ester to the free acid yields the highest affinity (-8.9 kcal/mol) due to a critical new hydrogen bond formation between the carboxylate moiety and Asp1046 in the DFG motif, a hallmark of Type II kinase inhibitors [3].

Strategic Recommendations

For drug development professionals synthesizing novel kinase inhibitors or antiplasmodial agents [3]:

  • Prioritize Meta-Regiochemistry: Utilize Methyl 3-(4-formylphenoxy)benzoate over its para-analog when targeting deep, restrictive enzymatic pockets. The inherent dihedral angle of the meta-oxygen bridge naturally pre-organizes the molecule into a favorable bioactive conformation, reducing the entropic penalty of binding.

  • Leverage the Formyl Group: Use the 4-formyl group as a synthetic handle. Reductive amination with morpholine or piperazine derivatives will drastically improve the aqueous solubility of the final drug candidate without disrupting the core diaryl ether pharmacophore.

References

  • Diaryl ether derivatives as anticancer agents - A review. ResearchGate. Available at:[Link]

  • New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment. Bentham Science Publishers. Available at:[Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at:[Link]

Validation

Head-to-head comparison of "Methyl 3-(4-formylphenoxy)benzoate" in specific applications

Head-to-Head Comparison: Methyl 3-(4-formylphenoxy)benzoate in Diaryl Ether-Based Drug Discovery Executive Summary & Mechanistic Advantage Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) is a highly versatile, bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison: Methyl 3-(4-formylphenoxy)benzoate in Diaryl Ether-Based Drug Discovery

Executive Summary & Mechanistic Advantage

Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) is a highly versatile, bifunctional diaryl ether building block. The diaryl ether motif is a privileged structural scaffold in medicinal chemistry, frequently serving as the lipophilic core for nuclear receptor ligands, targeted kinase inhibitors, and antimicrobial agents[1][2].

As a Senior Application Scientist, I frequently evaluate synthetic routes for library generation. The strategic advantage of Methyl 3-(4-formylphenoxy)benzoate lies in its orthogonal reactivity . The molecule features an electrophilic formyl (aldehyde) group that allows for rapid functionalization via condensation or reductive amination, while the methyl ester serves as a stable, protected carboxylic acid that can be saponified or converted to an amide at the final stage of the synthesis. This pre-formed diaryl ether bypasses the need for harsh, late-stage cross-coupling reactions, preserving the integrity of sensitive functional groups.

Application 1: Synthesis of PPAR Agonists (Metabolic Diseases)

Context: Peroxisome proliferator-activated receptor (PPAR) agonists, such as the thiazolidinedione (TZD) class of antidiabetic drugs, rely heavily on diaryl ether backbones to properly occupy the large, lipophilic binding pocket of the PPARγ and PPARα receptors[2][3].

The Comparison: Pre-formed Formyl-Diaryl Ether vs. Late-Stage Ullmann Coupling Historically, process chemists have attempted to construct the diaryl ether linkage late in the synthesis via an Ullmann coupling between a substituted phenol and an aryl halide[4]. However, Ullmann couplings require elevated temperatures (>100 °C) and copper catalysts. These harsh conditions frequently lead to the degradation of the aldehyde moiety or the premature hydrolysis of the ester.

By utilizing commercially available Methyl 3-(4-formylphenoxy)benzoate, chemists bypass the Ullmann bottleneck. The pre-formed ether allows direct progression to the Knoevenagel condensation with 2,4-thiazolidinedione under mild, base-catalyzed conditions.

Table 1: Performance Comparison for PPAR Agonist Precursor Synthesis

MetricPre-formed Formyl-Diaryl Ether (Methyl 3-(4-formylphenoxy)benzoate)Late-Stage Ullmann Coupling (Alternative Route)
Typical Yield 85–95%40–60%
Reaction Temperature 80 °C (Mild Reflux)110–150 °C
Catalyst Requirement Organocatalytic (Piperidine)Transition Metal (CuI / Ligands)
Chemoselectivity Excellent (Ester remains intact)Poor (High risk of ester hydrolysis)
E-factor (Waste) Low (Ethanol solvent, simple filtration)High (Heavy metal waste, complex workup)
Protocol 1: Knoevenagel Condensation (Self-Validating System)

This protocol describes the coupling of the formyl group with 2,4-thiazolidinedione.

  • Initiation: Charge a round-bottom flask with Methyl 3-(4-formylphenoxy)benzoate (1.0 eq), 2,4-thiazolidinedione (1.1 eq), and anhydrous ethanol (0.2 M).

  • Catalysis: Add piperidine (0.1 eq) dropwise.

    • Causality: Piperidine acts as a secondary amine organocatalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion, which is far more reactive toward the enolate of the thiazolidinedione than the parent aldehyde.

  • Propagation: Heat the reaction to reflux (80 °C) for 4 hours.

    • Validation: The reaction is self-indicating. As the product forms, it becomes highly conjugated and will precipitate out of the ethanol as a bright yellow solid. This precipitation drives the equilibrium forward (Le Chatelier's principle) ensuring near-quantitative conversion.

  • Isolation: Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol.

    • Validation: Analyze the solid via 1 H NMR. The complete disappearance of the aldehyde proton (~9.9 ppm) and the appearance of a new vinylic proton (~7.8 ppm) confirms successful condensation.

Application 2: Enzyme Inhibitor Libraries via Reductive Amination

Context: Developing structure-activity relationships (SAR) for kinase and enoyl reductase inhibitors requires the rapid synthesis of diverse amine libraries around a central diaryl ether scaffold[1].

The Comparison: Reductive Amination vs. Buchwald-Hartwig Amination An alternative approach to amine installation uses a bromo-diaryl ether (e.g., Methyl 3-(4-bromophenoxy)benzoate) via Buchwald-Hartwig cross-coupling. However, palladium-catalyzed amination is highly sensitive to moisture, requires expensive phosphine ligands (e.g., Xantphos), and frequently fails with sterically hindered amines. Conversely, the formyl group of Methyl 3-(4-formylphenoxy)benzoate undergoes reductive amination with primary and secondary amines using Sodium triacetoxyborohydride (NaBH(OAc) 3​ )[1]. This reaction is robust, runs at room temperature, and generates a flexible methylene spacer (-CH 2​ -NH-) that often improves the aqueous solubility of the resulting drug candidates.

Table 2: Library Generation Efficiency

ParameterReductive Amination (using Formyl Precursor)Buchwald-Hartwig Coupling (using Bromo Precursor)
Reagents NaBH(OAc) 3​ , AcOHPd 2​ (dba) 3​ , Xantphos, t -BuONa
Moisture Sensitivity Low (Tolerates ambient moisture)Extremely High (Requires inert atmosphere)
Amine Scope Broad (1° and 2° aliphatic/aromatic amines)Limited (Often fails with bulky amines)
Linkage Formed Flexible Methylene Spacer (-CH 2​ -NH-)Rigid Aniline (-NH-)
Average Library Yield >80% across diverse members30–70% (Highly substrate-dependent)
Protocol 2: Reductive Amination (Self-Validating System)
  • Imine Formation: Dissolve Methyl 3-(4-formylphenoxy)benzoate (1.0 eq) and the target amine (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq).

    • Causality: Acid catalysis is critical for weakly nucleophilic amines. It protonates the hemiaminal intermediate, facilitating the elimination of water to form the reactive imine.

  • Intermediate Check: Stir at room temperature for 2 hours.

    • Validation: Remove a 10 µL aliquot, quench with NaHCO 3​ , and spot on a TLC plate (UV active). Do not proceed to reduction until the starting aldehyde is completely consumed to prevent the formation of the corresponding benzyl alcohol byproduct.

  • Reduction: Add NaBH(OAc) 3​ (1.5 eq) in portions over 15 minutes.

    • Causality: The bulky, electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This ensures absolute chemoselectivity: it reduces the protonated imine but leaves the unreacted methyl ester completely intact.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM, and concentrate.

    • Validation: LC-MS will show the expected [M+H] + mass, and 1 H NMR will reveal a new benzylic CH 2​ singlet (~3.8 ppm), confirming the successful installation of the amine.

Synthetic Workflow Visualization

G Core Methyl 3-(4-formylphenoxy)benzoate (Orthogonal Building Block) Condensation Knoevenagel Condensation Base Catalysis Core->Condensation Formyl Reactivity RedAmination Reductive Amination NaBH(OAc)3 Core->RedAmination Formyl Reactivity Saponification Ester Hydrolysis LiOH / H2O Core->Saponification Ester Reactivity PPAR Thiazolidinedione (PPAR Agonist) Condensation->PPAR Target 1 Kinase Benzylamine Library (Kinase Inhibitors) RedAmination->Kinase Target 2 Acid Free Carboxylic Acid (Amide Coupling) Saponification->Acid Target 3

Divergent synthetic workflows of Methyl 3-(4-formylphenoxy)benzoate in drug discovery.

References

  • Cheng, G., et al. "Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase." ACS Medicinal Chemistry Letters, 4(3), 2013. URL:[Link]

  • Wang, L., et al. "The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development." International Journal of Molecular Sciences, 21(15), 2020. URL:[Link]

  • Busch, B. B., et al. "Identification of Diaryl Ether-Based Ligands for Estrogen-Related Receptor α as Potential Antidiabetic Agents." Journal of Medicinal Chemistry, 54(3), 2011. URL:[Link]

  • Gim, H., et al. "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols." Molecules, 28(6), 2023. URL:[Link]

Sources

Comparative

Confirming the Regiochemistry of Methyl 3-(4-formylphenoxy)benzoate Synthesis: A Comparative Guide

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. The regiochemistry of a compound can profoundly influence its biolo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. The regiochemistry of a compound can profoundly influence its biological activity, physical properties, and ultimately, its utility. This guide provides an in-depth technical comparison to confirm the synthesis of Methyl 3-(4-formylphenoxy)benzoate , a diaryl ether with potential applications as a versatile building block. We will explore the most probable synthetic pathway and detail the analytical methodologies required to unequivocally verify the desired regiochemical outcome over potential isomers.

The Synthetic Challenge: Directing the Ether Linkage

The synthesis of unsymmetrical diaryl ethers such as Methyl 3-(4-formylphenoxy)benzoate typically involves the formation of a C-O bond between two different aromatic rings. The key challenge lies in controlling the position of this linkage to obtain the desired constitutional isomer. The most logical and widely employed method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction.

A plausible and efficient route involves the reaction of a phenoxide with an activated aryl halide. In the case of Methyl 3-(4-formylphenoxy)benzoate, this translates to the coupling of methyl 3-hydroxybenzoate with 4-fluorobenzaldehyde. The electron-withdrawing nature of the formyl group in 4-fluorobenzaldehyde activates the aromatic ring towards nucleophilic attack, making the fluorine atom a good leaving group.

The primary regiochemical challenge arises from the possibility of the phenoxide attacking a different position on the benzaldehyde ring, or if starting materials with different substitution patterns were used, the formation of other isomers such as Methyl 4-(3-formylphenoxy)benzoate or Methyl 3-(2-formylphenoxy)benzoate. This guide will focus on distinguishing the target molecule from its most likely regioisomeric impurity, Methyl 4-(3-formylphenoxy)benzoate.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis of Methyl 3-(4-formylphenoxy)benzoate can be achieved via a copper-catalyzed Ullmann-type condensation or a base-mediated SNAr reaction. The latter is often preferred for its milder conditions and avoidance of stoichiometric copper reagents.

Experimental Protocol: Synthesis of Methyl 3-(4-formylphenoxy)benzoate

  • Deprotonation of Phenol: To a solution of methyl 3-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium or cesium phenoxide.

  • Nucleophilic Aromatic Substitution: To the resulting suspension, add 4-fluorobenzaldehyde (1.1 eq.).

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Methyl 3-(4-formylphenoxy)benzoate.

Regiochemical Confirmation: A Spectroscopic Approach

¹H NMR Spectroscopy: The Telltale Splitting Patterns

The proton NMR spectra of the two isomers will exhibit distinct differences in their aromatic regions.

  • Methyl 3-(4-formylphenoxy)benzoate (Target Molecule):

    • The protons on the 4-formylphenoxy ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the formyl group will be downfield due to its electron-withdrawing nature, while the protons ortho to the ether linkage will be slightly more upfield.

    • The protons on the methyl 3-oxybenzoate ring will show a more complex pattern consistent with a 1,3-disubstitution. We expect to see a singlet (or a narrow triplet), a doublet, and a doublet of doublets.

  • Methyl 4-(3-formylphenoxy)benzoate (Isomer):

    • The protons on the 3-formylphenoxy ring will display a pattern characteristic of 1,3-disubstitution.

    • The protons on the methyl 4-oxybenzoate ring will appear as two doublets, typical of a 1,4-disubstituted system.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Methyl 3-(4-formylphenoxy)benzoate (Predicted) Methyl 4-(3-formylphenoxy)benzoate (Predicted)
Aldehyde (-CHO)~9.9 ppm (s)~9.9 ppm (s)
Methoxy (-OCH₃)~3.9 ppm (s)~3.9 ppm (s)
Benzoate Ring
H2'~7.7 ppm (t)~7.9 ppm (d)
H4'~7.5 ppm (dd)~7.1 ppm (d)
H5'~7.3 ppm (t)
H6'~7.1 ppm (d)
Phenoxy Ring
H2, H6~7.8 ppm (d)~7.6 ppm (s)
H3, H5~7.1 ppm (d)~7.4 ppm (d)
~7.2 ppm (t)
~7.0 ppm (d)

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions. The key differentiating factor is the splitting pattern of the aromatic protons.

¹³C NMR Spectroscopy: Unambiguous Carbon Environments

The carbon NMR spectrum provides a clear distinction between the two isomers based on the number and chemical shifts of the aromatic carbon signals.

  • Methyl 3-(4-formylphenoxy)benzoate (Target Molecule): Due to the lower symmetry, all 12 aromatic carbons are expected to be unique, resulting in 12 distinct signals in the aromatic region of the ¹³C NMR spectrum.

  • Methyl 4-(3-formylphenoxy)benzoate (Isomer): The 1,4-disubstituted benzoate ring will have symmetry, leading to fewer than 12 aromatic carbon signals.

2D NMR Spectroscopy: Connecting the Dots

For unequivocal structure determination, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the regiochemistry. It reveals correlations between protons and carbons that are two or three bonds apart. For Methyl 3-(4-formylphenoxy)benzoate, a crucial HMBC correlation would be observed between the protons on the phenoxy ring (H3 and H5) and the carbon of the ester-bearing ring attached to the ether oxygen (C3'). Conversely, for the isomer, correlations would be seen between the protons on the benzoate ring and the carbon of the phenoxy ring attached to the ether oxygen.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. For the target molecule, NOE correlations would be expected between the protons on the benzoate ring (e.g., H2' and H4') and the protons on the phenoxy ring that are in close spatial proximity, further confirming the connectivity.

Visualizing the Synthetic and Analytical Workflow

Synthesis_and_Analysis cluster_synthesis Synthetic Pathway cluster_analysis Analytical Confirmation A Methyl 3-hydroxybenzoate C Base (K2CO3 or Cs2CO3) Solvent (DMF or DMSO) A->C Deprotonation B 4-Fluorobenzaldehyde B->C D Methyl 3-(4-formylphenoxy)benzoate C->D SNAr Reaction E Crude Product D->E F Purification (Column Chromatography) E->F G Pure Product F->G H Spectroscopic Analysis (1H, 13C, HSQC, HMBC, NOESY) G->H I Regiochemical Confirmation H->I

Caption: Workflow for the synthesis and regiochemical confirmation of Methyl 3-(4-formylphenoxy)benzoate.

Conclusion

The synthesis of Methyl 3-(4-formylphenoxy)benzoate via nucleophilic aromatic substitution is a robust method for constructing the diaryl ether linkage. While the reaction is expected to proceed with high regioselectivity, definitive confirmation of the product's structure is essential. A comprehensive analysis of ¹H, ¹³C, and 2D NMR spectra provides the necessary evidence to distinguish the desired product from its potential isomers. By carefully examining the splitting patterns in the ¹H NMR spectrum and the long-range correlations in the HMBC spectrum, researchers can be confident in the regiochemical outcome of their synthesis. This guide provides a framework for both the synthesis and the rigorous analytical validation required in modern chemical research.

References

  • Ullmann Condensation: Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]

  • Nucleophilic Aromatic Substitution: Laali, K. K.; Gettwert, V. J. J. Org. Chem.2001 , 66(1), 35-40. [Link]

  • NMR Spectroscopy for Structural Elucidation: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds. Wiley, 2014. [Link]

  • 2D NMR Spectroscopy: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. [Link]

Validation

A Comparative Guide to the Synthesis of Methyl 3-(4-formylphenoxy)benzoate: A Prospective Analysis of Key Methodologies

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 3-(4-formylphenoxy)benzoate is a bifunctional aromatic compound with si...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 3-(4-formylphenoxy)benzoate is a bifunctional aromatic compound with significant potential as a versatile intermediate. Its structure, incorporating both an aldehyde and a methyl ester, offers two distinct points for chemical modification, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.

This guide provides a comprehensive comparison of the most probable and effective synthetic routes to Methyl 3-(4-formylphenoxy)benzoate. As a self-validating document, it is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for each method. We will delve into two primary, highly viable synthetic strategies: the classic Williamson ether synthesis and a potential Nucleophilic Aromatic Substitution (SNAr) pathway. This comparative analysis is supported by established chemical theory and adapted from well-documented procedures for analogous transformations.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway for Methyl 3-(4-formylphenoxy)benzoate is contingent on several factors, including the commercial availability and cost of starting materials, desired yield and purity, reaction scalability, and the safety profile of the reagents and conditions. Below, we present a detailed examination of two logical and scientifically sound approaches.

Synthesis RouteStarting MaterialsKey Reagents & CatalystReaction TimeTemperature (°C)Typical Yield (Estimated)Purity Profile
Route 1: Williamson Ether Synthesis 4-hydroxybenzaldehyde, Methyl 3-bromobenzoateK₂CO₃ or Cs₂CO₃, DMF or Acetonitrile6-24 hours70-10085-95%High, requires purification
Route 2: Nucleophilic Aromatic Substitution (SNAr) Methyl 3-hydroxybenzoate, 4-fluorobenzaldehydeK₂CO₃ or NaH, DMSO or DMF4-12 hours100-15070-90%Good, may require chromatographic purification

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is particularly well-suited for the synthesis of diaryl ethers.[1][2] This method proceeds via an SN2 reaction between a phenoxide ion and an alkyl or aryl halide.[3] In the context of our target molecule, this involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of methyl 3-bromobenzoate.

Mechanistic Rationale

The reaction is typically facilitated by a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[4] The base is sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, which is more acidic than an aliphatic alcohol. The resulting phenoxide then displaces the bromide ion on the aromatic ring of methyl 3-bromobenzoate. The use of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the anion more nucleophilic, thereby promoting the SN2 reaction.

Williamson Ether Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Phenoxide Phenoxide 4-hydroxybenzaldehyde->Phenoxide K₂CO₃ Methyl 3-(4-formylphenoxy)benzoate Methyl 3-(4-formylphenoxy)benzoate Phenoxide->Methyl 3-(4-formylphenoxy)benzoate + Methyl 3-bromobenzoate Methyl 3-bromobenzoate Methyl 3-bromobenzoate

Caption: Williamson Ether Synthesis Workflow

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Methyl 3-bromobenzoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq.), methyl 3-bromobenzoate (1.05 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Heat the reaction mixture to 80-90°C with vigorous stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into an excess of cold water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by a brine solution.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 3-(4-formylphenoxy)benzoate.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative approach to the synthesis of Methyl 3-(4-formylphenoxy)benzoate is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[6] This pathway involves the reaction of a nucleophile with an aromatic ring that is activated towards nucleophilic attack by the presence of electron-withdrawing groups.[7] In this proposed route, the phenoxide of methyl 3-hydroxybenzoate acts as the nucleophile, and 4-fluorobenzaldehyde serves as the electrophilic aromatic substrate. The fluorine atom is a good leaving group for SNAr reactions, and the aldehyde group provides the necessary electron-withdrawing character to activate the ring.

Mechanistic Considerations

The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[6] The presence of the electron-withdrawing formyl group para to the fluorine atom in 4-fluorobenzaldehyde is crucial for stabilizing the negative charge in the Meisenheimer complex, thereby facilitating the reaction. A strong base such as sodium hydride (NaH) or a less hazardous alternative like potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is typically used.

SNAr Reaction Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Phenoxide Phenoxide Methyl 3-hydroxybenzoate->Phenoxide K₂CO₃ Meisenheimer Complex Meisenheimer Complex Phenoxide->Meisenheimer Complex + 4-fluorobenzaldehyde 4-fluorobenzaldehyde 4-fluorobenzaldehyde Methyl 3-(4-formylphenoxy)benzoate Methyl 3-(4-formylphenoxy)benzoate Meisenheimer Complex->Methyl 3-(4-formylphenoxy)benzoate - F⁻

Caption: SNAr Reaction Workflow

Detailed Experimental Protocol

Materials and Reagents:

  • Methyl 3-hydroxybenzoate

  • 4-Fluorobenzaldehyde

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry three-neck round-bottom flask, dissolve methyl 3-hydroxybenzoate (1.0 eq.) in anhydrous DMSO.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzaldehyde (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 120-130°C and stir for 6-10 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1M HCl to a neutral pH.

  • Extract the product with diethyl ether (3 x volume of DMSO).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure product.

Conclusion and Recommendations

Both the Williamson ether synthesis and the Nucleophilic Aromatic Substitution (SNAr) reaction present viable and robust pathways for the synthesis of Methyl 3-(4-formylphenoxy)benzoate.

The Williamson ether synthesis is a classic and highly reliable method, often providing high yields. The choice of methyl 3-bromobenzoate as a starting material is practical due to its commercial availability. The reaction conditions are generally milder than those required for the SNAr route.

The SNAr approach is also a powerful method, particularly given the activation provided by the formyl group in 4-fluorobenzaldehyde. This route may offer a faster reaction time but could require higher temperatures. The choice between these two methods may ultimately depend on the cost and availability of the respective starting materials and the specific capabilities of the laboratory.

For initial laboratory-scale synthesis, the Williamson ether synthesis is recommended due to its milder conditions and generally high efficiency for this type of transformation. For larger-scale production, a cost-analysis of the starting materials for both routes would be prudent.

References

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Organic Chemistry Portal. Williamson Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. Available from: [Link]

  • Grace, C. R. et al. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.2020 , 142 (43), 18451–18464. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(4-formylphenoxy)benzoate proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 3-(4-formylphenoxy)benzoate As a key intermediate in drug discovery and complex organic synthesis, Methyl 3-(4-formylphenoxy)benzoate (C15H12O4) is hig...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of Methyl 3-(4-formylphenoxy)benzoate

As a key intermediate in drug discovery and complex organic synthesis, Methyl 3-(4-formylphenoxy)benzoate (C15H12O4) is highly valued for its versatile bifunctional nature. However, the very features that make it synthetically useful—an electrophilic aldehyde and a hydrolyzable methyl ester—also introduce specific operational hazards. Improper disposal of this compound can lead to unintended cross-reactivity in waste manifolds, posing significant safety, logistical, and environmental compliance risks.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of Methyl 3-(4-formylphenoxy)benzoate waste streams, ensuring your laboratory exceeds regulatory standards while maintaining a culture of safety.

Chemical Profiling & Hazard Assessment

To manage waste effectively, we must first understand the mechanistic behavior of the molecule. Methyl 3-(4-formylphenoxy)benzoate contains three critical structural features that dictate its disposal pathway:

  • Aldehyde Reactivity: The 4-formyl group is susceptible to autoxidation in the presence of air. More critically, if introduced into a generic waste carboy containing primary or secondary amines, it will undergo spontaneous Schiff base formation. This exothermic reaction can lead to dangerous over-pressurization of sealed waste containers.

  • Ester Hydrolysis: The methyl benzoate moiety can hydrolyze under strongly acidic or basic conditions. This hydrolysis releases methanol (a toxic, flammable solvent) and generates carboxylate salts that can precipitate and clog laboratory waste lines.

  • Environmental Persistence: The diaryl ether linkage is highly stable and resists natural environmental degradation. Releasing this compound into aqueous ecosystems poses a risk of bioaccumulation, mandating destructive disposal methods.

Table 1: Physicochemical & Hazard Profile
Property / FeatureValue / DescriptionOperational Implication
Molecular Formula C15H12O4High carbon content requires complete combustion (incineration).
Functional Groups Aldehyde, Methyl Ester, Diaryl EtherSusceptible to oxidation, hydrolysis, and exothermic amine reactivity.
Physical State Solid (at standard conditions)Dust inhalation hazard; necessitates strict solid waste segregation.
Solubility Soluble in DCM, EtOAc, MeOHDictates the type of liquid waste stream generated during workup.

Waste Stream Characterization

According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261)[1], while Methyl 3-(4-formylphenoxy)benzoate is not a specifically "P-listed" acute toxin, its waste streams almost always exhibit characteristic hazards (such as D001 for ignitability) or fall under "F-listed" categories if mixed with spent halogenated solvents[2].

Table 2: Waste Stream Classification & Routing
Waste Stream TypeTypical CompositionPrimary HazardEPA RCRA ClassificationRecommended Disposal Route
Solid Waste Pure chemical, contaminated weighing paper, spent silica gel.Environmental persistence.Non-hazardous solid chemical waste.High-Temperature Incineration
Non-Halogenated Liquid Dissolved in Ethyl Acetate, Methanol, or Hexanes.Flammability, potential for Schiff base formation.D001 (Ignitable)Solvent Blending / Incineration
Halogenated Liquid Dissolved in Dichloromethane (DCM) or Chloroform.Toxicity, environmental accumulation.F002 (Spent halogenated solvents)Specialized Halogenated Incineration
Aqueous Waste Aqueous washes (e.g., NaHCO3, brine) with trace compound.Aquatic toxicity.Varies based on pH (e.g., D002 if corrosive).Specialized Wastewater Treatment

Experimental Protocol: Step-by-Step Disposal Methodology

Prudent Practices in the Laboratory dictates that the overriding principle of laboratory waste management is pollution prevention and proactive hazard reduction at the source[3]. The following protocol is a self-validating system designed to prevent incompatible chemical mixing.

Step 1: Reaction Quenching and Stabilization

  • Action: Before transferring any crude reaction mixture containing Methyl 3-(4-formylphenoxy)benzoate to a waste container, ensure the electrophilic aldehyde is neutralized.

  • Causality & Validation: Unreacted aldehydes mixed with amine-containing waste streams will spontaneously react. Validation: Treat the crude mixture with a saturated aqueous sodium bisulfite (NaHSO3) solution. This converts the reactive aldehyde into a stable, water-soluble bisulfite adduct, eliminating the risk of downstream exothermic reactions.

Step 2: Phase Separation and Segregation

  • Action: Transfer the quenched mixture to a separatory funnel. Strictly separate the organic and aqueous layers.

  • Causality & Validation: Mixing aqueous waste with organic waste complicates incineration, reduces combustion efficiency, and drastically increases disposal costs. Validation: Visually confirm a clean phase boundary. Route the aqueous layer to an intermediate pH-adjustment vessel before final disposal.

Step 3: Liquid Organic Waste Routing

  • Action: Determine the solvent composition of the organic layer and route it to either the "Halogenated" or "Non-Halogenated" carboy.

  • Causality & Validation: Halogenated solvents (e.g., Dichloromethane) require specialized high-temperature incineration (>1000°C) to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Validation: Cross-check the lab notebook. If even 1% of the solvent volume is halogenated, the entire mixture MUST be routed to the Halogenated waste stream.

Step 4: Solid Waste Containment

  • Action: Collect spent silica gel (from column chromatography), contaminated filter paper, and weighing boats into a designated, puncture-resistant solid waste bin lined with a heavy-duty polyethylene bag.

  • Causality & Validation: Residual chemical on silica gel can slowly oxidize or off-gas. Validation: Ensure all solid waste is completely free of standing liquid. Liquid pooling in solid waste bins is a direct violation of EPA RCRA regulations.

Step 5: Labeling and Final Disposition

  • Action: Affix a standardized hazardous waste label detailing the exact composition (e.g., "Methyl 3-(4-formylphenoxy)benzoate 5%, Ethyl Acetate 95%").

  • Causality & Validation: Accurate labeling is legally required for the safety of downstream waste handlers and emergency responders. Validation: Ensure the label is applied before the first drop of waste is added to the container. Coordinate with a licensed vendor for final high-temperature incineration.

Operational Workflow Visualization

The following decision tree illustrates the logical segregation pathways for Methyl 3-(4-formylphenoxy)benzoate waste streams to ensure regulatory compliance and operational safety.

WasteWorkflow Start Methyl 3-(4-formylphenoxy)benzoate Waste Generation Quench Step 1: Quench Reactive Aldehyde/Ester Groups Start->Quench Phase Step 2: Phase Separation Quench->Phase Liquid Extraction Solid Solid Waste (Silica, Consumables) Quench->Solid Filtration/Solid Residue Liquid Liquid Organic Waste Phase->Liquid Organic Layer Aqueous Aqueous Waste (pH Adjusted) Phase->Aqueous Aqueous Layer Incineration High-Temperature Incineration (Licensed Vendor) Solid->Incineration Halogenated Halogenated Carboy (e.g., DCM, CHCl3) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Carboy (e.g., EtOAc, MeOH) Liquid->NonHalogenated Halogen-Free Wastewater Specialized Wastewater Treatment Aqueous->Wastewater Halogenated->Incineration NonHalogenated->Incineration

Logical workflow for the segregation and disposal of Methyl 3-(4-formylphenoxy)benzoate waste.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Hazardous Waste Listings Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-(4-formylphenoxy)benzoate

Handling Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) requires a rigorous, scientifically grounded approach to laboratory safety[1]. As an intermediate frequently utilized in the synthesis of biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Handling Methyl 3-(4-formylphenoxy)benzoate (CAS: 103561-09-7) requires a rigorous, scientifically grounded approach to laboratory safety[1]. As an intermediate frequently utilized in the synthesis of biologically active molecules, this compound features a highly reactive structural profile. Standard "one-size-fits-all" safety protocols are insufficient.

This guide provides drug development professionals with a self-validating, causality-driven operational framework for handling this specific chemical entity, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

To design an effective safety protocol, we must first understand the molecular causality of the hazards associated with Methyl 3-(4-formylphenoxy)benzoate. The compound's risk profile is dictated by three distinct structural moieties:

  • The Aldehyde Group (Electrophilic Hazard): Aromatic aldehydes are potent electrophiles. In biological systems, they undergo nucleophilic attack by primary amines (such as the lysine residues present in human skin proteins) to form Schiff bases[2]. This haptenation process is the primary molecular mechanism behind allergic contact dermatitis and severe skin sensitization[3].

  • The Ester Linkage (Permeation Hazard): Esters act as organic solvents that can rapidly degrade standard polymer matrices. They easily permeate common laboratory glove materials (like latex), rendering them useless as a protective barrier[4].

  • The Diphenyl Ether Core (Absorption Hazard): The dual-ring ether structure grants the molecule high lipophilicity (a high logP value). Highly lipophilic molecules cross the stratum corneum (the outermost layer of the epidermis) with extreme efficiency. If the compound breaches your PPE, systemic absorption will be rapid.

Table 1: Quantitative Physicochemical & Hazard Profile
PropertyValueOperational Implication
CAS Number 103561-09-7[1]Essential for SDS retrieval and strict inventory tracking.
Molecular Formula C15H12O4High carbon-to-heteroatom ratio indicates high lipophilicity.
Molecular Weight 256.26 g/mol Requires precise stoichiometric calculation to minimize excess waste.
Target Organs Skin, Eyes, RespiratoryDemands multi-layered barrier protection and localized exhaust.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, standard nitrile exam gloves are insufficient for prolonged handling. A multi-layered approach to personal protection is essential to minimize exposure[3].

Table 2: Quantitative Glove Permeation & PPE Selection
PPE CategoryMaterial SpecificationEst. Breakthrough TimeScientific Rationale
Primary Hand Protection Butyl Rubber (0.3 - 0.5 mm)> 480 minutesButyl rubber provides the highest chemical resistance against reactive esters and aromatic aldehydes[4].
Secondary Hand Protection Heavy-Duty Nitrile (0.2 mm)~ 120 - 240 minutesWorn under Butyl gloves as a secondary barrier in case of mechanical puncture.
Eye/Face Protection ANSI Z87.1 Chemical GogglesN/AProtects against micro-particulate dust and splashing. Safety glasses are insufficient due to the lack of a facial seal[3].
Body Protection Flame-Resistant (FR) Lab CoatN/APrevents skin contact. Must be fully buttoned with closed-toe, non-porous shoes[3].

Self-Validating Operational Workflow

Every step in this protocol includes a validation checkpoint. If a validation step fails, the operation must be aborted immediately.

Step 1: Pre-Operational Environmental Setup
  • Fume Hood Verification: Turn on the chemical fume hood.

    • Validation Check: Read the digital monitor or magnehelic gauge. The face velocity must register between 80-120 feet per minute (fpm) [5]. If the alarm sounds or the flow is inadequate, do not proceed.

  • Clear the Deck: Remove all incompatible chemicals from the hood, specifically strong oxidizers, strong bases, and primary amines (which could trigger an exothermic Schiff base formation).

Step 2: PPE Donning & Integrity Check
  • Wash and dry hands thoroughly.

  • Don the inner layer of heavy-duty Nitrile gloves.

  • Don the outer layer of Butyl rubber gloves.

    • Validation Check: Before donning the Butyl gloves, manually inflate them and trap the air by twisting the cuff. Apply gentle pressure. If the glove deflates, there is a pinhole leak; discard and replace it.

Step 3: Weighing and Transfer
  • Place a grounded, anti-static analytical balance inside the fume hood.

  • Using a static-free stainless steel or ceramic spatula, carefully transfer the Methyl 3-(4-formylphenoxy)benzoate into a pre-tared vial.

  • Causality Note: Aromatic compounds can generate static charge during friction. Anti-static tools prevent the aerosolization of fine particulates, mitigating inhalation risks[3].

Step 4: Reaction Execution
  • Seal the reaction vessel with a septum.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 5 minutes.

    • Validation Check: Ensure the bubbler shows a steady, controlled release of gas.

    • Causality Note: The aldehyde moiety is highly susceptible to auto-oxidation into a carboxylic acid upon exposure to atmospheric oxygen. Inertion preserves the chemical integrity of your reagent[6].

Operational Workflow Diagram

Workflow Start 1. Hazard Assessment & Fume Hood Verification PPE 2. Don Specific PPE (Butyl Gloves, Goggles) Start->PPE Flow rate > 100 fpm Purge 3. Inert Atmosphere Setup (Ar/N2 Purge) PPE->Purge PPE integrity verified Transfer 4. Weighing & Transfer (Anti-static tools) Purge->Transfer O2 displaced React 5. Reaction Execution (Closed System) Transfer->React Vessel sealed Waste 6. Waste Segregation & Decontamination React->Waste Reaction quenched

Operational workflow for handling reactive aromatic aldehydes under inert lab conditions.

Spill Response & Disposal Plan

Even with stringent protocols, accidental releases occur. Respond using the following targeted methodology:

Immediate Spill Mitigation
  • Evacuate & Assess: Step back from the spill area. Ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • Containment: Do NOT use paper towels or combustible materials. Reactive organics can slowly oxidize and generate heat. Instead, cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[7].

  • Collection: Use non-sparking tools to sweep the absorbent into a heavy-duty polyethylene hazardous waste bag[7].

  • Decontamination: Because the diphenyl ether core is highly lipophilic, water alone will not clean the surface. Wipe down the affected area with an appropriate organic solvent (e.g., isopropanol) followed by a mild detergent solution to break down residual lipophilic films.

Waste Disposal Segregation
  • Labeling: All waste must be explicitly tagged as "Hazardous Chemical Waste - Aromatic Aldehyde/Ester"[4].

  • Segregation: Never dispose of this compound in the same waste stream as concentrated amines, nitric acid, or other strong oxidizers.

  • Evaporation Prohibition: Do not attempt to dispose of volatile or semi-volatile chemical waste by leaving it to evaporate in the fume hood. This violates environmental regulations and compromises laboratory air quality[4].

References

  • Title: CAS 103560-62-9 4-ONE - Alfa Chemistry (Contains CAS 103561-09-7 data) | Source: Alfa Chemistry | URL: 1

  • Title: SAFETY DATA SHEET | Source: Micro-Measurements | URL: 2

  • Title: Laboratory Safety Manual | Source: Cornell University | URL: 5

  • Title: Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde | Source: BenchChem | URL: 3

  • Title: SAFETY DATA SHEET (SDS) | Source: Polymer Add | URL: 7

  • Title: Generating Standard Operating Procedures for the Manipulation of Hazardous Chemicals in Academic Laboratories | Source: ACS Publications | URL: 6

  • Title: Chemical Safety Guide, 6th Ed. | Source: National Institutes of Health (NIH) | URL: 4

Sources

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Feasible Synthetic Routes

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